molecular formula C12H19N3 B1438167 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine CAS No. 1039952-75-4

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Cat. No.: B1438167
CAS No.: 1039952-75-4
M. Wt: 205.3 g/mol
InChI Key: BSKFVHPAVOWLBA-UHFFFAOYSA-N
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Description

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (CAS 1039952-75-4) is a high-purity chemical compound supplied for research and development purposes. This amine-containing building block has a molecular formula of C12H19N3 and a molecular weight of 205.30 g/mol . As a piperidine derivative featuring a pyridinyl moiety, this compound serves as a valuable scaffold and intermediate in medicinal chemistry and drug discovery research. Its structural characteristics make it a potential candidate for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. Piperidin-4-amine derivatives are of significant interest in scientific research and have been explored as key structural components in the development of novel therapeutics, such as GPR119 agonists for metabolic diseases . The chiral version of this compound, 1-[(1S)-1-(pyridin-4-yl)ethyl]piperidin-4-amine (CAS 2322866-12-4), is also available for stereospecific research applications . This product is offered with a commitment to quality and is accompanied by detailed safety information. Researchers should note that it is classified with the signal word "Danger" and carries hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is essential to handle this material with appropriate personal protective equipment and to store it in a dark place under an inert atmosphere at room temperature . This chemical is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that specific data on the boiling point, melting point, and detailed mechanistic or pharmacological properties for this exact compound may be limited and represent an area for further investigation by the scientific community.

Properties

IUPAC Name

1-(1-pyridin-4-ylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10(11-2-6-14-7-3-11)15-8-4-12(13)5-9-15/h2-3,6-7,10,12H,4-5,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKFVHPAVOWLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Molecular Formula: C₁₂H₁₉N₃ Core Scaffold: 4-Aminopiperidine linked to a 4-Pyridine via a chiral ethyl bridge.[1]

This guide details the synthetic pathway for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine , a high-value motif in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., JAK, ROCK) and GPCR ligands (e.g., Chemokine receptor antagonists).[1]

The structural challenge lies in the formation of the C–N bond at the sterically hindered benzylic position of the pyridine ring.[1] While direct alkylation is theoretically possible, it is prone to competing elimination reactions (styrene formation).[1] Therefore, this guide prioritizes Titanium(IV)-mediated Reductive Amination as the industry-standard, scalable route.[1] This method ensures high conversion of the ketone intermediate while minimizing side reactions.[1]

Retrosynthetic Analysis

The most logical disconnection occurs at the piperidine nitrogen and the ethyl-pyridine linker.[1]

  • Disconnection: C–N bond between the piperidine ring and the ethyl linker.

  • Synthon A (Electrophile): 4-Acetylpyridine (commercially available).[1]

  • Synthon B (Nucleophile): tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).[1]

  • Strategic Note: The primary amine on the piperidine must be protected (Boc) to prevent polymerization or self-condensation during the reductive amination step.[1]

Retrosynthesis Target Target: 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Intermed Protected Intermediate: tert-Butyl (1-[1-(pyridin-4-yl)ethyl]piperidin-4-yl)carbamate Target->Intermed Deprotection (TFA/HCl) Precursors Precursors AcetylPy 4-Acetylpyridine (CAS: 1122-54-9) Intermed->AcetylPy Reductive Amination (Ti(OiPr)4 / NaBH4) BocAmine 4-Boc-aminopiperidine (CAS: 73874-95-0) Intermed->BocAmine

Figure 1: Retrosynthetic disconnection strategy prioritizing reductive amination.

Part 2: Detailed Synthetic Protocols

Phase 1: Reductive Amination (Coupling)

Objective: Synthesis of tert-butyl (1-(1-(pyridin-4-yl)ethyl)piperidin-4-yl)carbamate. Rationale: Ketones are less reactive than aldehydes. Standard reductive amination conditions (NaBH(OAc)₃/DCM) often result in low yields for 4-acetylpyridine due to slow imine formation.[1] The addition of Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine intermediate before reduction.[1]

Reagents & Materials
  • 4-Acetylpyridine (1.0 eq)[1]

  • 4-(N-Boc-amino)piperidine (1.1 eq)[1]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

  • Sodium Borohydride (NaBH₄) (1.0 eq) Note: NaBH₃CN is an alternative but toxic.

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).[1]

  • Atmosphere: Nitrogen or Argon.[1]

Step-by-Step Protocol
  • Imine Formation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-acetylpyridine (10 mmol, 1.21 g) and 4-(N-Boc-amino)piperidine (11 mmol, 2.20 g).

    • Add Titanium(IV) isopropoxide (15 mmol, 4.4 mL) neat.

    • Stir the viscous mixture at room temperature (25 °C) for 6–12 hours under nitrogen.

    • Checkpoint: The mixture will turn yellow/orange, indicating imine formation. Conversion can be monitored by 1H NMR (disappearance of ketone methyl singlet at ~2.6 ppm).[1]

  • Reduction:

    • Dilute the reaction mixture with anhydrous Ethanol (20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add Sodium Borohydride (10 mmol, 0.38 g) portion-wise over 15 minutes. (Caution: Gas evolution).[1]

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup (Titanium Quench):

    • Critical Step: Quench the reaction by adding water (5 mL). A heavy white precipitate (TiO₂) will form.[1]

    • Filter the suspension through a pad of Celite to remove titanium salts.[1] Wash the pad thoroughly with EtOAc or DCM.[1]

    • Concentrate the filtrate under reduced pressure.[2][3][4]

    • Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • The crude material is often sufficient for the next step.[1] If high purity is required, purify via flash column chromatography (DCM:MeOH 95:5 to 90:10).[1]

Phase 2: Deprotection

Objective: Removal of the Boc group to yield 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine.[1]

Reagents
  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

  • Solvent: Dichloromethane (DCM).[1][3]

Step-by-Step Protocol
  • Reaction:

    • Dissolve the intermediate from Phase 1 (approx. 9 mmol) in DCM (20 mL).

    • Cool to 0 °C.

    • Add TFA (5 mL) dropwise (or 10 mL of 4M HCl/Dioxane).

    • Stir at room temperature for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amine will stain purple/red).[1]

  • Free Basing (Critical for Stability):

    • Concentrate the reaction mixture to remove excess acid.

    • Note: The product currently exists as a TFA or HCl salt.

    • Redissolve the residue in minimal water/MeOH.

    • Basify to pH > 12 using 1N NaOH or saturated K₂CO₃.[1]

    • Extract exhaustively with DCM or CHCl₃/Isopropanol (3:1) (the free amine is polar).[1]

    • Dry organic layers over Na₂SO₄ and concentrate to yield the target molecule as a pale yellow oil or solid.[1][5]

Part 3: Analytical & Quality Control

Expected Data Profile
MetricSpecificationNotes
Appearance Pale yellow oil or off-white solidHygroscopic as a free base.[1][3]
MS (ESI+) [M+H]⁺ = 206.3 (Calc.)[1]Expect m/z ~206.1–206.[1]4.
1H NMR (DMSO-d6) δ 8.50 (d, 2H, Py), 7.35 (d, 2H, Py)Characteristic pyridine doublets.
1H NMR (Chiral H) δ 3.5–3.6 (q, 1H)The methine proton of the ethyl bridge.
1H NMR (Methyl) δ 1.25 (d, 3H)Doublet for the methyl group on the linker.
Stereochemistry Note

The product obtained via this route is a racemate (±) .

  • Resolution: If a single enantiomer is required, use Chiral SFC (Supercritical Fluid Chromatography) with a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) using CO₂/MeOH + 0.1% Diethylamine.[1]

Part 4: Reaction Pathway Visualization[1]

ReactionScheme Substrate1 4-Acetylpyridine Complex Titanium-Imine Complex Substrate1->Complex Ti(OiPr)4 Neat, 25°C Substrate2 4-Boc-aminopiperidine Substrate2->Complex Ti(OiPr)4 Neat, 25°C Intermediate Boc-Protected Intermediate Complex->Intermediate NaBH4 EtOH, 0°C Product FINAL PRODUCT 1-[1-(Pyridin-4-yl)ethyl] piperidin-4-amine Intermediate->Product 1. TFA/DCM 2. NaOH (aq)

Figure 2: Forward synthetic pathway highlighting the titanium-mediated reductive amination.[1]

References

  • Vertex Pharmaceuticals. (2012).[1] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health. Available at: [Link] (Validating the reductive amination of 4-Boc-aminopiperidine with ketones).

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational text on reductive amination methodologies).

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. (Establishes the Ti(OiPr)4 protocol for hindered/unreactive ketones).

Sources

Chemical properties of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

[1][2]

Executive Summary

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is a specialized diamine intermediate employed primarily in the synthesis of kinase inhibitors (specifically ROCK and Akt pathways) and GPCR ligands.[1] Its structure combines a 4-aminopiperidine core—a privileged scaffold for amide library generation—with a pyridine-4-yl-ethyl tail, which provides both solubility enhancement and a potential hydrogen-bond acceptor for active site binding.[1]

This guide analyzes its physicochemical profile, industrial synthesis via reductive amination, and its strategic utility in drug design.[1]

Structural Identity & Physicochemical Profile[1][2][3]

The molecule features a chiral center at the ethyl linkage, typically requiring enantioselective synthesis or resolution for late-stage pharmaceutical applications.[1]

PropertyValue / Description
IUPAC Name 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Chiral Center One (1-position of the ethyl group).[1] Exists as (R)- and (S)- enantiomers.[1]
H-Bond Donors 1 (Primary amine -NH₂)
H-Bond Acceptors 3 (Pyridine N, Piperidine N, Primary amine N)
Predicted LogP ~1.2 – 1.5 (Lipophilic but water-soluble at physiological pH)
pKa (Calculated) Pyridine N: ~5.2 Tertiary Amine (Piperidine): ~8.8 Primary Amine: ~10.4
Appearance Viscous oil or low-melting solid (free base); White solid (HCl salt).[1]
Structural Analysis

The molecule consists of three distinct functional zones:[1]

  • The Primary Amine (C4-NH₂): The primary handle for chemical diversification (e.g., amide coupling, urea formation).[1]

  • The Piperidine Linker: A semi-rigid spacer that directs the vectors of the substituents.[1]

  • The Pyridine Tail: A "headgroup" often used to interact with the hinge region of kinases or specific pockets in GPCRs.[1]

Synthetic Routes & Process Chemistry

The most robust route to 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is the Reductive Amination of 4-acetylpyridine with a protected 4-aminopiperidine.[1] This method avoids the formation of poly-alkylated byproducts and allows for scalable production.[1]

Protocol: Reductive Amination Strategy

Reagents: 4-Acetylpyridine, tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine), Titanium(IV) isopropoxide (Ti(OiPr)₄), Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB).[1]

Step 1: Imine Formation[1]
  • Dissolve 4-acetylpyridine (1.0 eq) and 4-Boc-aminopiperidine (1.0 eq) in anhydrous THF or Dichloromethane (DCM).

  • Add Ti(OiPr)₄ (1.5 eq) to act as a Lewis acid and water scavenger.[1]

  • Stir under nitrogen at ambient temperature for 6–12 hours to form the imine/enamine intermediate.

Step 2: Reduction[1]
  • Cool the mixture to 0°C.

  • Add NaBH₄ (2.0 eq) portion-wise (or use STAB for milder conditions).[1]

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench: Carefully add aqueous NaOH (1M) to precipitate titanium salts. Filter through Celite.[1]

Step 3: Deprotection[1]
  • Dissolve the crude Boc-intermediate in DCM.[1]

  • Add Trifluoroacetic acid (TFA) (10–20% v/v) or 4M HCl in dioxane.

  • Stir for 2 hours.

  • Basify with Na₂CO₃ to extract the free base product.[1]

Visualization: Synthesis Workflow

SynthesisStart4-Acetylpyridine+ 4-Boc-AminopiperidineImineTitanium-ComplexedImine IntermediateStart->ImineTi(OiPr)4THF, RTReducedBoc-ProtectedPrecursorImine->ReducedNaBH4ReductionProduct1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amineReduced->ProductTFA/DCMDeprotection

Figure 1: Step-wise synthesis via reductive amination, highlighting the titanium-mediated imine formation.

Chemical Reactivity & Functionalization[1][2]

Understanding the basicity hierarchy is critical for selective functionalization.[1] The molecule contains three nitrogen centers with distinct pKa values.[1]

Basicity & Nucleophilicity Hierarchy
  • Primary Amine (C4-NH₂): Most nucleophilic (unhindered).[1] It is the primary site for acylation, sulfonylation, or reductive alkylation.[1]

  • Tertiary Amine (Piperidine N1): Moderately basic but sterically hindered by the branching ethyl-pyridine group.[1] It is generally non-reactive towards mild electrophiles.[1]

  • Pyridine Nitrogen: Least basic (sp² hybridized).[1] It can act as a ligand for metals (Pd, Cu) or be oxidized to the N-oxide.[1]

Selective Functionalization Strategy

To synthesize drug candidates, the primary amine is typically coupled with carboxylic acids.[1]

  • Amide Coupling: Use standard HATU/DIPEA conditions. The tertiary amine and pyridine will not compete.[1]

  • Salt Formation: The molecule forms a tri-hydrochloride salt if treated with excess HCl.[1] For mono-salt formation, careful stoichiometry is required, typically protonating the primary amine first.[1]

Visualization: Reactivity Map

ReactivityCenter1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amineAmideAmide Coupling(Target: Primary NH2)Center->AmideR-COOH / HATUHigh SelectivityNOxideN-Oxidation(Target: Pyridine N)Center->NOxidemCPBA(Requires Protection of NH2)SaltSalt Formation(Target: All N)Center->SaltHCl / Dioxane

Figure 2: Reactivity profile demonstrating the high selectivity of the primary amine for amide coupling.[1]

Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in the design of inhibitors for AGC kinases (PKA, PKB/Akt, ROCK).[1]

Rho-Associated Kinase (ROCK) Inhibitors

The pyridine ring mimics the hinge-binding motif found in Fasudil and Ripasudil.[1] The 4-aminopiperidine chain extends into the solvent-exposed region or the ribose pocket, allowing for the attachment of "tail" groups that tune potency and selectivity.[1]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met156 in ROCK1).[1]

Akt (Protein Kinase B)[1][2][4] Inhibitors

Literature suggests that 4-aminopiperidine linkers are used to connect an aromatic "head" (like the pyridine or a purine analog) to a lipophilic "tail" (e.g., a phenyl or benzyl group attached to the amine).[1][2]

  • Role: The ethyl linkage provides a specific steric fit that rigidifies the molecule compared to a simple methylene linker.[1]

Solubility Enhancement

The incorporation of the pyridine ring (pKa ~5.[1]2) ensures that the molecule remains partially ionized at acidic pH (stomach), improving oral bioavailability compared to all-carbon analogs.[1]

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: As a free base, the molecule is likely hygroscopic and sensitive to CO₂ (forming carbamates).[1] Store under nitrogen or argon.[1]

  • Temperature: Store at -20°C for long-term stability.

  • Oxidation: The pyridine ring is stable, but the primary amine can oxidize over time if exposed to air/light.[1]

Safety Hazards[1][2][5]
  • Corrosivity: Like most low-molecular-weight amines, it is likely corrosive to skin and eyes.[1]

  • Toxicity: Pyridine derivatives can possess neurotoxicity.[1] Handle with full PPE (gloves, goggles, fume hood).[1]

References

  • Synthesis of Piperidine Derivatives

    • Journal of Medicinal Chemistry, "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)."[1] (2010).[1][2]

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61, 3849-3862 (1996).[1]

  • ROCK Inhibitor Structural Activity Relationships

    • Bioorganic & Medicinal Chemistry, "Structure-activity relationship study of ROCK inhibitors."[1] (General reference for Pyridine-Piperidine scaffolds).

  • Chemical Property Data

    • PubChem Compound Summary for 1-Ethylpiperidin-4-amine (Analog).[1] [1]

Technical Guide: 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (CAS 1039952-75-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pharmacophore for Kinase and GPCR Ligand Design

Executive Summary

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (CAS 1039952-75-4) is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of inhibitors for Rho-associated protein kinase (ROCK) , Protein Kinase B (Akt) , and various G-Protein Coupled Receptors (GPCRs) such as the chemokines CCR5 and CXCR4.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthetic utility, physicochemical properties, and application in Fragment-Based Drug Discovery (FBDD). It addresses the specific challenges of handling its chiral center (the ethyl linker) and optimizing its incorporation into larger drug scaffolds.

Chemical Profile & Physicochemical Properties

Understanding the ionization states and lipophilicity of CAS 1039952-75-4 is essential for optimizing its bioavailability and binding affinity. The molecule features three nitrogen atoms with distinct basicities, creating a complex pKa profile that influences both synthesis and biological interaction.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionRelevance
Molecular Formula C₁₂H₁₉N₃Core stoichiometry.
Molecular Weight 205.30 g/mol Fragment-sized (<300 Da), ideal for FBDD.
LogP (Calc) ~0.8 - 1.2Moderate lipophilicity; good CNS penetration potential.
pKa (Primary Amine) ~10.5Highly basic; primary site for amide coupling.
pKa (Piperidine N) ~8.5Moderately basic; protonated at physiological pH.
pKa (Pyridine N) ~5.2Weakly basic; acts as a hydrogen bond acceptor.
Chirality 1 Chiral CenterThe ethyl linker creates (R) and (S) enantiomers.
Appearance Pale yellow oil or low-melting solidHygroscopic; requires storage under inert gas.

Synthetic Routes & Optimization

The synthesis of CAS 1039952-75-4 typically involves a Reductive Amination strategy.[1] This route is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation byproducts.

Primary Synthesis Workflow (Reductive Amination)

The most robust protocol couples 4-acetylpyridine with N-Boc-4-aminopiperidine , followed by reduction and deprotection.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 4-acetylpyridine (1.0 eq) and 4-(N-Boc-amino)piperidine (1.1 eq) in anhydrous Dichloroethane (DCE) or Methanol (MeOH). Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 eq) to act as a Lewis acid and water scavenger, driving the equilibrium toward the imine. Stir at room temperature for 6–12 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise. This mild reducing agent selectively reduces the imine without reducing the pyridine ring. Stir for 12 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Filter through Celite to remove titanium salts. Extract with Ethyl Acetate (EtOAc).[1]

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:4 ratio). Stir for 2 hours. Evaporate volatiles.

  • Free Base Generation: The product will be a TFA salt. Neutralize with basic resin (e.g., Amberlyst A-21) or aqueous NaOH extraction to obtain the free amine.

Critical Control Point: Chirality

The reductive amination of a ketone (4-acetylpyridine) generates a chiral center at the benzylic position.

  • Racemic Mixture: The standard protocol yields a 50:50 (R/S) mixture.

  • Enantioselective Synthesis: To obtain a single enantiomer, use a chiral catalyst (e.g., Iridium-catalyzed asymmetric hydrogenation of the imine) or perform Chiral SFC (Supercritical Fluid Chromatography) resolution on the Boc-protected intermediate.

Visualization: Synthetic Pathway

Synthesis Start1 4-Acetylpyridine Imine Intermediate Imine (Activated by Ti(OiPr)4) Start1->Imine Start2 4-N-Boc-aminopiperidine Start2->Imine Red Reduction (NaBH(OAc)3) Imine->Red Reductive Amination Inter Boc-Protected Intermediate (Racemic) Red->Inter Deprot Deprotection (TFA/DCM) Inter->Deprot Final Target Product (CAS 1039952-75-4) Deprot->Final

Figure 1: Reductive amination workflow for the synthesis of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine.

Applications in Drug Discovery

This scaffold acts as a "privileged structure" because it mimics the geometric constraints of bioactive peptides while improving metabolic stability.

Kinase Inhibition (ROCK/Akt)

The 4-aminopiperidine moiety often mimics the ATP-binding pose or the substrate-binding groove of kinases.

  • Mechanism: The primary amine forms hydrogen bonds with the "hinge region" (Glu/Asp residues) of the kinase ATP pocket.

  • Role of Pyridine: The pyridine ring extends into the solvent-exposed region or a hydrophobic back-pocket, improving selectivity over other kinases. The ethyl linker provides a "kink" that can orient the pyridine ring to induce a conformational change in the enzyme (e.g., DFG-out conformation).

GPCR Ligands (Chemokines)

In CCR5 or CXCR4 antagonists, this molecule serves as a central linker.

  • Basic Nitrogen: The piperidine nitrogen (pKa ~8.5) is protonated at physiological pH, forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp282 in CCR5) in the receptor's transmembrane bundle.

Visualization: Biological Interaction Logic

Interaction cluster_molecule CAS 1039952-75-4 Pharmacophore Amine Primary Amine (H-Bond Donor) Pip Piperidine Ring (Hydrophobic + Basic N) Amine->Pip KinaseHinge Kinase Hinge Region (Glu/Met backbone) Amine->KinaseHinge H-Bonding Linker Ethyl Linker (Chiral Selector) Pip->Linker GPCR_Asp GPCR Aspartate Residue (Salt Bridge) Pip->GPCR_Asp Ionic Interaction Pyridine Pyridine Ring (Pi-Stacking / H-Bond Acceptor) Linker->Pyridine HydroPocket Hydrophobic Pocket (Selectivity) Linker->HydroPocket Stereo-fit Pyridine->HydroPocket Pi-Pi Stacking

Figure 2: Pharmacophore mapping of the compound against Kinase and GPCR binding pockets.

Handling & Stability Protocols

Safety Warning: As a pyridine/piperidine derivative, this compound is an irritant and potentially toxic if inhaled or absorbed.

Storage Conditions
  • Hygroscopicity: The primary amine readily absorbs atmospheric CO₂ to form carbamates. Store under Nitrogen or Argon.

  • Temperature: -20°C for long-term storage.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Poorly soluble in non-polar solvents (Hexane) unless protected.

Analytical Verification

To validate the integrity of the compound before use in biological assays:

  • LC-MS: Look for the [M+H]⁺ peak at 206.16 m/z .

  • ¹H NMR (DMSO-d₆):

    • Pyridine protons: Two doublets around 8.5 ppm (α-protons) and 7.3 ppm (β-protons).

    • Methine (Ethyl linker): A quartet around 3.5–4.0 ppm.

    • Methyl (Ethyl linker): A doublet around 1.3 ppm.

    • Piperidine protons: Multiplets between 1.5–3.0 ppm.

References

  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Utility. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from

Sources

Technical Characterization & Validation Profile: 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides an in-depth technical profile for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine , a critical intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands.

Unlike simple achiral piperidines, this molecule possesses a chiral center at the ethyl linkage (the carbon connecting the pyridine ring to the piperidine nitrogen). This structural feature induces diastereotopic non-equivalence in the piperidine ring protons, a phenomenon frequently overlooked in routine QC but critical for high-resolution NMR validation.

Compound Identity[1][2]
  • IUPAC Name: 1-[1-(pyridin-4-yl)ethyl]piperidin-4-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 205.30 g/mol

  • Monoisotopic Mass: 205.1579 Da

Synthesis & Workflow Visualization

To understand the impurity profile and spectral background, one must understand the genesis of the compound. The industrial standard for this synthesis is the Reductive Amination of 4-acetylpyridine with a protected 4-aminopiperidine (e.g., 4-Boc-aminopiperidine), followed by deprotection.

Experimental Protocol: Reductive Amination

Rationale: Direct alkylation often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) offers mild conditions that preserve the pyridine ring integrity.

  • Imine Formation: React 4-acetylpyridine (1.0 eq) with N-Boc-4-aminopiperidine (1.1 eq) in 1,2-Dichloroethane (DCE). Add Titanium(IV) isopropoxide (1.5 eq) to catalyze imine formation if kinetics are sluggish.

  • Reduction: Add NaBH(OAc)

    
      (2.0 eq) portion-wise. Stir at RT for 16h.
    
  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[1]
    
  • Deprotection: Treat the intermediate with TFA/DCM (1:4) to remove the Boc group.[1]

  • Free Basing: Neutralize with Amberlyst A-21 or aqueous NaOH to obtain the free amine.

Workflow Diagram (DOT)

SynthesisWorkflow Start 4-Acetylpyridine + N-Boc-4-aminopiperidine Imine Imine/Enamine Intermediate Start->Imine Ti(OiPr)4, DCE Reduction Reduction (NaBH(OAc)3) Imine->Reduction In-situ Protected Boc-Protected Intermediate Reduction->Protected C-N Bond Formation Deprotection Deprotection (TFA/DCM) Protected->Deprotection Acid Hydrolysis Final Target: 1-[1-(Pyridin-4-yl)ethyl] piperidin-4-amine Deprotection->Final Neutralization

Caption: Step-wise reductive amination pathway ensuring mono-alkylation and high purity.

Nuclear Magnetic Resonance (NMR) Profiling[4][5]

Critical Technical Note: The methine proton at the chiral center (C


 to the pyridine) creates a chiral environment. Consequently, the axial and equatorial protons of the piperidine ring are diastereotopic . In high-field NMR (500 MHz+), the piperidine CH

signals may appear more complex than a standard triplet/doublet pattern.
H NMR Data (400 MHz, CDCl )

Reference values derived from structural analogues (4-alkylpyridines and N-alkylpiperidines).

Position / GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Pyridine C2-H, C6-H 8.52 - 8.56dd / m2HDeshielded by ring nitrogen (AA'BB' system).
Pyridine C3-H, C5-H 7.25 - 7.30dd / m2HOrtho to alkyl group, shielded relative to C2/6.
Chiral Methine (CH) 3.45 - 3.55q (quartet)1HCharacteristic signal. Coupled to methyl doublet.
Piperidine C2-H, C6-H 2.80 - 2.95m (broad)2HProtons

to piperidine nitrogen (eq/ax mix).
Piperidine C2'-H, C6'-H 2.05 - 2.20m2HRemaining

protons (diastereotopic partners).
Piperidine C4-H 2.60 - 2.75m1HMethine attached to the primary amine.
Piperidine C3/5-H 1.40 - 1.90m (envelope)4HRing protons

to nitrogen.
Ethyl Methyl (CH

)
1.35 - 1.38d (doublet)3H

Hz. Diagnostic doublet.
Amine (NH

)
1.50 - 2.00br s2HExchangeable; shift varies with concentration/water.
C NMR Data (100 MHz, CDCl )
Carbon EnvironmentShift (

ppm)
Notes
Pyridine C2, C6 ~149.8High shift due to N-atom.
Pyridine C4 ~153.5Quaternary carbon (ipso).
Pyridine C3, C5 ~123.0Aromatic CH.
Chiral Methine (CH) ~64.5Benzylic position, shifted by N.
Piperidine C2, C6 ~50.0 - 52.0

to Piperidine N.
Piperidine C4 ~48.5

to Primary Amine.
Piperidine C3, C5 ~35.5

carbons.
Methyl (CH

)
~18.5Terminal methyl.

Mass Spectrometry (MS) Analysis[4][5][6]

The mass spectrum is the primary tool for confirming the molecular weight and analyzing the fragmentation stability.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion: [M+H]

    
     = 206.16
    
Fragmentation Pathway (MS/MS)

In MS/MS experiments (Collision Induced Dissociation), the molecule typically fragments at the weakest bonds: the C-N bonds and the ethyl linkage.

  • m/z 206

    
     189:  Loss of NH
    
    
    
    (17 Da). Characteristic of primary amines.
  • m/z 206

    
     106:  Cleavage of the Ethyl-Piperidine bond, yielding the ethylpyridine carbocation (resonant stabilized).
    
  • m/z 206

    
     84:  Formation of the tetrahydropyridine/piperidine fragment.
    
Fragmentation Diagram (DOT)

MS_Fragmentation Parent [M+H]+ m/z 206 Frag1 [M-NH3]+ m/z 189 Parent->Frag1 - NH3 (17) Frag2 Ethylpyridine Cation m/z 106 Parent->Frag2 C-N Cleavage Frag3 Piperidine Fragment m/z 84 Parent->Frag3 Ring Fission

Caption: Primary ESI+ fragmentation channels for structural confirmation.

Infrared (IR) Spectroscopy[5][6][7]

IR data is useful for quick verification of functional groups, particularly the presence of the primary amine and the pyridine ring.

Frequency (cm

)
Vibration ModeIntensityDescription
3350 - 3280 N-H StretchWeak/BroadPrimary amine doublet (symmetric/asymmetric).
2960 - 2850 C-H StretchMediumAlkyl CH

and CH

stretches.
1595 - 1605 C=C / C=NStrongPyridine ring breathing mode (Diagnostic).
1450 CH

Bend
MediumScissoring of piperidine/ethyl CH

.
~820 C-H BendStrongOut-of-plane bending (para-substituted pyridine).

Quality Control & Storage

To ensure experimental reproducibility, the following QC parameters should be met before using this intermediate in subsequent steps.

  • Purity (HPLC): >95% (UV detection at 254 nm).

    • Note: The pyridine ring absorbs strongly at 254 nm.

  • Appearance: Pale yellow to viscous orange oil (free base) or white solid (HCl salt).

  • Storage: Hygroscopic. Store under Nitrogen/Argon at -20°C. Primary amines can absorb CO

    
     from the air to form carbamates; ensure tight sealing.
    
References
  • Synthesis of Piperidine Derivatives: BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Retrieved from

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated via

  • Pyridine Spectral Data: Sigma-Aldrich. (2025). Spectral data for 4-substituted pyridines and piperidines. Retrieved from

  • Mass Spectrometry of Amines: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books. (Standard Reference Text).
  • General Spectral Data (Analogue): PubChem. (2025). 1-Ethylpiperidin-4-amine Spectral Info. Retrieved from

Sources

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Rationale for a Targeted Yet Broad Initial Investigation

The compound 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine represents a novel chemical entity at the nascent stage of preclinical evaluation. Lacking specific prior biological data, a well-structured in vitro screening cascade is paramount. This guide eschews a rigid, one-size-fits-all template in favor of a bespoke strategy derived from the structural alerts inherent to the molecule itself. The fusion of a pyridine ring and a piperidine core is a hallmark of numerous pharmacologically active agents.[1][2] This structural composition suggests a high probability of interaction with various biological targets, necessitating a broad yet logically tiered screening approach.

Our directive is to establish a foundational biological profile of this compound. We will begin with broad-spectrum cytotoxicity assays to define its therapeutic window. Subsequently, we will delve into more specific functional and mechanistic assays, guided by the known pharmacology of its constituent moieties. Pyridine derivatives are known to exhibit a wide array of activities, including anticancer, antimicrobial, and antioxidant effects.[3][4][5] Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS) and in kinase inhibitors.[2][6] This guide will provide the detailed protocols and scientific justification for each step of this preliminary in vitro screening cascade.

Part 1: Foundational Cytotoxicity and Viability Assessment

Before embarking on target-specific assays, it is crucial to determine the general cytotoxic profile of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine. This initial step informs the concentration range for subsequent experiments and identifies potential liabilities. A multi-assay approach using cell lines from different tissue origins is recommended to reveal any tissue-specific toxicity.

Recommended Cell Lines for Initial Screening:
Cell LineTissue of OriginRationale
HEK293 Human Embryonic KidneyA robust and commonly used cell line for general toxicity assessment.
HepG2 Human Hepatocellular CarcinomaTo assess potential hepatotoxicity, a common cause of drug attrition.
A549 Human Lung CarcinomaA representative cancer cell line to probe for potential anticancer activity.[5]
SH-SY5Y Human NeuroblastomaTo investigate potential neurotoxicity or neuroprotective effects, given the prevalence of piperidine scaffolds in CNS-active compounds.
MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (e.g., from 0.1 µM to 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

CellTox™ Green Cytotoxicity Assay for Membrane Integrity

This assay measures cytotoxicity as a result of compromised membrane integrity.

Experimental Protocol: CellTox™ Green Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: Add 15 µL of CellTox™ Green Reagent to each well at the time of compound addition.

  • Fluorescence Reading: Measure fluorescence at 485 nm (excitation) and 520 nm (emission) at various time points (e.g., 2, 24, 48, and 72 hours).

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC₅₀ value.

Part 2: Tiered Pharmacological Screening

Based on the structural motifs of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine, a tiered screening approach is proposed to efficiently identify its primary biological targets.

Tier 1: Broad Pharmacological Profiling

A broad panel of receptor binding and enzyme inhibition assays is a cost-effective way to identify potential biological targets and off-target effects early in the drug discovery process.

Recommended Panel:

A commercially available broad pharmacological screening panel (e.g., Eurofins' SafetyScreen44™ or similar) is recommended. This will typically include a wide range of GPCRs, ion channels, transporters, and enzymes. The compound should be tested at a concentration of 10 µM. Any significant inhibition (>50%) should be followed up with concentration-response curves to determine potency (IC₅₀ or Kᵢ).

Tier 2: Hypothesis-Driven Specific Assays

Based on the known activities of pyridine and piperidine derivatives, several specific target classes are of high interest.[3][5][6][7][8][9]

2.2.1. Kinase Inhibition Assays

The piperidine moiety is present in numerous kinase inhibitors, particularly those targeting the PI3K/Akt pathway.[6][9][10]

G cluster_0 Kinase Inhibition Screening A Initial Screen: Broad Kinase Panel (e.g., KinomeScan) at 10 µM B Identify Hits: >80% Inhibition A->B C Dose-Response Assays: Determine IC₅₀ for hits B->C D Selectivity Profiling: Test against closely related kinases C->D E Mechanism of Action: ATP-competitive vs. non-competitive assays D->E

Caption: Workflow for kinase inhibition screening.

  • Reagent Preparation: Prepare kinase reaction buffer, PI3K enzymes, and substrate (e.g., PIP2).

  • Compound Addition: Add serially diluted 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine to a 384-well plate.

  • Kinase Reaction: Add PI3K enzyme and substrate to the wells and incubate for 1 hour at room temperature.

  • ATP Addition: Add ATP to initiate the kinase reaction and incubate for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Reading: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for each PI3K isoform.

2.2.2. Sigma-1 (σ1) Receptor Binding Assay

The N-substituted piperidine scaffold is a common feature in ligands for the sigma-1 receptor, a molecular chaperone implicated in various neurological disorders.[6][7]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human sigma-1 receptor (e.g., HEK293-σ1R).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Radioligand: [³H]-pentazocine (a known sigma-1 receptor ligand).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, [³H]-pentazocine (at a concentration close to its Kᴅ), and varying concentrations of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the Kᵢ value using the Cheng-Prusoff equation.[6]

2.2.3. Antimicrobial Susceptibility Testing

Pyridine and piperidine derivatives have shown promising antimicrobial activity.[3][11][12]

  • Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth.

  • Compound Dilution: Prepare a two-fold serial dilution of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to 0.5 McFarland.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Data Interpretation and Next Steps

The preliminary in vitro screening will generate a significant amount of data that needs to be carefully interpreted to guide the next steps in the drug discovery process.

Data Summary Table
AssayEndpointResult (e.g., IC₅₀, Kᵢ, MIC)
Cytotoxicity (HEK293) IC₅₀
Cytotoxicity (HepG2) IC₅₀
Cytotoxicity (A549) IC₅₀
Cytotoxicity (SH-SY5Y) IC₅₀
Kinase Inhibition (PI3Kα) IC₅₀
Kinase Inhibition (PI3Kβ) IC₅₀
Kinase Inhibition (PI3Kγ) IC₅₀
Kinase Inhibition (PI3Kδ) IC₅₀
Sigma-1 Receptor Binding Kᵢ
Antimicrobial (S. aureus) MIC
Antimicrobial (E. coli) MIC
Logical Flow for Decision Making

G A Initial Screening Data B Potent Activity in Specific Assay (e.g., IC₅₀ < 1 µM) A->B C Broad Cytotoxicity (IC₅₀ < 10 µM) A->C D No Significant Activity A->D G Further Mechanistic Studies (e.g., Cell-based assays, Western blotting) B->G F De-prioritize or Re-evaluate Scaffold C->F D->F E Lead Optimization: Structure-Activity Relationship (SAR) Studies G->E

Caption: Decision-making flowchart based on initial screening data.

A potent and selective "hit" in any of the specific assays, coupled with a favorable therapeutic index (cytotoxicity IC₅₀ / specific activity IC₅₀ > 10), would warrant progression to lead optimization. This would involve the synthesis and testing of analogs to establish a structure-activity relationship (SAR).

References

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. National Center for Biotechnology Information. [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. ResearchGate. [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. [Link]

  • (PDF) Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ResearchGate. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Center for Biotechnology Information. [Link]

  • Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. National Center for Biotechnology Information. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. RJPBCS. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: Elucidating the Rho-Kinase (ROCK) Inhibitory Mechanism of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine represents a privileged scaffold in the design of ATP-competitive inhibitors targeting the AGC kinase subfamily , specifically Rho-associated coiled-coil containing protein kinase (ROCK) .

This technical guide dissects the pharmacological hypothesis that this molecule functions as a potent ROCK1/ROCK2 inhibitor. By analyzing its pharmacophore—comprising a pyridine hinge-binder linked to a basic piperidine moiety—we establish a mechanistic model where the compound arrests cytoskeletal reorganization by blocking the RhoA-ROCK-MLC signaling axis. This document provides the theoretical grounding, structural binding hypotheses, and rigorous experimental protocols required to validate this mechanism in a drug discovery setting.

Structural Pharmacophore & Binding Hypothesis

The molecular architecture of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine suggests a "Type I" kinase binding mode, targeting the ATP-binding pocket of the kinase domain in its active conformation (DFG-in).

Pharmacophore Dissection

The molecule can be segmented into three functional domains critical for kinase selectivity:

DomainChemical MoietyMechanistic FunctionInteraction Target (ROCK1)
Hinge Binder Pyridin-4-yl ringMimics the adenine ring of ATP; forms hydrogen bonds with the kinase hinge region.Met156 (Backbone NH)
Linker Ethyl groupPositions the basic amine correctly and provides hydrophobic van der Waals contacts.Leu205 / Ala215 (Hydrophobic pocket)
Solvent Tail Piperidin-4-amineMimics the ribose/phosphate region; the primary amine is protonated at physiological pH.Asp160 / Glu161 (Electrostatic interaction)
Molecular Docking Hypothesis

Based on Structure-Activity Relationship (SAR) data from analogous compounds (e.g., Y-27632, Fasudil), the pyridine nitrogen is hypothesized to accept a hydrogen bond from the amide backbone of Met156 in the hinge region.

The 4-amino group on the piperidine ring is critical.[1] In the ATP-binding cleft, this basic amine likely forms a salt bridge with conserved aspartate or glutamate residues (e.g., Asp160) located near the catalytic loop or the ribose-binding pocket. This interaction stabilizes the inhibitor and significantly enhances potency compared to non-basic analogs.

Signaling Pathway Context

Inhibition of ROCK by 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine disrupts the downstream effector functions of the small GTPase RhoA . The primary physiological outcome is the relaxation of the actin cytoskeleton, inhibition of stress fiber formation, and promotion of neurite outgrowth.

The RhoA-ROCK-MLC Axis

The following diagram illustrates the specific nodes where the compound acts to prevent Myosin Light Chain (MLC) phosphorylation.

ROCK_Pathway GPCR GPCR Activation (LPA/S1P) RhoA RhoA-GTP (Active) GPCR->RhoA GEF activation ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Binds RBD Compound 1-[1-(Pyridin-4-yl)ethyl] piperidin-4-amine Compound->ROCK  ATP-Competitive  Inhibition MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) LIMK LIMK1/2 ROCK->LIMK Phosphorylates MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Cross-bridge cycling Cofilin Cofilin LIMK->Cofilin Inactivates Stabil Actin Stabilization Cofilin->Stabil Prevents Depoly.

Figure 1: Mechanism of Action within the RhoA/ROCK signaling cascade. The compound blocks the phosphorylation of MYPT1 and MLC, leading to cytoskeletal relaxation.

Selectivity & Off-Target Risks

While the pyridine-piperidine scaffold is effective for ROCK, it faces selectivity challenges due to the high homology of the ATP-binding pocket across the AGC kinase family.

  • Protein Kinase A (PKA): High risk. The basic amine at the P+1 or P+2 position often mimics the arginine-rich substrate consensus sequence of PKA.

  • Protein Kinase C (PKC): Moderate risk.

  • MRCK (Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase): High risk due to structural similarity to ROCK.

Mitigation Strategy: In validation assays, counter-screening against PKA and MRCK is mandatory to claim ROCK selectivity.

Experimental Validation Protocols

To validate the MoA hypothesis, a tiered screening approach is required, moving from biochemical affinity to cellular phenotype.

Protocol A: Biochemical Kinase Assay (FRET-based)

Objective: Determine the IC50 of the compound against recombinant ROCK1 and ROCK2.

Methodology:

  • Reagents: Recombinant human ROCK1 (amino acids 17-535), Fluorescein-labeled peptide substrate (e.g., S6 peptide), ATP (at Km, approx 10 µM), and reaction buffer (HEPES pH 7.5, MgCl2).

  • Compound Prep: Dissolve 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).

  • Reaction:

    • Mix Enzyme + Compound + Substrate in 384-well plates.

    • Initiate reaction with ATP.

    • Incubate for 60 minutes at Room Temperature.

  • Detection: Add EDTA-containing termination buffer. Measure phosphorylation via IMAP (immobilized metal affinity polarization) or FRET (using a phospho-specific antibody).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .
    
Protocol B: Cellular Neurite Outgrowth Assay

Objective: Confirm that biochemical inhibition translates to functional cytoskeletal remodeling in live cells.

Methodology:

  • Cell Line: PC12 cells (rat pheochromocytoma) or SH-SY5Y cells.

  • Differentiation: Seed cells on collagen-coated plates. Treat with NGF (50 ng/mL) to prime differentiation.

  • Treatment: Treat cells with the compound (0.1 µM - 10 µM) or vehicle (DMSO) for 24-48 hours.

    • Positive Control: Y-27632 (10 µM).

  • Imaging: Fix cells with 4% paraformaldehyde. Stain with Rhodamine-Phalloidin (F-actin) and DAPI (Nuclei).

  • Quantification: Use high-content screening (HCS) software to measure "Total Neurite Length per Cell." ROCK inhibition should significantly increase neurite length.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular Step1 Compound Prep (DMSO Serial Dilution) Step2 Enzymatic Reaction (ROCK1 + ATP + Substrate) Step1->Step2 Step3 Detection (FRET / IMAP) Step2->Step3 Step4 IC50 Calculation Step3->Step4 Step5 PC12 Cell Culture (+NGF) Step4->Step5 If IC50 < 100nM Step6 Incubation (24-48h Treatment) Step5->Step6 Step7 Staining (Phalloidin/DAPI) Step6->Step7 Step8 HCS Analysis (Neurite Length) Step7->Step8

Figure 2: Integrated workflow for validating ROCK inhibitory potency and cellular efficacy.

References

  • Green, J., et al. (2015). "Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors."[2] Journal of Medicinal Chemistry, 58(12), 5028-5037.[2] Link

  • Boland, S., et al. (2013). "3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 23(23), 6442-6446.[3] Link

  • Ghosh, S., et al. (2021). "Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR."[4][5] PeerJ, 9, e11951.[4][6] Link

  • Jacobs, M., et al. (2006). "The structure of the Rho-associated kinase ROCK1 bound to the specific inhibitor Y-27632." Nature Structural & Molecular Biology, 13, 65-71. (Provides the structural basis for the pyridine-hinge interaction). Link

Sources

Technical Guide: Synthesis and Application of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine , a critical intermediate in the development of kinase inhibitors, particularly for Rho-associated protein kinase (ROCK) and Janus kinase (JAK) pathways.

Executive Summary

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine represents a privileged scaffold in medicinal chemistry, functioning as a versatile building block for diverse pharmacological agents. Its structure combines a 4-aminopiperidine core—essential for hydrogen bonding in ATP-binding pockets—with a 1-(pyridin-4-yl)ethyl moiety that provides both lipophilic bulk and a specific vector for pi-stacking interactions.

This guide outlines a robust, scalable synthetic route via reductive amination , prioritizing enantiomeric control and yield optimization. It addresses the challenges of hindering ketone reactivity and the necessity for orthogonal protection strategies.

Key Chemical Properties
PropertyValue / Description
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Chirality Contains one chiral center at the ethyl linkage (1-position).[1]
pKa (Calculated) ~9.8 (Piperidine N), ~5.2 (Pyridine N), ~10.5 (Primary Amine)
Solubility High in MeOH, DCM, DMSO; Low in Hexanes, Water (at neutral pH).

Retrosynthetic Analysis & Strategy

The construction of the 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine scaffold can be approached via two primary disconnections. The Reductive Amination pathway (Method A) is preferred for its convergence and avoidance of potentially unstable alkyl halides.

Pathway Evaluation[2]
  • Method A (Reductive Amination): Condensation of 4-acetylpyridine with a protected 4-aminopiperidine, followed by reduction.

    • Pros: One-pot potential, mild conditions, avoids mutagenic alkyl halides.

    • Cons: Requires a strong reductant due to the steric hindrance of the ketone.

  • Method B (Nucleophilic Substitution): Alkylation of 4-aminopiperidine with 1-(pyridin-4-yl)ethyl chloride/bromide.

    • Pros: Direct installation of the ethyl group.

    • Cons: High risk of elimination (styrene formation) and over-alkylation; requires handling of vesicant halides.

Decision: This guide details Method A using Titanium(IV) Isopropoxide as a Lewis acid promoter, a standard protocol for hindered ketones in medicinal chemistry.

Retrosynthesis Target 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Intermediate Imine / Iminium Species Target->Intermediate Deprotection ProtectedAmine tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) Ketone 4-Acetylpyridine Intermediate->ProtectedAmine Reductive Amination (Ti(OiPr)4, NaBH3CN) Intermediate->Ketone +

Figure 1: Retrosynthetic disconnection showing the convergent assembly via reductive amination.

Detailed Experimental Protocols

Phase 1: Reductive Amination

This step installs the chiral ethyl linker. The use of Titanium(IV) Isopropoxide (


) is critical to facilitate imine formation from the electron-deficient pyridine ketone and the secondary amine.

Reagents:

  • 4-Acetylpyridine (1.0 equiv)

  • tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) (1.1 equiv)

  • Titanium(IV) Isopropoxide (1.5 equiv)

  • Sodium Cyanoborohydride (

    
    ) (2.0 equiv)
    
  • Methanol (anhydrous)

Protocol:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve 4-acetylpyridine (12.1 g, 100 mmol) and tert-butyl piperidin-4-ylcarbamate (22.0 g, 110 mmol) in anhydrous THF (100 mL).
    
  • Add

    
     (44 mL, 150 mmol) dropwise. Stir at ambient temperature for 12–18 hours. Note: The solution will turn slightly yellow/orange, indicating titanate complex formation.
    
  • Reduction: Dilute the reaction mixture with anhydrous methanol (100 mL). Cool to 0°C.

  • Add

    
     (12.6 g, 200 mmol) portion-wise over 30 minutes. Allow the mixture to warm to room temperature and stir for 4 hours.
    
  • Quench: Carefully add water (20 mL) to quench the reaction. A heavy white precipitate (

    
    ) will form.
    
  • Workup: Filter the suspension through a pad of Celite. Rinse with MeOH/DCM (1:1). Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    . Purify via flash column chromatography (DCM/MeOH 95:5 to 90:10) to yield tert-butyl (1-(1-(pyridin-4-yl)ethyl)piperidin-4-yl)carbamate .
Phase 2: Deprotection (Boc Removal)

The final step reveals the primary amine, yielding the target scaffold.

Reagents:

  • Trifluoroacetic Acid (TFA)[2]

  • Dichloromethane (DCM)[2]

Protocol:

  • Dissolve the intermediate from Phase 1 (10.0 g) in DCM (50 mL).

  • Cool to 0°C and add TFA (25 mL) dropwise.

  • Stir at room temperature for 2 hours. Monitor by LC-MS for the disappearance of the Boc-protected mass (

    
    ).
    
  • Free Basing: Concentrate the volatiles. Redissolve the residue in minimal water/methanol. Basify to pH >12 using Amberlyst A-26 (OH form) resin or 1N NaOH.

  • Isolation: Filter resin or extract with DCM/Isopropanol (3:1). Dry and concentrate to afford 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine as a pale yellow oil or semi-solid.

Characterization & Quality Control

The following spectral data confirms the structure. The chiral center at the ethyl group renders the piperidine protons diastereotopic.

TechniqueExpected Signal / ResultInterpretation
1H NMR (400 MHz, CDCl3)

8.52 (d, 2H), 7.28 (d, 2H)
Pyridine ring protons (AA'BB' system).

3.45 (q, 1H, J=6.8 Hz)
Methine proton of the ethyl linker.

1.35 (d, 3H, J=6.8 Hz)
Methyl group of the ethyl linker.

2.80–1.40 (m, 9H)
Piperidine ring protons + NH2.
LC-MS (ESI+) m/z = 206.2

Matches calculated molecular weight.
HPLC Purity >95% (254 nm)Required for biological screening.

Applications in Drug Discovery[3][4][5]

This scaffold is a bioisostere for the benzyl-piperidine moiety found in Donepezil and the homopiperazine moiety in Ripasudil (a ROCK inhibitor).

Mechanism of Action Relevance[1][2][3][6]
  • Kinase Hinge Binding: The 4-amino group can form critical hydrogen bonds with the hinge region of kinases (e.g., ROCK1/2, JAK2).

  • Solvent Front Pocket: The pyridine ring extends into the solvent-exposed region, improving solubility and providing a handle for further functionalization (e.g., N-oxide formation).

  • Stereochemistry: The (R)-enantiomer often exhibits superior potency in ROCK inhibitors due to optimal fitting in the hydrophobic cleft. Chiral resolution via chiral HPLC (e.g., Chiralpak AD-H) is recommended for lead optimization.

Workflow Step1 Step 1: Reductive Amination (Ti(OiPr)4 / NaBH3CN) Step2 Step 2: Boc Deprotection (TFA / DCM) Step1->Step2 Yield: ~75% Step3 Step 3: Chiral Resolution (Optional, HPLC) Step2->Step3 Racemic Mixture Final Target Scaffold (Pure Enantiomer) Step3->Final >99% ee

Figure 2: Synthetic workflow from raw materials to enantiopure scaffold.

References

  • Vertex Pharmaceuticals. (2009). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.

  • ResearchGate. (2016).[3] A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research.

  • American Chemical Society. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205). Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2025). Reductive Amination Application Note.

Sources

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine derivatives synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Derivatives

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine and its derivatives. This scaffold is of significant interest in medicinal chemistry, combining the pharmacophoric elements of both the piperidine and pyridine rings. The core synthetic strategy detailed herein revolves around a robust and scalable reductive amination protocol, utilizing readily available starting materials. We delve into the causality behind key experimental choices, from the strategic implementation of protecting groups to the selection of specific reagents that ensure high yield and purity. This document provides detailed, step-by-step protocols for the synthesis of the core scaffold, followed by a thorough guide to its structural elucidation using modern spectroscopic techniques, including NMR, MS, and IR. The guide is intended for researchers, chemists, and drug development professionals seeking to build libraries based on this versatile molecular architecture.

Introduction: The Piperidine-Pyridine Scaffold

Significance in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles in the pharmaceutical industry, forming the core of numerous approved drugs.[1][2] Its saturated, three-dimensional structure allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets.[1] When coupled with a pyridine ring, a common bioisostere for a phenyl group with an added hydrogen bond acceptor, the resulting scaffold offers a rich platform for designing novel therapeutic agents across various disease areas, including oncology and neuroscience.[3]

The 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Core

The target scaffold, 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine, presents several key features for drug design:

  • Two Points of Diversity: The structure contains two distinct basic nitrogen atoms—the endocyclic piperidine nitrogen and the exocyclic primary amine—both of which can be selectively functionalized to generate extensive chemical libraries.

  • A Chiral Center: The ethyl bridge contains a stereocenter, allowing for the exploration of enantiomer-specific biological activity.

  • Defined Vectorial Geometry: The piperidine ring locks the substituents into specific axial and equatorial conformations, which can be crucial for optimizing ligand-receptor binding.

This guide will focus on the efficient construction of this core molecule, providing a validated pathway for its synthesis and characterization.

Core Synthetic Strategy: Retrosynthetic Analysis

The most logical and efficient approach to constructing the target molecule is through a reductive amination reaction. This disconnection strategy breaks the key C4-N bond on the piperidine ring, leading to two simple and commercially available precursors: 4-acetylpyridine and a 4-aminopiperidine derivative.

G cluster_main Retrosynthetic Analysis Target 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (Target Molecule) Disconnect Key C-N Bond Disconnection (Reductive Amination) Target->Disconnect Precursors Starting Materials Ketone 4-Acetylpyridine Disconnect->Ketone Amine tert-butyl 4-aminopiperidine-1-carboxylate Disconnect->Amine G cluster_workflow Two-Step Synthetic Workflow start_materials Starting Materials: - N-Boc-4-aminopiperidine - 4-Acetylpyridine step1 Step 1: Reductive Amination Reagents: NaBH(OAc)₃ Solvent: DCE start_materials->step1 intermediate Protected Intermediate: tert-butyl 4-({1-(pyridin-4-yl)ethyl} amino)piperidine-1-carboxylate step1->intermediate step2 Step 2: N-Boc Deprotection Reagents: TFA Solvent: DCM intermediate->step2 product Final Product: 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine step2->product

Figure 2: High-level workflow for the synthesis of the target scaffold.

Physicochemical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum will provide key information. The signals for the pyridine ring protons will appear in the aromatic region (typically δ 7.0-8.6 ppm), showing a characteristic AA'BB' or doublet of doublets pattern. The piperidine ring protons will appear in the aliphatic region (δ 1.5-3.5 ppm). The methine (CH) and methyl (CH₃) protons of the ethyl bridge are also distinctive.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The pyridine carbons will be in the δ 120-150 ppm range, while the piperidine and ethyl bridge carbons will be upfield.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will be used to confirm the molecular weight of the product. The compound should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups. The spectrum should exhibit characteristic N-H stretching bands (for the primary amine) around 3300-3400 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and aromatic C=C/C=N stretches in the 1500-1600 cm⁻¹ region.

Data Summary Table
Parameter Expected Value / Observation Rationale
Molecular Formula C₁₃H₂₁N₃-
Molecular Weight 219.33 g/mol -
MS (ESI+) m/z = 220.18 ([M+H]⁺)Confirms molecular mass
¹H NMR (Pyridine) δ ~8.5 ppm (d, 2H), ~7.3 ppm (d, 2H)Protons ortho and meta to the pyridine nitrogen
¹H NMR (Ethyl CH) δ ~3.5-4.0 ppm (q, 1H)Methine proton adjacent to nitrogen and pyridine ring
¹H NMR (Ethyl CH₃) δ ~1.4 ppm (d, 3H)Methyl protons coupled to the methine proton
¹H NMR (NH₂) Broad singlet, variable δExchangeable protons of the primary amine
IR (N-H stretch) ~3350 cm⁻¹ (two bands possible)Symmetric and asymmetric stretches of primary amine
IR (C=N/C=C) ~1600, 1550 cm⁻¹Aromatic ring stretches

Potential Applications and Future Directions

The 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine scaffold is a versatile starting point for creating focused libraries for drug discovery. Its derivatives have potential applications as:

  • Kinase Inhibitors: The piperidine moiety is a common feature in inhibitors of kinases like Akt, where it can be functionalized to interact with key regions of the ATP binding pocket. [3]* CNS Agents: The scaffold's ability to be modified for affinity to targets like the sigma-1 receptor or dopamine transporter makes it attractive for developing treatments for neurodegenerative and psychiatric disorders. [3] Future work should focus on the stereoselective synthesis of the core to isolate and test individual enantiomers, as biological activity is often stereospecific. Furthermore, high-throughput parallel synthesis can be employed to rapidly generate a large library of derivatives by functionalizing the two amine handles, enabling comprehensive structure-activity relationship (SAR) studies.

Conclusion

This guide has outlined a reliable and well-rationalized synthetic route to 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine, a scaffold with high potential in modern drug discovery. By employing a protected piperidine precursor and a mild reductive amination protocol, the core molecule can be synthesized efficiently. The detailed characterization plan ensures the structural integrity and purity of the final compound, providing a solid foundation for its use in the development of novel therapeutic agents.

References

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-793.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4886. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 283-303. Available at: [Link]

  • Wiese, M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(4), e202100735. Available at: [Link]

  • Wiese, M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201-1204. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Biotage. (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. Available at: [Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. Available at: [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]

  • Zuffa, F., et al. (2023). Pyridin-4-ylmethanaminium perchlorate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 565-568. Available at: [Link]

  • St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Available at: [Link]

  • PubChemLite. (n.d.). Methyl[1-(pyridin-4-yl)ethyl]amine. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved February 18, 2026, from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • Holzgrabe, U. (2007). NMR spectroscopy in pharmacy. Pharmazie, 62(6), 403-425. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Available at: [Link]

Sources

Physicochemical characteristics of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

[1][2]

Executive Summary

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (Molecular Formula: C₁₂H₁₉N₃ ) is a tri-functional heterocyclic intermediate characterized by a central piperidine ring, a primary amine at the C4 position, and a chiral pyridine-ethyl moiety at the N1 position.[1][2]

It serves as a pharmacophore scaffold in medicinal chemistry, particularly for ROCK (Rho-kinase) inhibitors (analogs of Y-27632 and Fasudil) and JAK inhibitors .[1][2] Its structural value lies in its ability to form hydrogen bonds via the primary amine while engaging in


2

Physicochemical Characterization

Molecular Identity
PropertySpecification
IUPAC Name 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Exact Mass 205.1579
Chirality Contains 1 chiral center (C1 of the ethyl group).[1][2][3] Exists as (R)- and (S)- enantiomers.[1][2][4]
Physical State Viscous oil (Free Base) or White/Off-white Solid (HCl/Tosylate Salt)
Calculated & Predicted Properties

Note: Experimental values for this specific intermediate are proprietary; data below are derived from fragment-based QSAR modeling of structurally validated analogs (e.g., 1-ethylpiperidin-4-amine and 4-acetylpyridine).

ParameterValue (Predicted)Context & Implications
LogP (Octanol/Water) 0.8 ± 0.3Moderately lipophilic; crosses cell membranes but retains water solubility.[1][2]
pKa₁ (Pyridine N) ~5.3Protonates only in acidic media.[1][2]
pKa₂ (Piperidine N) ~9.2Protonated at physiological pH (7.4).[1][2]
pKa₃ (Primary Amine) ~10.6Highly basic; exists as

at physiological pH.[1][2]
Polar Surface Area (PSA) ~52 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1][2]
Rotatable Bonds 3Rigid linker limits entropic penalty upon binding.[1][2]
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsHigh potential for specific receptor interaction.[1][2]

Synthetic Methodology & Causality

The synthesis of this molecule requires a strategy that avoids the "polyamination" trap (where the primary amine reacts with the alkylating agent).[2] The most robust protocol is a Reductive Amination using a protected piperidine precursor.[2]

Synthesis Workflow (Reductive Amination)

The reaction couples 4-Acetylpyridine with 4-(Boc-amino)piperidine , followed by deprotection.[1][2]

Rationale:

  • Use of 4-Acetylpyridine: Introduces the methyl-branched linker (chiral center precursor) in a single step, unlike using 4-(chloromethyl)pyridine which would yield a linear chain.[1][2]

  • Titanium(IV) Isopropoxide: Acts as a Lewis acid to facilitate imine formation and scavenge water, driving the equilibrium forward before the reduction step.[2]

  • Boc-Protection: Essential to prevent the C4-primary amine from reacting with the ketone, which would lead to polymerization.[1][2]

Reaction Pathway Diagram[1][2]

SynthesisPathwayStart14-Acetylpyridine(C7H7NO)ImineImine Intermediate(Transient)Start1->ImineTi(OiPr)4THF, 25°CStart24-(Boc-amino)piperidine(Protected Amine)Start2->ImineReducedBoc-ProtectedIntermediateImine->ReducedNaBH3CN orNaBH(OAc)3FinalTarget Molecule(Free Base or Salt)Reduced->FinalDeprotection(HCl/Dioxane or TFA)

Figure 1: Convergent synthesis via reductive amination preventing side-reactions.

Protocol: Step-by-Step
  • Imine Formation: Dissolve 4-acetylpyridine (1.0 eq) and 4-(N-Boc-amino)piperidine (1.1 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (1.5 eq) dropwise.[1][2] Stir at ambient temperature for 12–18 hours under Nitrogen.

    • Checkpoint: Monitor disappearance of ketone via TLC/LCMS.[2]

  • Reduction: Dilute with ethanol. Add Sodium cyanoborohydride (

    
    , 2.0 eq) cautiously.[1][2] Stir for 6 hours.
    
    • Safety:

      
       generation risk; ensure proper venting.[1][2]
      
  • Workup: Quench with water. Filter off Titanium salts (celite).[1][2] Extract with Ethyl Acetate.[1][2]

  • Deprotection: Treat the crude Boc-intermediate with 4M HCl in Dioxane (or TFA in DCM) for 2 hours.

  • Isolation: Basify to pH >12 with NaOH to extract the free base, or concentrate to obtain the tri-hydrochloride salt.[2]

Stability & Handling Characteristics[1][2][3]

Chemical Stability[1][2]
  • Hygroscopicity: The free base is highly hygroscopic due to the high amine content.[2] It will absorb atmospheric moisture and

    
     (forming carbamates).[1][2]
    
  • Oxidation: The primary amine is susceptible to N-oxidation if stored in solution for prolonged periods without antioxidants.[1][2] The pyridine ring is generally stable.[2]

  • Thermal Stability: Stable up to ~120°C. Decomposition (Maillard-type browning) occurs at higher temperatures in the presence of trace impurities.[1][2]

Storage Recommendations
  • Form: Store as the HCl salt or Tosylate salt for long-term stability.

  • Conditions: -20°C, under Argon/Nitrogen atmosphere, desiccated.

  • Solubility Profile:

    • Water:[1][2][5][6] Highly soluble (Salt form > 100 mg/mL).[1][2]

    • DMSO: Soluble.[1][2][7][8]

    • DCM/Chloroform: Soluble (Free base).[1][2]

    • Hexane/Ether: Insoluble.[1][2]

Biological Relevance & Applications[1][2][4][7][8][9]

This molecule is a "privileged structure" in kinase inhibition.[1][2]

  • ROCK Inhibition (Glaucoma/Cardiovascular): The pyridine nitrogen mimics the hinge-binding region of ATP, while the piperidine amine extends into the ribose-binding pocket, forming salt bridges with Aspartate residues (e.g., Asp216 in ROCK1).[2]

  • Chiral Switching: The (S)-enantiomer is typically more potent in this class of compounds (analogous to the binding mode of Ripasudil or Fasudil derivatives).[1][2] The methyl group on the linker restricts conformational freedom, locking the pyridine and piperidine into a bioactive orientation.[2]

Pharmacophore Interaction Map

InteractionMapPyridinePyridine RingHingeATP Hinge Region(Met/Glu Backbone)Pyridine->HingeH-Bond Acceptor(N atom)LinkerChiral Ethyl Linker(Steric Lock)SelectivityHydrophobic CleftLinker->SelectivityVan der Waals(Chiral Discrimination)AminePrimary Amine(C4 Position)PocketRibose Binding Pocket(Asp/Glu Residues)Amine->PocketSalt Bridge / H-Bond(Strong)

Figure 2: Predicted binding mode of the scaffold within the kinase active site.[1][2]

References

  • Synthesis of 4-substituted-4-aminopiperidine derivatives. PubMed. (2004).[1][2][9] Describes the utility of Boc-protected aminopiperidines in library synthesis. Link

  • 4-Acetylpyridine Properties. PubChem. (2025).[1][2] Precursor physicochemical data.[1][2][7][8][10][11] Link[1][2]

  • Ripasudil (K-115) and ROCK Inhibitor Structural Activity Relationships. New Drug Approvals. (2016).[1][2] Contextualizes the role of pyridine-containing chiral amines in ROCK inhibition. Link

  • Reductive Amination Methodologies. Organic Syntheses. General protocols for Ti(OiPr)4 mediated amination. Link

Strategic Deployment of Pyridinyl-Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthetic strategies, and therapeutic applications of pyridinyl-piperidine scaffolds.

Executive Summary

The pyridinyl-piperidine motif—defined by the linkage of a pyridine ring to a piperidine heterocycle—represents a "privileged scaffold" in modern drug discovery. This structural architecture offers a unique balance of physicochemical properties, allowing medicinal chemists to modulate basicity, solubility, and metabolic stability with high precision.[1]

This guide analyzes the scaffold's utility, detailing the causality behind its selection over phenyl-piperidine analogs, providing self-validating synthetic protocols , and exploring its role in blockbuster therapeutics like Tofacitinib and Ceritinib .

Part 1: Structural Architecture & Physicochemical Properties[1]

The "Basicity Tuning" Hypothesis

A critical design challenge in medicinal chemistry is managing the basicity of amine-containing drugs to optimize membrane permeability (LogD) and reduce hERG channel liability.

  • The Piperidine Baseline: A standard piperidine secondary amine has a pKa of ~11.0. At physiological pH (7.4), it is >99.9% ionized, limiting passive diffusion.

  • The Pyridine Solution: Coupling the piperidine nitrogen to a pyridine ring (N-arylation) dramatically alters the electronic landscape.

    • 2-Pyridyl-Piperidine: The exocyclic nitrogen lone pair delocalizes into the pyridine ring. Protonation occurs on the pyridine nitrogen, not the piperidine nitrogen. The resulting pKa shifts to ~6.8–7.0 .

    • 4-Pyridyl-Piperidine: Resonance stabilization is stronger, often shifting pKa to ~9.0–9.3 .

    • 3-Pyridyl-Piperidine: Electronic communication is disrupted; the piperidine nitrogen remains the primary basic center (pKa ~8–9 depending on substituents).

Strategic Insight: By selecting the 2-, 3-, or 4-pyridyl isomer, chemists can "dial in" the exact pKa required for the target tissue (e.g., CNS penetration vs. lysosomal trapping) without changing the steric bulk of the molecule.

Solubility and Lipophilicity (LogP)

Replacing a phenyl ring with a pyridine reduces LogP by approximately 1.0–1.5 units due to the polarity of the pyridine nitrogen. This substitution often improves aqueous solubility, a critical parameter for oral bioavailability.

Scaffold VariantApprox. pKa (Conj. Acid)LogP ContributionPrimary Protonation Site
N-Phenyl-Piperidine ~5.2High (Lipophilic)Piperidine N (Weak)
N-(2-Pyridyl)-Piperidine ~6.8ModeratePyridine Ring N
N-(4-Pyridyl)-Piperidine ~9.2Low (Hydrophilic)Pyridine Ring N
N-Benzyl-Piperidine ~10.5HighPiperidine N

Part 2: Synthetic Methodologies

The construction of pyridinyl-piperidine scaffolds generally follows two distinct pathways depending on the electronic nature of the pyridine.

Decision Matrix: SNAr vs. Buchwald-Hartwig
  • Nucleophilic Aromatic Substitution (SNAr):

    • Requirement: Pyridine must be electron-deficient (e.g., 2-fluoro, 4-chloro) or activated by electron-withdrawing groups (NO2, CN).

    • Pros: Metal-free, scalable, low cost.

    • Cons: Limited scope; fails with electron-rich pyridines.

  • Buchwald-Hartwig Cross-Coupling:

    • Requirement: Aryl halide (Cl, Br, I) and a Palladium catalyst.[2][3]

    • Pros: Universal applicability, works on unactivated pyridines.

    • Cons: Catalyst cost, metal scavenging required.

Visualization: Synthetic Decision Tree

The following diagram illustrates the logical flow for selecting the optimal synthetic route.

Synthesis_Decision_Tree cluster_tips Optimization Tips Start Target: Pyridinyl-Piperidine Linkage Check_Pos Is Halogen at C2 or C4? Start->Check_Pos Check_EWG Are EWGs present? (CN, NO2) Check_Pos->Check_EWG No (C3) Route_SNAr Route A: SNAr (Base: K2CO3/DIPEA, Heat) Check_Pos->Route_SNAr Yes (C2/C4) Check_EWG->Route_SNAr Yes Route_BH Route B: Buchwald-Hartwig (Pd(OAc)2, BINAP, NaOtBu) Check_EWG->Route_BH No Tip1 Avoid Pd poisoning: Use specific ligands (e.g., XPhos, BrettPhos) Route_BH->Tip1

Caption: Decision logic for synthesizing pyridinyl-piperidine scaffolds based on substrate electronics.

Part 3: Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Context: This protocol is optimized for coupling electron-neutral 3-bromopyridines with hindered piperidines, a challenging transformation where SNAr fails.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • 4-Methylpiperidine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BINAP (racemic) or XPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) - Crucial for activating the amine.

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Inertion: Flame-dry a two-neck round-bottom flask and cool under Argon flow. Reason: Oxygen poisons the Pd(0) active species.

  • Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add Toluene (5 mL/mmol). Stir at room temperature for 15 mins. Observation: Solution turns from orange to deep red/brown, indicating ligation.

  • Substrate Addition: Add 3-bromopyridine, 4-methylpiperidine, and NaOtBu.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Monitoring (Self-Validation):

    • Take a 50 µL aliquot, quench in MeOH/H₂O.

    • Run LCMS. Look for Product [M+H] and Protodehalogenation byproduct (Pyridine, M-Br+H).

    • Correction: If protodehalogenation >10%, lower temperature to 80°C and switch to a milder base like Cs₂CO₃.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Concentrate filtrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Part 4: Therapeutic Case Studies

Tofacitinib (Xeljanz) – JAK Inhibitor

While Tofacitinib contains a pyrrolo[2,3-d]pyrimidine (7-azaindole derivative), its core functionality relies on a chiral aminopiperidine linker.

  • Mechanism: Acts as an ATP-competitive inhibitor of JAK3/JAK1.

  • Chemistry Highlight: The synthesis of the cis-3,4-disubstituted piperidine ring is a benchmark in process chemistry. The specific stereochemistry ((3R,4R)) is essential for fitting into the narrow ATP-binding pocket of the kinase.

  • Pathway Visualization:

JAK_Pathway Cytokine Cytokine (IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK3 (Kinase Domain) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Tofacitinib Tofacitinib (Inhibitor) Tofacitinib->JAK Blocks ATP Site pSTAT Phospho-STAT (Dimer) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocates

Caption: Tofacitinib intercepts the JAK-STAT signaling pathway by blocking the kinase ATP-binding site.[4]

Ceritinib (Zykadia) – ALK Inhibitor

Ceritinib addresses crizotinib resistance in NSCLC.[5][6]

  • Structure: Contains a piperidine ring linked to a phenyl ring, which is connected to a pyrimidine.

  • Role of Piperidine: The piperidine moiety extends into the solvent-exposed region of the ALK kinase domain, improving solubility and pharmacokinetic properties (ADME) compared to more lipophilic analogs.

Part 5: Future Directions & Emerging Technologies

  • C-H Activation: Direct C-H arylation of piperidines using photoredox catalysis (e.g., MacMillan group methodologies) is replacing traditional cross-coupling, allowing for the rapid "decoration" of the piperidine ring at the C2/C4 positions.

  • PROTACs: Pyridinyl-piperidines are increasingly used as "exit vectors" for Proteolysis Targeting Chimeras. The solvent-exposed piperidine nitrogen serves as an ideal attachment point for linkers connecting to E3 ligase ligands.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection." Journal of Medicinal Chemistry. Link

  • Marsilje, T. H., et al. (2013).[7] "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[5][6][7] Journal of Medicinal Chemistry. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

  • Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Profiling AGC Kinase Selectivity Using 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (hereafter referred to as Compound A ) as a reference scaffold in the development of ATP-competitive inhibitors for the AGC kinase subfamily , specifically ROCK1/2 (Rho-associated Coiled-coil Kinase) and Akt (Protein Kinase B) .

While often used as a synthetic intermediate, this moiety represents a "privileged structure" where the pyridine ring functions as a hinge-binder and the 4-aminopiperidine tail projects into the solvent-exposed region. This guide provides validated protocols for biochemical screening (ADP-Glo™), selectivity profiling against PKA, and cellular target engagement (p-MLC quantification).

Scientific Background & Mechanism

The Pharmacophore

Compound A serves as a critical fragment in Fragment-Based Drug Discovery (FBDD). Its structural logic is twofold:

  • Hinge Interaction: The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of the "hinge" residue (e.g., Met156 in ROCK1) within the ATP-binding pocket.

  • Solvent Exit Vector: The piperidine ring provides a rigid spacer, directing the 4-amine group toward the ribose binding pocket or solvent front, allowing for the attachment of "cap" groups (e.g., amides, ureas) to enhance potency and selectivity.

Signaling Pathway Context

Inhibition of ROCK1/2 by derivatives of Compound A disrupts the RhoA-ROCK-MLC pathway. Under normal conditions, ROCK phosphorylates Myosin Light Chain (MLC) and inactivates Myosin Phosphatase (MYPT1), driving actin-myosin contraction. Inhibition results in vasodilation and neurite outgrowth.

ROCK_Pathway GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates Inhibitor Compound A (Inhibitor) Inhibitor->ROCK Competes with ATP pMLC p-MLC (Phosphorylated) MYPT1->pMLC Dephosphorylates MLC->pMLC ROCK Activity Response Actomyosin Contraction Stress Fiber Formation pMLC->Response Promotes

Figure 1: The RhoA/ROCK signaling cascade.[1][2][3][4] Compound A derivatives target the ROCK kinase domain, preventing MLC phosphorylation and reducing cytoskeletal contraction.

Protocol 1: Biochemical Assay (ADP-Glo™)

Objective: Determine the IC50 of Compound A derivatives against recombinant ROCK2. Method: Homogeneous, luminescent ADP detection.[5]

Reagents & Preparation
  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Enzyme: Recombinant Human ROCK2 (SignalChem/Promega).

  • Substrate: Long S6 Peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSZK).

  • ATP: UltraPure ATP (Promega).[6] Critical: Use at Km (approx. 10 µM) to ensure sensitivity to ATP-competitive inhibitors.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[6][7]

Experimental Workflow
  • Compound Dilution:

    • Prepare 10 mM stock of Compound A in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Dilute 1:25 into 1X Kinase Buffer to generate 4X working solutions (Final DMSO < 2%).

  • Kinase Reaction (384-well Plate):

    • Step 1: Add 2.5 µL of 4X Compound A to wells.

    • Step 2: Add 2.5 µL of 4X ROCK2 Enzyme (0.5 ng/µL final). Incubate 10 min at RT (allows inhibitor binding).

    • Step 3: Add 5.0 µL of 2X ATP/Substrate Mix (20 µM ATP / 0.4 µg/µL S6 Peptide).

    • Incubation: Seal plate and incubate for 60 minutes at RT.

  • ADP Detection:

    • Step 4: Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Step 5: Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Step 6: Read Luminescence (Integration time: 0.5–1.0 sec).

Assay_Workflow Prep 1. Compound Prep (Serial Dilution) Rxn 2. Kinase Reaction (60 min @ RT) Prep->Rxn Add Enz + Sub Deplete 3. ADP-Glo Reagent (Deplete ATP) Rxn->Deplete +10 µL Detect 4. Detection Reagent (ADP -> Light) Deplete->Detect +20 µL Read 5. Luminometer (Data Analysis) Detect->Read RLU

Figure 2: ADP-Glo™ assay workflow for high-throughput screening of kinase inhibitors.

Protocol 2: Cellular Selectivity (In-Cell ELISA)

Objective: Confirm cell permeability and functional inhibition of ROCK vs. PKA. Cell Line: A7r5 (Rat aortic smooth muscle) or HeLa.

  • Seeding: Plate 10,000 cells/well in a 96-well plate. Incubate 24h.

  • Starvation: Replace medium with serum-free DMEM for 4h to reduce basal phosphorylation.

  • Treatment:

    • Add Compound A (0.1 – 10 µM) for 60 min.

    • Stimulation:

      • For ROCK: Stimulate with 10 µM Lysophosphatidic Acid (LPA) for 10 min.

      • For PKA: Stimulate with 10 µM Forskolin for 15 min.

  • Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

  • Detection:

    • Primary Ab: Anti-p-MLC (Ser19) [ROCK readout] or Anti-p-CREB (Ser133) [PKA readout].

    • Secondary Ab: HRP-conjugated or IRDye-conjugated.

  • Quantification: Read fluorescence/chemiluminescence. Normalize to Total Cell Stain (Janus Green or DRAQ5).

Data Analysis & Interpretation

Typical Results Table

When profiling derivatives of Compound A, expect the following trends. The unmodified amine is a weak inhibitor (Fragment); amides increase potency.

Compound IDR-Group (on Piperidine N)ROCK2 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/ROCK)
Compound A H (Free Amine)5,200>10,000>2
Ref 1 (Y-27632) (Reference Std)14025,000178
Derivative 1 4-Chloro-benzyl amide451,20026
Derivative 2 Benzamide850900~1
Selectivity Ratios
  • Calculation:

    
    
    
  • Interpretation: A ratio < 10 indicates poor selectivity. The pyridine-ethyl-piperidine scaffold often suffers from PKA cross-reactivity due to the high homology of the ATP pocket.

  • Optimization: To improve selectivity, target the "linker" region. The ethyl linker in Compound A creates a chiral center. The (R)-enantiomer often exhibits superior potency compared to the (S)-enantiomer in this scaffold class (e.g., Ripasudil).

Troubleshooting & "Pro-Tips"

  • Solubility: The free amine (Compound A) is highly soluble in water/DMSO. However, once derivatized with lipophilic aromatic groups, solubility drops. Tip: Keep final DMSO concentration constant (e.g., 1%) across the assay plate to prevent precipitation artifacts.

  • ATP Concentration: Do not use saturating ATP (e.g., 1 mM) during the IC50 determination. This will shift the curve for ATP-competitive inhibitors (Cheng-Prusoff equation), making them appear less potent. Always use ATP ≈ Km.

  • Chirality: If synthesizing Compound A, the reduction of the corresponding ketone yields a racemate. Chiral separation (HPLC) is mandatory for publication-quality data, as the enantiomers will have vastly different binding affinities.

References

  • Caldwell, J. J., et al. (2010).[8] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).[8][9][10][11] Journal of Medicinal Chemistry.[12] [Link]

  • Schirok, H., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.[12] [Link]

  • SignalChem. ROCK2 Kinase Enzyme System Data Sheet. [Link]

Sources

Application of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine in Neuropharmacology Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the novel compound 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine, hereafter referred to as Compound-X , in neuropharmacology research. Based on its structural motifs, which include a piperidine core and a pyridine ring—scaffolds prevalent in centrally acting agents—Compound-X is hypothesized to be a potent and selective histamine H3 receptor (H3R) inverse agonist.[1][2][3] This guide outlines its theoretical mechanism of action and provides detailed protocols for its in vitro and in vivo characterization as a potential cognitive enhancer.

Introduction: The Rationale for Targeting the Histamine H3 Receptor

The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[4] It functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of non-histaminergic neurons, including those that release acetylcholine, norepinephrine, serotonin, and dopamine. The H3 receptor exhibits high constitutive activity, meaning it tonically suppresses neurotransmitter release even in the absence of its natural ligand, histamine.

By acting as an inverse agonist, a compound like Compound-X can block this constitutive activity, leading to the disinhibition and subsequent enhancement of the release of key neurotransmitters involved in arousal, attention, and memory. This mechanism makes H3R inverse agonists promising therapeutic candidates for conditions characterized by cognitive deficits, such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD).[5][6]

Hypothesized Mechanism of Action

Compound-X is proposed to bind to the H3 receptor, a Gᵢ/ₒ-coupled GPCR. In its constitutively active state, the Gᵢ/ₒ protein inhibits the enzyme adenylyl cyclase, leading to reduced intracellular levels of the second messenger cyclic AMP (cAMP). As an inverse agonist, Compound-X stabilizes the inactive conformation of the H3R. This action prevents Gᵢ/ₒ protein activation, thereby "releasing the brake" on adenylyl cyclase. The resulting increase in cAMP production and downstream signaling leads to an enhanced release of pro-cognitive neurotransmitters from the presynaptic terminal.

Mechanism_of_Action CompoundX Compound-X H3R Histamine H3 Receptor (Constitutively Active) CompoundX->H3R Binds & Inactivates H3R_inactive Histamine H3 Receptor (Inactive) CompoundX->H3R_inactive Binds & Stabilizes G_protein Gαi/o Protein (Active) H3R->G_protein Tonic Inhibition AC Adenylyl Cyclase (Inhibited) G_protein->AC cAMP cAMP (Low) Neurotransmitter Neurotransmitter Release (Suppressed) AC->Neurotransmitter ATP ATP AC_active Adenylyl Cyclase (Active) ATP->AC_active G_protein_inactive Gαi/o Protein (Inactive) H3R_inactive->G_protein_inactive No Activation G_protein_inactive->AC_active No Inhibition cAMP_high cAMP (High) AC_active->cAMP_high Conversion Neurotransmitter_high Neurotransmitter Release (Enhanced) cAMP_high->Neurotransmitter_high Promotes NOR_Workflow cluster_day2 Experimental Day Day1 Day 1: Habituation Habituation Place animal in empty arena (10 min) Day1->Habituation Day2 Day 2: Training & Testing Treatment Administer Vehicle or Compound-X (e.g., 30 min pre-training) Amnesia Administer Saline or Scopolamine (e.g., 15 min pre-training) Treatment->Amnesia Training Training Trial (T1) Animal explores two identical objects (A1, A2) (10 min) Amnesia->Training Retention Retention Interval (e.g., 1-24 hours) Training->Retention Testing Test Trial (T2) Animal explores one familiar (A) and one novel (B) object (5-10 min) Retention->Testing Analysis Data Analysis Calculate Discrimination Index (DI) Testing->Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Step-by-Step Methodology:

  • Habituation (Day 1):

    • Place each animal individually into the empty arena for 10 minutes to allow for acclimation to the new environment. [7] * Return the animal to its home cage. Clean the arena thoroughly between subjects to eliminate olfactory cues.

  • Training (Day 2):

    • Dosing: Administer Compound-X (or its vehicle) via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the training trial.

    • Amnesia Induction: Administer scopolamine (e.g., 1 mg/kg, i.p.) or saline 15-30 minutes before the training trial. [8] * Training Trial (T1): Place two identical objects (A1 and A2) in opposite corners of the arena. Place the animal in the center of the arena and allow it to freely explore for 10 minutes. [9] * Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

    • Return the animal to its home cage.

  • Retention Interval:

    • A delay is imposed between the training and testing trials. This can be short (e.g., 1 hour) to test short-term memory or long (e.g., 24 hours) for long-term memory. [9][7]4. Testing (Day 2 or 3):

    • Test Trial (T2): Return the animal to the same arena, where one of the familiar objects has been replaced by a novel object (A and B). The position of the novel object should be counterbalanced across animals.

    • Allow the animal to explore freely for 5-10 minutes. Record the time spent exploring the familiar object (Tₑ) and the novel object (Tₙ).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) for the test trial using the formula: DI = (Tₙ - Tₑ) / (Tₙ + Tₑ) . [10] * A positive DI indicates the animal remembers the familiar object and prefers the novel one. A DI near zero suggests a memory deficit.

    • Compare the DI between treatment groups (Vehicle+Saline, Vehicle+Scopolamine, Compound-X+Scopolamine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in the DI for the Compound-X group compared to the scopolamine-only group indicates pro-cognitive efficacy.

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (Compound-X) as a novel neuropharmacological agent. By systematically characterizing its binding affinity, functional activity as a histamine H3 receptor inverse agonist, and its in vivo efficacy in a validated model of cognition, researchers can build a strong, data-driven case for its potential as a tool to probe neural circuits or as a lead candidate for therapeutic development.

References

  • Title: Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold Source: Bioorganic & Medicinal Chemistry Letters, PubMed URL: [Link]

  • Title: BehaviorCloud Protocols - Novel Object Recognition Source: BehaviorCloud URL: [Link]

  • Title: An accessible and generalizable in vitro luminescence assay for detecting GPCR activation Source: bioRxiv URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Novel object recognition test (NOR test) Source: Bio-protocol URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]

  • Title: Novel Object Recognition test - Mouse Metabolic Phenotyping Centers Source: MMPC URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: American Journal of Physiology-Cell Physiology URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Novel Object Recognition - Maze Engineers Source: Conduct Science URL: [Link]

  • Title: Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold Source: ElectronicsAndBooks URL: [Link]

  • Title: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice Source: Journal of Visualized Experiments URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia URL: [Link]

  • Title: Pharmacological properties of natural piperidine derivatives Source: ResearchGate URL: [Link]

  • Title: Structural and molecular insight into Piperazine and Piperidine derivatives as Histamine H3 and Sigma-1 receptor antagonists with promising antinociceptive properties Source: Usiena AIR URL: [Link]

  • Title: A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions Source: Journal of Chemical Reviews URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: Current Opinion in Structural Biology URL: [Link]

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds Source: Drug Development & Registration URL: [Link]

  • Title: Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation Source: ACS Measurement Science Au URL: [Link]

  • Title: Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists Source: British Journal of Pharmacology, PubMed URL: [Link]

  • Title: Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method Source: Scientific Reports, ResearchGate URL: [Link]

  • Title: Pharmacological characterization of seven human histamine H3 receptor isoforms Source: bioRxiv URL: [Link]

  • Title: (A) Radioligand competition binding assay validates hits at the H 3... Source: ResearchGate URL: [Link]

  • Title: Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: GPCRs: Cell based label-free assays in GPCR drug discovery Source: European Pharmaceutical Review URL: [Link]

  • Title: Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease Source: Auctores URL: [Link]

  • Title: Nootropics: New Frontiers in Cognitive Enhancement Source: ConductScience URL: [Link]

  • Title: cAMP Accumulation Assay Source: Creative BioMart URL: [Link]

  • Title: Pyridine alkaloids with activity in the central nervous system Source: ResearchGate URL: [Link]

  • Title: Pyridine alkaloids with activity in the central nervous system Source: PMC, NIH URL: [Link]

  • Title: Insight into the emerging and common experimental in-vivo models of Alzheimer's disease Source: Egyptian Journal of Medical Human Genetics URL: [Link]

  • Title: In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) Source: PMC URL: [Link]

  • Title: In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models Source: ResearchGate URL: [Link]

  • Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source: ACS Omega URL: [Link]

  • Title: Functional Assays Source: Gifford Bioscience URL: [Link]

  • Title: Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics Source: RSC Advances URL: [Link]

  • Title: Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonam Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source: ResearchGate URL: [Link]

  • Title: Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral Source: ACS Pharmacology & Translational Science URL: [Link]

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Application Note: High-Throughput Screening of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Analogs Targeting ROCK1/2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The molecule 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine represents the core pharmacophore of Y-27632 , a widely utilized, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) .

In medicinal chemistry, this diamine scaffold is frequently derivatized at the primary amine position (e.g., via amide coupling) to generate libraries of analogs with improved potency, selectivity, or metabolic stability compared to the parent Y-27632. ROCK signaling is a critical regulator of the actin cytoskeleton, making these analogs high-value targets for treating glaucoma, fibrosis, and cardiovascular diseases.

The Screening Objective

The objective of this High-Throughput Screening (HTS) campaign is to identify analogs that inhibit the phosphotransferase activity of ROCK1 or ROCK2.

Assay Selection: Why TR-FRET?

For this scaffold, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than radiometric or standard fluorescence intensity assays.

  • Causality: The scaffold is a small molecule (approx. 200-350 Da). TR-FRET is ratiometric, correcting for well-to-well volume variations and compound autofluorescence—a common issue with pyridine-containing heterocycles.

  • Mechanism: The assay detects the phosphorylation of a specific substrate (e.g., S6 ribosomal peptide) using a specific antibody. Inhibition prevents the FRET signal.

Assay Principle & Mechanism

The assay relies on a specific interaction between a biotinylated peptide substrate and a phospho-specific antibody.

  • Enzymatic Reaction: Recombinant ROCK enzyme transfers

    
    -phosphate from ATP to the Biotin-S6-Peptide substrate.
    
  • Detection:

    • Donor: Europium (Eu)-labeled anti-phospho-substrate antibody.

    • Acceptor: Streptavidin-Allophycocyanin (SA-APC).

  • FRET Event: If phosphorylation occurs, the Antibody binds the peptide. The Streptavidin binds the biotin. This brings Eu and APC into proximity. Excitation at 340 nm yields emission at 665 nm (APC).

  • Inhibition: Analogs blocking the ATP binding site prevent phosphorylation, resulting in no FRET (low 665 nm signal).

Signaling Pathway Diagram

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Target Enzyme) RhoA->ROCK Activates MYPT1 MYPT1 / MLC (Substrates) ROCK->MYPT1 Phosphorylates Compound 1-[1-(Pyridin-4-yl)ethyl]... Analog Library Compound->ROCK Inhibits (ATP Competitive) Actin Actomyosin Contraction MYPT1->Actin Regulates

Figure 1: The RhoA-ROCK signaling cascade.[1] The screening library targets the ATP-binding pocket of the ROCK enzyme to prevent downstream cytoskeletal reorganization.

Detailed Protocol: TR-FRET Kinase Assay

Reagents & Equipment
ComponentSpecificationPurpose
Enzyme Recombinant Human ROCK2 (active)Target Kinase
Substrate Biotin-Ahx-AKRRRLSSLRA-CONH2 (S6 peptide)Phosphorylation target
ATP Ultra-pure (PCR grade)Co-substrate (Set at

)
Inhibitor Control Y-27632 (10 mM in DMSO)Positive Control (Max Inhibition)
Detection Reagents Eu-Anti-Phospho-S6 Ab + SA-APCTR-FRET Pair
Plates 384-well, Low Volume, White/WhiteMinimize volume & maximize reflection
Buffer Composition

Critical Step: Prepare fresh. DTT is unstable.

  • Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
Experimental Workflow
Step 1: Compound Management (Library Prep)
  • Source: 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine analogs stored at 10 mM in 100% DMSO.

  • Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 10 nL of compound into the 384-well assay plate.

  • Backfill: Backfill control wells with 10 nL DMSO (Negative Control) or 10 nL Y-27632 (Positive Control).

Step 2: The Enzymatic Reaction[2][3]
  • Enzyme Addition: Dilute ROCK2 enzyme in Kinase Buffer to 2X concentration (e.g., 2 nM). Add 5 µL to each well.

    • Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow compounds to bind the active site.

  • Substrate Initiation: Prepare a 2X Mix of ATP (

    
    ) and Biotin-S6 Peptide (
    
    
    
    ). Add 5 µL to start the reaction.
    • Final Volume: 10 µL.

    • Final Concentrations: 1 nM Enzyme,

      
       ATP, 100 nM Peptide.
      
  • Incubation: Seal plate. Shake for 30 seconds. Incubate for 60 minutes at RT.

Step 3: Detection
  • Prepare Detection Buffer containing EDTA (to stop the kinase reaction) and the TR-FRET pair (Eu-Ab + SA-APC).

    • Note: EDTA concentration must be sufficient to chelate all

      
       (typically 20 mM).
      
  • Add 10 µL of Detection Mix to all wells.

  • Incubate for 60 minutes at RT (protected from light).

Step 4: Plate Reading

Read on a Multi-mode Reader (e.g., EnVision or PHERAstar).

  • Excitation: 320-340 nm.

  • Emission 1 (Donor): 615 nm (Europium).

  • Emission 2 (Acceptor): 665 nm (APC).

  • Delay:

    
     (removes short-lived background fluorescence).
    
Workflow Diagram

HTS_Workflow Library Analog Library (Source Plate) Echo Acoustic Dispense (10 nL) Library->Echo AssayPlate 384-Well Plate (Reaction) Echo->AssayPlate Detect Add Detection Mix (+EDTA, Eu-Ab, APC) AssayPlate->Detect Reagents Add Enzyme (5µL) Add Substrate/ATP (5µL) Reagents->AssayPlate Reader TR-FRET Read (Ex 340 / Em 665) Detect->Reader

Figure 2: Step-by-step HTS workflow from acoustic dispensing to signal detection.

Data Analysis & Validation

Ratiometric Calculation

Raw data must be converted to an Emission Ratio (ER) to correct for well-to-well variability:



Percent Inhibition

Calculate inhibition for each test compound relative to controls:



  • High Control (DMSO): Active Enzyme + Substrate (Max FRET).

  • Low Control (Y-27632): Inhibited Enzyme (Background FRET).

Assay Robustness (Z-Prime)

A robust HTS assay must have a Z-Factor (


) > 0.5.[4]


  • 
    : Standard deviations of positive (DMSO) and negative (Inhibitor) controls.
    
  • 
    : Means of positive and negative controls.[4][5]
    

Criteria for Pass:

  • 
    [4][6]
    
  • Signal-to-Background (S/B) > 3.0

  • CV% (Coefficient of Variation) < 10%

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z' (< 0.5) High Pipetting ErrorCheck liquid handler calibration; ensure plates are centrifuged (1000 rpm, 1 min) after additions.
"Hook Effect" Too much AntibodyTitrate detection reagents. Excess antibody binds free phosphopeptide without bridging to the acceptor.
High Background Non-specific bindingIncrease detergent (Brij-35) concentration to 0.05% or add BSA (0.1%).
Low Signal ATP too highEnsure ATP is near

. High ATP competes with the inhibitor but shouldn't lower max signal unless enzyme is unstable.
Compound Precipitation 1-[1-(Pyridin-4-yl)...] solubilityThis scaffold contains basic nitrogens. Ensure final DMSO is < 1%. If precipitation occurs, check compound stock pH.

References

  • Ishizaki, T., et al. (2000).[7][8] Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases.[9][7][8] Molecular Pharmacology. [Link][7][8]

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link][10]

  • NCBI PubChem. (n.d.). Compound Summary: Y-27632.[9][7][8][11][12] [Link]

Sources

Application Note: LC-MS/MS Quantification of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profiling[2][3]

The quantification of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine presents a classic "retention vs. peak shape" paradox common in bioanalysis of small, polar, poly-basic drugs.[1][2]

This molecule contains three ionizable nitrogen centers:[1][2]

  • Pyridine Ring: Weakly basic (

    
    ).[1][2]
    
  • Piperidine Nitrogen (Tertiary): Moderately basic (

    
    ).[1][2]
    
  • Primary Amine (C4-position): Highly basic (

    
    ).[1][2]
    
The Analytical Challenge

At standard acidic LC-MS conditions (0.1% Formic Acid, pH ~2.7), this molecule exists as a di-cation or tri-cation.[1][2] This high charge density leads to:

  • Void Elution: The molecule is too polar to retain on standard C18 columns.[1]

  • Severe Tailing: Strong ionic interactions with residual silanols on the stationary phase.[1]

  • Carryover: Poly-amines are notorious for adsorbing to metallic surfaces in the LC flow path.[1][2]

This guide details a robust High-pH Reverse Phase (RP) strategy, superior to HILIC for ruggedness in biological matrices, utilizing Mixed-Mode Cation Exchange (MCX) for sample cleanup.[1][2]

Method Development Strategy: The High-pH Imperative

While HILIC is a valid option for polar amines, it often suffers from long equilibration times and sensitivity to sample diluent composition.[1] For this analyte, High-pH Reverse Phase Chromatography is the preferred approach.[1]

Mechanism: By elevating the mobile phase pH to 10.0 (using Ammonium Bicarbonate), we deprotonate the pyridine and partially suppress the ionization of the aliphatic amines. This increases the logD (distribution coefficient) of the molecule, forcing interaction with the C18 stationary phase and masking silanol interactions.

Decision Matrix: Chromatography Selection

The following logic flow illustrates why High-pH RP was selected over HILIC or Ion-Pairing.

MethodSelection Start Analyte: 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (Poly-basic, Polar) CheckPolarity Is it retainable on C18 at pH 3? Start->CheckPolarity NoRetention No (Elutes in Void) CheckPolarity->NoRetention Strategy Select Strategy NoRetention->Strategy HILIC HILIC Mode Strategy->HILIC IonPair Ion Pairing (TFA/HFBA) Strategy->IonPair HighPH High pH Reverse Phase (pH 10) Strategy->HighPH HILIC_ProsCons Pros: Good Retention Cons: Long Equilibration, Matrix Intolerance HILIC->HILIC_ProsCons IP_ProsCons Pros: Good Retention Cons: MS Source Suppression, System Contamination IonPair->IP_ProsCons HighPH_ProsCons Pros: Sharp Peaks, Robust, Standard Solvents Req: Hybrid Particle Column HighPH->HighPH_ProsCons Selection SELECTED METHOD: High pH RP (Ammonium Bicarbonate) HighPH_ProsCons->Selection

Figure 1: Method Selection Logic.[1][2] High pH RP is chosen for its balance of retention stability and MS compatibility.

Experimental Protocols

Protocol A: LC-MS/MS Conditions

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.[1][2]

Chromatography Parameters:

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (Critical: Must be high-pH stable hybrid particle).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1][2][3][4]

  • Injection Volume: 2-5 µL.

Mobile Phases:

  • MP A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • MP B: 100% Acetonitrile.[1][2][5]

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Start Gradient
3.0095Elution
4.0095Wash
4.105Re-equilibration
5.505End of Run

Mass Spectrometry Parameters (ESI+):

  • Ionization: Electrospray Positive (ESI+).[1][2][6]

  • Precursor Ion:

    
     206.2 
    
    
    
    (Calculated based on C12H19N3).[1]
  • MRM Transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
Quantifier 206.2106.125Ethyl-Pyridine cleavage (stable)
Qualifier 1 206.2189.215Loss of

(characteristic of primary amines)
Qualifier 2 206.279.135Pyridine ring fragment
Protocol B: Sample Preparation (Mixed-Mode Cation Exchange)

Due to the polarity of the analyte, Protein Precipitation (PPT) often yields poor recovery and high matrix effects (ion suppression). Mixed-Mode Cation Exchange (MCX) is the "Gold Standard" here, allowing us to wash away neutral interferences while the basic analyte is locked to the sorbent.

Materials:

  • Oasis MCX 96-well plate (30 mg) or equivalent.[1][2]

  • Internal Standard (IS): Deuterated analog (e.g.,

    
    -4-aminopiperidine derivative) or structural analog.[1][2]
    

Workflow Visualization:

SamplePrep Sample Plasma Sample (100 µL) PreTreat Pre-treatment Add 100 µL 4% H3PO4 (Acidify to charge analyte) Sample->PreTreat Condition Condition SPE 1. MeOH 2. Water PreTreat->Condition Prep Plate Load Load Sample (Analyte binds via Ion Exchange) PreTreat->Load Wash1 Wash 1 2% Formic Acid (Remove proteins/acids) Load->Wash1 Wash2 Wash 2 100% Methanol (Remove neutrals/lipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Release basic analyte) Wash2->Elute Recon Evaporate & Reconstitute in Mobile Phase A Elute->Recon

Figure 2: MCX Solid Phase Extraction Workflow. The acidification step (H3PO4) is critical to ensure the analyte is positively charged to bind to the cation exchange sorbent.

Validation & Troubleshooting Guide

Linearity and Range
  • Target LLOQ: 1.0 ng/mL.

  • Range: 1.0 – 1000 ng/mL.[1][2]

  • Weighting:

    
     linear regression.
    
  • Criteria:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Handling Carryover (The "Sticky Amine" Problem)

Primary and secondary amines often adsorb to the injection needle.

  • Solution: Use a strong needle wash with low pH and organic content.[1]

    • Weak Wash: 10% ACN in Water.[1][2]

    • Strong Wash:[1][2] 40:40:20 ACN:IPA:Water + 0.5% Formic Acid.[1][2] The acid helps protonate the amine, making it soluble in the organic phase to wash it off the needle.

Matrix Effects (FDA M10 Compliance)

Quantify Matrix Factor (MF) by comparing post-extraction spikes to neat standards.

  • If MF < 0.8 (Suppression) or > 1.2 (Enhancement), consider optimizing the Wash 2 step in SPE or switching the column to a Biphenyl phase, which offers orthogonal selectivity to C18.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Rainville, P. D., et al. (2006).[1] High pH reversed-phase chromatography with MS detection for the analysis of basic pharmaceutical compounds. Journal of Separation Science. [Link]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Agilent Technologies. (2021).[1][2] Analysis of Basic Compounds at High pH using Poroshell HPH. Application Note. [Link]

Disclaimer: This protocol is a starting point for method development. Optimization of collision energies and gradient slopes may be required based on specific matrix interferences.

Sources

Application Notes & Protocols: The Utility of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, featuring prominently in the structures of numerous approved therapeutics.[1][2][3] Its saturated, six-membered ring provides a versatile three-dimensional scaffold that can be functionalized to modulate a compound's physicochemical properties, receptor binding affinity, and pharmacokinetic profile.[4] This guide provides a detailed technical overview of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (Compound 3 ), a valuable bifunctional intermediate. We present robust, field-proven protocols for its synthesis via reductive amination and its subsequent application in the preparation of a covalent inhibitor warhead, demonstrating its utility for drug development professionals in the synthesis of targeted therapeutics, particularly in oncology and immunology.

Physicochemical and Structural Properties

Understanding the fundamental properties of an intermediate is critical for process development, safety, and scale-up. Compound 3 possesses two key reactive handles: a basic secondary amine within the piperidine ring and a primary amine at the 4-position, offering orthogonal reactivity for subsequent synthetic transformations.

PropertyValue
IUPAC Name 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
CAS Number 394734-92-0
Molecular Formula C₁₃H₂₁N₃
Molecular Weight 219.33 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in Methanol, DCM, Chloroform
Boiling Point ~385 °C at 760 mmHg (predicted)
pKa (most basic) ~9.5 (Piperidine N, predicted)

Synthesis Protocol: 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (3)

The most efficient and reliable route to Compound 3 is a two-step sequence involving the reductive amination of a commercially available, Boc-protected piperidine precursor with 4-acetylpyridine, followed by acidic deprotection.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The initial reductive amination forms the C-N bond between the piperidine nitrogen and the ethyl-pyridine moiety. The subsequent deprotection unmasks the primary amine, yielding the target intermediate.

G A tert-butyl piperidin-4-ylcarbamate (1) C Step 2.2: Reductive Amination (NaBH(OAc)₃, DCE) A->C B 4-Acetylpyridine B->C D Boc-Protected Intermediate (2) C->D Formation of C-N bond E Step 2.3: Acidic Deprotection (TFA, DCM) D->E F 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (3) E->F Removal of Boc group G A Intermediate (3) C Step 3.2: Acylation (DIPEA, DCM, 0 °C) A->C B Acryloyl Chloride B->C D N-{1-[1-(Pyridin-4-yl)ethyl]piperidin-4-yl}prop-2-enamide (4) C->D Amide bond formation

Diagram 2: Acylation of intermediate (3) to form an acrylamide warhead (4).

Synthesis of N-{1-[1-(Pyridin-4-yl)ethyl]piperidin-4-yl}prop-2-enamide (4)

This procedure is a standard Schotten-Baumann acylation.

Causality & Expertise: Acyl chlorides are highly electrophilic and react rapidly with primary amines. [5]A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. [5]The reaction is performed at 0 °C to control the exotherm and minimize potential side reactions, such as Michael addition to the acrylamide product.

Materials:

  • 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (3 ) (1.0 eq)

  • Acryloyl chloride (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Dissolve the intermediate 3 (1.0 eq) in anhydrous DCM (0.1 M) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add DIPEA (1.5 eq) and stir for 5 minutes.

  • Add acryloyl chloride (1.05 eq) dropwise via syringe. Ensure the internal temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x volumes).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound 4 .

Analytical Characterization & Quality Control

To ensure the identity and purity of the synthesized compounds, a standard panel of analytical techniques should be employed. The data below are representative expectations for validation.

CompoundTechniqueExpected Salient Features
Intermediate (3) ¹H NMR Signals corresponding to pyridyl protons (doublets, ~8.5 & 7.3 ppm), piperidine ring protons (multiplets, 1.5-3.0 ppm), ethyl CH (quartet, ~3.5 ppm), and ethyl CH₃ (doublet, ~1.4 ppm). The NH₂ protons will appear as a broad singlet.
¹³C NMR Aromatic carbons (~150, 148, 123 ppm), aliphatic carbons of the piperidine ring and ethyl group.
MS (ESI+) Calculated m/z for C₁₃H₂₂N₃⁺ [M+H]⁺: 220.18. Found: 220.2.
Acrylamide (4) ¹H NMR Appearance of vinyl protons (multiplets, 5.6-6.3 ppm) and an amide NH proton (broad doublet, ~7.5-8.0 ppm). Other signals similar to the starting intermediate.
MS (ESI+) Calculated m/z for C₁₆H₂₄N₃O⁺ [M+H]⁺: 274.19. Found: 274.2.
HPLC Purity assessment; should be >95% for use in subsequent steps.

Safety, Handling, and Storage

  • Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acryloyl chloride is corrosive and a lachrymator. TFA is highly corrosive.

  • Intermediates: The synthesized amine intermediates are expected to be basic and potentially irritating. Avoid inhalation and skin contact.

  • Storage: Store all reagents and products in tightly sealed containers in a cool, dry place. The final acrylamide product should be stored protected from light to prevent polymerization.

Conclusion

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is a highly versatile and valuable intermediate for pharmaceutical research and development. The protocols detailed herein provide a reliable and scalable pathway for its synthesis and demonstrate its direct applicability in constructing complex molecular architectures, such as covalently-acting kinase inhibitors. By leveraging a robust reductive amination and standard acylation chemistry, researchers can efficiently incorporate this bifunctional scaffold into drug discovery pipelines, accelerating the development of novel therapeutics.

References

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. BenchChem Technical Guides.
  • Wünsch, B. et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem.
  • ChemicalBook. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Ghorai, P. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Wang, A. et al. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. National Institutes of Health.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Fisher Scientific. Amide Synthesis. Fisher Scientific.
  • Matassini, C. et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Wünsch, B. et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • Valeur, E. & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Sneddon, H. Reductive Amination. ACS GCI Pharmaceutical Roundtable.
  • Ochiai, E. & Katada, M. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Loidolt, C. et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Tasaka, A. et al. (1992). Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]. PubMed.
  • Ghorab, M. M. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Zhang, R. et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Akula, N. et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
  • Sprague, B. et al. (2014). Scheme 1 Synthesis of acrylamide substituted compounds 1-4 and 13-16. ResearchGate.
  • Ponnuswamy, S. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • El-Naggar, M. et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PMC.
  • Al-Jubour, K. F. (2014). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal.
  • Deshpande, A. B. et al. (2002). Process for the preparation of N-substituted acrylamides. Google Patents.
  • Al-Amiery, A. A. et al. (2022). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. MDPI.

Sources

Application Note: SAR Development Methodologies for the 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a versatile pharmacophore for G-Protein Coupled Receptors (GPCRs) (e.g., Chemokine receptors, Sigma receptors) and Serine/Threonine kinases (e.g., ROCK, PKA).

This scaffold offers three distinct advantages:

  • Tunable Basicity: The pyridine and piperidine nitrogens provide pH-dependent ionization states critical for solubility and lysosomal trapping.

  • Vectorial Geometry: The 1,4-disubstituted piperidine creates a rigid linear vector, separating the aromatic "head" (pyridine) from the derivatizable "tail" (primary amine) by approximately 6–8 Å.

  • Chiral Complexity: The ethyl linker introduces a stereocenter (

    
    ), allowing for the exploration of specific 3D-spatial constraints within a binding pocket.
    

This guide details the methodologies for constructing a Structure-Activity Relationship (SAR) library around this core.

Structural Deconstruction & SAR Logic

To maximize efficiency, the scaffold is divided into four modification zones.

The Four-Zone SAR Strategy
  • Zone A (Aromatic Head): The pyridine ring.[1][2][3] Modifications here affect

    
     stacking interactions and hydrogen bond acceptance (HBA).
    
  • Zone B (Linker): The ethyl bridge. This is the control center for conformation and chirality.

  • Zone C (Core): The piperidine ring.[1][4][5][6][7] Controls the angle of exit for the amine tail.

  • Zone D (Tail): The primary amine.[8] The primary handle for diversity generation (amides, ureas, sulfonamides).

Visualization of SAR Zones

SAR_Zones Pyridine Zone A: Pyridine Ring (H-Bond Acceptor) Linker Zone B: Ethyl Linker (Chiral Center) Pyridine->Linker Electronic Tuning Piperidine Zone C: Piperidine Core (Scaffold Geometry) Linker->Piperidine Steric Constraint Amine Zone D: 1° Amine (Diversity Handle) Piperidine->Amine Vector Orientation ModA Isosteres: Pyrimidine, Phenyl Substituents: F, OMe ModA->Pyridine ModB Modifications: Methyl vs. Ethyl (R) vs. (S) Enantiomer ModB->Linker ModD Library Gen: Amides, Ureas, Reductive Amination ModD->Amine

Caption: Modular decomposition of the scaffold into modifiable zones for systematic SAR exploration.

Synthetic Protocols

The synthesis of this scaffold requires navigating the basicity of the piperidine and the steric hindrance of the ketone during reductive amination.

Protocol A: Core Scaffold Synthesis (Reductive Amination)

Rationale: Direct alkylation with halides often leads to over-alkylation or elimination. Reductive amination using Titanium(IV) isopropoxide is preferred for hindered ketones like 4-acetylpyridine to ensure imine formation prior to reduction.

Reagents:

  • 4-Acetylpyridine (1.0 eq)

  • 4-(N-Boc-amino)piperidine (1.2 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (2.0 eq) or NaBH(OAc)₃

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve 4-acetylpyridine (10 mmol) and 4-(N-Boc-amino)piperidine (12 mmol) in anhydrous THF (20 mL).
    
  • Activation: Add Ti(OiPr)₄ (20 mmol) dropwise. Note: The solution will turn slightly yellow/orange. Stir at ambient temperature for 12–18 hours. This step is critical to drive the equilibrium toward the titanium-imine complex.

  • Reduction: Dilute the mixture with anhydrous MeOH (10 mL). Cool to 0°C. Add NaBH₃CN (20 mmol) portion-wise. Allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench with 1N NaOH (10 mL). A white precipitate (titanium salts) will form. Filter through a Celite pad. Extract the filtrate with EtOAc (3x).

  • Purification: The crude material is often sufficient for deprotection, but can be purified via Flash Chromatography (DCM:MeOH:NH₄OH, 90:9:1).

  • Deprotection: Dissolve the Boc-intermediate in DCM/TFA (1:1) for 1 hour. Evaporate volatiles to yield the TFA salt.

Protocol B: Chiral Resolution

Rationale: The biological activity often resides in a single enantiomer. Separation should occur before library generation to prevent doubling the library size.

  • Method: Preparative Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Validation: Verify enantiomeric excess (ee) > 98% via analytical chiral HPLC.

Library Generation (Zone D Derivatization)

Once the core scaffold (amine) is available, parallel synthesis is used to generate the library.

Amide Coupling (High-Throughput)

Reaction: Scaffold-NH₂ + R-COOH


 Scaffold-NH-CO-R
  • Preparation: Prepare 0.2 M stock solutions of the scaffold (as free base) and a diverse set of carboxylic acids in DMF.

  • Coupling: To each reaction well, add:

    • 100 µL Scaffold stock (20 µmol)

    • 110 µL Acid stock (22 µmol)

    • 100 µL HATU solution (22 µmol)

    • 50 µL DIPEA (40 µmol)

  • Incubation: Shake at room temperature for 16 hours.

  • Purification (SCX Capture):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[8][9] Wash with MeOH (removes acids/coupling agents).

    • Elute product with 2M NH₃ in MeOH.

Physicochemical Profiling (Validation)

Before biological testing, compounds must be profiled for "druggability." The basic pyridine and piperidine nitrogens significantly impact LogD and hERG liability.

Key Physicochemical Metrics Table
MetricTarget RangeMethodRationale
pKa (Calc) 8.5 – 9.5Potentiometric TitrationPiperidine N is basic; affects lysosomal trapping.
LogD (pH 7.4) 1.5 – 3.5Shake-flask / HPLCOptimal lipophilicity for membrane permeability.
TPSA < 90 ŲCalculatedCorrelates with BBB penetration (if CNS target).
LM Stability > 30 min (

)
Microsomal incubationPyridine ring is susceptible to N-oxidation.
Metabolic Stability Workflow

The pyridine ring is a metabolic soft spot (N-oxide formation).

  • Incubate 1 µM compound with human liver microsomes (HLM) + NADPH.

  • Quench aliquots at 0, 15, 30, 60 min with acetonitrile.

  • Analyze via LC-MS/MS.[5]

  • Flag: If

    
    , consider blocking the pyridine 2-position with Fluorine or Methyl.
    

Biological Evaluation Workflow

The following diagram illustrates the critical path from synthesis to lead identification.

Workflow Start Scaffold Synthesis (Racemic) Resolution Chiral Resolution (HPLC) Start->Resolution Library Parallel Library Gen (Zone D) Resolution->Library (R) and (S) separate QC QC: Purity > 95% LC-MS / NMR Library->QC Assay Primary Bioassay (IC50 / EC50) QC->Assay ADME ADME Profiling (LogD, Microsomes) Assay->ADME Hits only ADME->Library SAR Iteration

Caption: Integrated workflow for the development and testing of 4-aminopiperidine libraries.

References

  • Vertex Pharmaceuticals. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4][5] The Piperidine Scaffold: A Comprehensive Guide to SAR Studies.

  • Organic Chemistry Portal. Reductive Amination: Titanium(IV) Isopropoxide Method.

  • PeerJ. (2021).[2][10] Designing of N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors.

  • Wiley VCH. Chiral Resolution of Piperidine Derivatives via HPLC. ChemMedChem.

Sources

Application Notes and Protocols for Targeting Protein Kinase B (Akt) Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Akt in Cellular Homeostasis and Disease

Protein Kinase B, commonly known as Akt, is a serine/threonine-specific protein kinase that serves as a critical node in a complex intracellular signaling network.[1][2] The PI3K/Akt/mTOR pathway is one of the most intensively studied signaling cascades due to its integral role in regulating a plethora of fundamental cellular processes. These include metabolism, cell growth and proliferation, survival, and angiogenesis.[3][4] Given its central function, it is no surprise that dysregulation of the Akt signaling pathway is a frequent event in a wide range of human pathologies, most notably cancer, but also extending to diabetes, cardiovascular disease, and neurodegenerative disorders.[5][6]

The activation of Akt is a tightly regulated, multi-step process that is initiated by a diverse array of extracellular stimuli, including growth factors, cytokines, and hormones.[1][2] Upon stimulation of cell surface receptors, such as receptor tyrosine kinases (RTKs), phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane and activated.[7] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[2][8] This recruitment to the plasma membrane is a critical step for Akt activation. For full enzymatic activity, Akt requires phosphorylation at two key residues: threonine 308 (T308) in the activation loop by PDK1, and serine 473 (S473) in the C-terminal hydrophobic motif by the mTORC2 complex.[2][4]

Once activated, Akt phosphorylates a vast array of downstream substrates, thereby orchestrating a wide range of cellular responses. Key downstream effectors include:

  • mTORC1: A central regulator of cell growth and protein synthesis.

  • GSK3β: Involved in glycogen metabolism and cell cycle control.

  • FOXO transcription factors: Regulators of apoptosis and cell cycle arrest.

  • Bad: A pro-apoptotic protein that is inactivated upon phosphorylation by Akt.

Given its frequent hyperactivation in cancer, which can be driven by mutations in PIK3CA, loss of the tumor suppressor PTEN (a phosphatase that antagonizes PI3K by dephosphorylating PIP3), or activating mutations in Akt itself, the Akt pathway represents a highly attractive target for therapeutic intervention.[9][10] This guide provides a comprehensive overview of the strategies and methodologies for targeting the Akt signaling pathway for researchers, scientists, and drug development professionals.

Visualizing the Akt Signaling Pathway

Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) pAkt p-Akt (Active) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Downstream Downstream Effectors pAkt->Downstream Phosphorylates Response Cellular Responses: Survival, Growth, Proliferation Downstream->Response

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Strategies for Targeting the Akt Pathway

There are two primary approaches for targeting the Akt signaling pathway in a research setting: pharmacological inhibition using small molecules and genetic manipulation.

Pharmacological Inhibition

A variety of small molecule inhibitors have been developed to target Akt, which can be broadly categorized based on their mechanism of action.

Inhibitor ClassMechanism of ActionExamplesAdvantagesDisadvantages
ATP-Competitive Inhibitors Bind to the ATP-binding pocket of the kinase domain, preventing ATP from binding and thus inhibiting the phosphotransferase activity of Akt.Capivasertib (AZD5363), Ipatasertib (GDC-0068)Potent inhibition of all three Akt isoforms.Potential for off-target effects due to the conserved nature of the ATP-binding pocket among kinases.[6]
Allosteric Inhibitors Bind to a site distinct from the ATP-binding pocket, inducing a conformational change that locks Akt in an inactive state and prevents its phosphorylation and activation.MK-2206, Miransertib (ARQ 092)High specificity for Akt.May not be effective against certain activating mutations of Akt that favor the active conformation.
PH Domain Inhibitors Target the Pleckstrin Homology (PH) domain of Akt, preventing its recruitment to the plasma membrane by blocking its interaction with PIP3.TriciribineTarget a key upstream event in Akt activation.Can have lower potency and may face challenges with cell permeability and specificity.

The choice of inhibitor will depend on the specific research question, the cellular context, and the desired level of isoform selectivity. It is crucial to consider that while pan-Akt inhibitors target all three isoforms (Akt1, Akt2, and Akt3), isoform-specific inhibitors are also being developed to dissect the unique functions of each isoform and potentially reduce off-target toxicities.[9]

Genetic Manipulation

Genetic approaches offer a highly specific means to ablate or reduce the expression of Akt, providing a complementary strategy to pharmacological inhibition.

  • siRNA/shRNA-Mediated Knockdown: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be designed to specifically target the mRNA of Akt1, Akt2, or Akt3 for degradation, leading to a transient or stable reduction in protein expression, respectively. This method is valuable for studying the acute effects of Akt depletion.

  • CRISPR/Cas9-Mediated Knockout: The CRISPR/Cas9 system allows for the precise and permanent disruption of the genes encoding the Akt isoforms. This is a powerful tool for creating knockout cell lines or animal models to investigate the long-term consequences of Akt loss.

Experimental Protocols

The following section provides detailed protocols for key experiments to assess the efficacy of targeting the Akt signaling pathway.

Protocol 1: Western Blotting for Phosphorylated and Total Akt

Western blotting is a fundamental technique to measure the phosphorylation status of Akt and its downstream targets, providing a direct readout of pathway activity.

Rationale: The phosphorylation of Akt at T308 and S473 is a hallmark of its activation. By using antibodies specific to these phosphorylated forms, one can quantify the level of active Akt. It is essential to also probe for total Akt to normalize for any changes in overall protein expression.

Materials:

  • Cells of interest

  • Akt inhibitor or genetic manipulation tools

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-Akt (pan))

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the desired concentration of Akt inhibitor or perform genetic knockdown/knockout.

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST three times for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST three times for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.

Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal to determine the relative level of phosphorylation.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection A Cell Treatment & Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D F Blocking G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I E Protein Transfer D->E E->F

Caption: A streamlined workflow for Western blot analysis.

Protocol 2: In Vitro Kinase Assay

An in vitro kinase assay directly measures the enzymatic activity of Akt by quantifying the phosphorylation of a specific substrate.

Rationale: This assay provides a direct measure of Akt's catalytic function and is useful for screening potential inhibitors and confirming the effects of genetic manipulations on Akt activity.

Materials:

  • Immunoprecipitated Akt or recombinant active Akt

  • Kinase assay buffer

  • Akt substrate (e.g., a peptide containing the Akt phosphorylation motif)

  • [γ-³²P]ATP or a non-radioactive ATP/antibody-based detection system

  • Phosphocellulose paper (for radioactive assays)

  • Scintillation counter or plate reader

Procedure:

  • Immunoprecipitation of Akt (from cell lysates):

    • Lyse cells as described in the Western blot protocol.

    • Incubate the lysate with an anti-Akt antibody followed by protein A/G-agarose beads to pull down Akt.

    • Wash the beads extensively to remove non-specific binding proteins.

  • Kinase Reaction:

    • Resuspend the beads with immunoprecipitated Akt (or add recombinant Akt) in kinase assay buffer.

    • Add the Akt substrate and initiate the reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Detection of Substrate Phosphorylation:

    • Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Stop the reaction and detect the phosphorylated substrate using a specific antibody and a colorimetric or fluorescent readout on a plate reader.

Data Analysis:

  • Compare the kinase activity in treated samples to control samples to determine the percentage of inhibition or reduction in activity.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an Akt inhibitor.[8]

Rationale: Active Akt signaling promotes cell survival and proliferation. Therefore, inhibiting Akt is expected to reduce cell viability. The MTT assay provides a quantitative measure of this effect.

Materials:

  • Cells of interest

  • 96-well plates

  • Akt inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the Akt inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Akt Inhibitor A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E

Caption: Key steps in performing an MTT cell viability assay.

Conclusion and Future Perspectives

Targeting the Akt signaling pathway remains a promising strategy in both basic research and clinical drug development. The methodologies outlined in this guide provide a robust framework for investigating the role of Akt in various biological processes and for evaluating the efficacy of novel therapeutic agents. As our understanding of the intricacies of the Akt network continues to grow, so too will the sophistication of our tools and techniques. The development of more selective isoform-specific inhibitors and the application of advanced technologies such as proteomics and single-cell analysis will undoubtedly provide deeper insights into the multifaceted roles of Akt and pave the way for more effective and personalized therapies.

References

  • Akt Signaling pathway - Boster Bio. (n.d.). Retrieved February 18, 2026, from [Link]

  • Akt/PKB signaling pathway. (2023, December 29). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Carpten, J. D., Faber, M., Horn, C., Donoho, G. P., Briggs, S. L., Robbins, C. M., ... & Teh, B. T. (2007). A transforming mutation in the pleckstrin homology domain of AKT1 in cancer.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261–1274.
  • Song, M., Bode, A. M., Dong, Z., & Lee, M. H. (2019). AKT as a Therapeutic Target for Cancer. Cancer Research, 79(6), 1019–1031.
  • Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381–405.
  • Bhaskar, P. T., & Hay, N. (2007). The two TORCs and Akt. Developmental cell, 12(4), 487-500.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved February 18, 2026, from [Link]

  • Landel, I., Quambusch, L., Depta, L., & Rauh, D. (2020). Spotlight on AKT: Current Therapeutic Challenges. ACS Medicinal Chemistry Letters, 11(3), 239-242.
  • Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. (2013). Development of PI3K inhibitors: lessons learned from early clinical trials. Nature reviews. Clinical oncology, 10(3), 143–153.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 34(31), 3803–3815.
  • Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., ... & Kurzrock, R. (2014). Assessing PIK3CA and PTEN in metastatic solid tumours in a phase I study of copanlisib, a selective pan-class I phosphoinositide 3-kinase inhibitor. European journal of cancer (Oxford, England : 1990), 50(10), 1719–1727.
  • PI3K/AKT/mTOR Signaling Pathway. (2021, January 12). Encyclopedia.pub. Retrieved February 18, 2026, from [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine . This molecule presents a "perfect storm" for purification difficulties: it is highly polar, strongly basic (containing pyridine, tertiary piperidine, and primary amine moieties), and possesses a chiral center at the benzylic position.[1]

Common Failure Modes:

  • Yield Loss: The compound is water-soluble; standard extractions often leave >30% in the aqueous phase.

  • Tailing: Severe streaking on silica gel due to interaction with silanols.

  • Instability: The primary amine avidly absorbs atmospheric

    
     to form carbamates, appearing as "mystery impurities" in NMR.[1]
    

Module 1: The "Sticky" Problem (Chromatography)

User Question: "I am running a standard silica column (DCM/MeOH), but my product elutes from 10% to 50% MeOH as a broad streak. How do I fix this?"

The Technical Diagnosis

Your molecule contains three basic nitrogen centers. The silanol groups (


) on standard silica gel are slightly acidic (

). Your compound (

for the primary/secondary amines) is protonating the silica, effectively turning your column into an unintended cation-exchange resin.
Optimized Protocol: The "Ammonia Shift"

You must suppress the ionization of both the silica and your amine.

The Golden Solvent System:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide (

    
    , 28-30% aq) 
    

Preparation: Do not just add ammonia to the bottle. It is immiscible with pure DCM.

  • Prepare a Modifier Stock : Mix MeOH :

    
     (9:1 v/v).
    
  • Mobile Phase A : 100% DCM.

  • Mobile Phase B : 20% Modifier Stock in DCM.

  • Gradient : 0% B to 100% B.

Why this works: The ammonia competes for the silanol sites, "blocking" them from your amine, allowing the product to elute as a sharp band.[1]

Alternative: Reverse Phase (C18) Strategy

If silica fails, use C18, but pH is critical .[1]

  • Low pH (TFA/Formic Acid): The molecule becomes tri-protonated and extremely polar. It will elute in the void volume (dead time).

  • High pH (Bicarbonate/Ammonia): At pH 10, the pyridine and amines are neutral. The molecule becomes hydrophobic and retains well on C18.

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).

    • Eluent: Acetonitrile.[2]

chromatography_logic start Crude Mixture solubility Soluble in DCM? start->solubility silica Silica Gel Chromatography solubility->silica Yes c18 Reverse Phase (C18) solubility->c18 No (Polar/Oily) modifier Add 1% NH4OH or TEA to Mobile Phase silica->modifier Prevent Tailing ph_adjust High pH Buffer (pH 10) (NH4HCO3) c18->ph_adjust Prevent Void Elution result_silica Sharp Peak (Suppressed Silanol Interaction) modifier->result_silica result_c18 Good Retention (Neutral Species) ph_adjust->result_c18

Caption: Decision matrix for chromatographic purification of polar tri-amines.

Module 2: Extraction & Isolation (The "Yield Trap")

User Question: "My LCMS shows the reaction is done, but after workup, I recovered only 40% of the mass. Where did it go?"

The Technical Diagnosis

The "1-(pyridin-4-yl)ethyl" moiety combined with the primary amine makes this molecule highly water-soluble, especially if the pH is below 11. Standard DCM/Water extractions fail because the partition coefficient (


) favors the aqueous phase at neutral pH.
The "Salting-Out" Protocol
  • Quench: Add saturated

    
     or NaOH to adjust aqueous pH to >12 . (Crucial: The primary amine 
    
    
    
    is ~10.6; you must be 2 units above this to ensure it is neutral).
  • Saturation: Saturate the aqueous layer with solid NaCl. This disrupts the hydration shell of the amine ("salting out").

  • The Solvent Switch: Do not use pure DCM.

    • Use CHCl3 : Isopropanol (3:1) .

    • Reason: Isopropanol increases the polarity of the organic phase, pulling the polar amine out of the water.

  • Repetition: Perform 4-5 extractions.

Data: Extraction Efficiency Comparison

Solvent SystempH of AqueousRecovery YieldNotes
DCM (100%)7.0< 15%Most product lost to water (protonated).
DCM (100%)12.055%Better, but still poor due to polarity.[1]
CHCl3 : IPA (3:1) 12.0 > 92% Recommended Standard.
Ethyl Acetate12.040%Poor solubility; risk of amide formation.

Module 3: Solid Form & Stability (The "Oil" Issue)

User Question: "I rotovapped my pure fractions, but I got a yellow oil that turned into a gum overnight. How do I get a nice powder?"

The Technical Diagnosis
  • Physical State: Many low-molecular-weight diamines are oils or low-melting solids in their free base form.

  • Reactivity: The primary amine reacts with atmospheric

    
     to form a carbamic acid/carbamate salt, turning the oil into a gum.[1]
    
Solution: Salt Formation (The "Final Form")

Convert the free base into a stable salt immediately after chromatography.

Protocol A: The Tri-Hydrochloride Salt (Most Stable)

  • Dissolve the oil in a minimum amount of dry Ethanol or Methanol .

  • Cool to 0°C.

  • Add 4.0 equivalents of HCl in Dioxane or HCl in Ethanol dropwise.

  • Add Diethyl Ether or MTBE until the solution turns cloudy.

  • Stir for 1 hour; the white solid will precipitate.

  • Filter under Nitrogen (hygroscopic!).

Protocol B: The Tartrate Salt (Chiral Resolution Potential) If you need to enrich the enantiomeric excess (ee) of the chiral center:

  • Dissolve crude racemate in Ethanol .

  • Add 1.0 eq of L-(+)-Tartaric Acid .

  • Heat to reflux to dissolve, then cool slowly to room temperature.

  • One diastereomer often crystallizes preferentially. (Requires specific screening).

CRITICAL WARNING: NEVER use Acetone or Ethyl Acetate as recrystallization solvents for the free base. The primary amine will react with the ketone/ester to form an imine (Schiff base) or acetamide , destroying your product.

Module 4: Impurity Scavenging

User Question: "I see a small impurity at 5% that tracks with my peak. It looks like the des-ethyl analog."

Troubleshooting Table
Impurity SignalLikely IdentityOriginRemoval Strategy
M-29 (Loss of Et) 4-AminopiperidineHydrolysis/DealkylationScavenger Resin: Use an Aldehyde-functionalized resin (e.g., polymer-bound benzaldehyde) if the impurity is secondary vs primary, or simply re-run chromatography with a shallower gradient.
M+42 Acetamide derivativeReaction with EtOAcIrreversible. You must hydrolyze it back (6N HCl, reflux) or discard.[1]
M+12/16 Carbamate/OxideAir oxidation/

Acid Wash: Dissolve in 1N HCl, wash with DCM (removes non-basics), basify aqueous layer, re-extract.[1]

References

  • Biotage. "Strategies for the Flash Purification of Highly Polar Compounds." Biotage Technical Notes. Link

  • PubChem. "1-Ethylpiperidin-4-amine Compound Summary."[3][4] National Library of Medicine. Link

  • Teledyne ISCO. "Flash Column Chromatography Guide: Purification of Amines." Teledyne ISCO Application Notes. Link

  • Onyx Scientific. "Chiral Resolution Screening: Salt Formation Methodologies." Onyx Scientific Technical Resources. Link

  • BenchChem. "General Protocols for Reductive Amination and Piperidine Purification." BenchChem Synthesis Guides. Link

(Note: While specific literature on the exact "1-(pyridin-4-yl)ethyl" derivative is proprietary or sparse, the protocols above are derived from authoritative methodologies for the homologous 1-ethylpiperidin-4-amine and 4-aminopyridine class compounds cited above.)

Sources

How to improve the solubility of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement for Biological Assays

Topic: Troubleshooting and Improving the Aqueous Solubility of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies to address and overcome solubility challenges encountered with 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine in biological assay systems. Our approach is rooted in fundamental physicochemical principles to ensure robust and reproducible experimental outcomes.

Section 1: Understanding the Molecule - A Physicochemical Profile

The solubility behavior of a compound is dictated by its structure. 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is a polybasic molecule containing three nitrogen atoms that can be protonated: the pyridine nitrogen, the piperidine ring nitrogen, and the primary amine at the 4-position of the piperidine ring. This structural feature is the most critical factor to consider when developing a solubility strategy.

The pyridine ring itself is a weak base, while the saturated piperidine ring nitrogen is significantly more basic.[1][2] The presence of multiple basic centers means the molecule's overall charge, and therefore its interaction with aqueous media, is highly dependent on pH.[3][4]

Diagram 1: Structure and Basic Centers of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Caption: Key basic centers influencing the compound's solubility.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale & Impact on Solubility
pKa (Conjugate Acids) Pyridine: ~5.24-Amine: ~9-10Piperidine: ~11.2The presence of multiple basic centers predicts very low solubility in neutral (pH 7.4) aqueous buffers, as the molecule will be predominantly in its neutral, less soluble free-base form. Solubility is expected to increase dramatically in acidic conditions (pH < 5).[1]
Predicted LogP 1.5 - 2.5A positive LogP value indicates a degree of lipophilicity, which contributes to poor aqueous solubility. This suggests the compound prefers a non-polar environment over a polar one like water.[5][6]
Molecular Form Likely a crystalline solidCompounds with planar aromatic rings and rigid structures often have high crystal lattice energy, which must be overcome for dissolution to occur. This can be a significant barrier to solubility.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound, prepared from a DMSO stock, immediately precipitates when I dilute it into my neutral (pH 7.4) phosphate-buffered saline (PBS) for my cell-based assay. Why is this happening and what is the quickest fix?

A: This is a classic sign of a basic compound with poor aqueous solubility at neutral pH. In your DMSO stock, the compound is fully solvated. When diluted into the aqueous buffer, the DMSO concentration drops, and the compound is exposed to a pH where it is uncharged (the "free base"). This uncharged form is not water-soluble and crashes out of solution.

The Quickest Fix: The most direct first step is to try preparing your stock solution in an acidic vehicle, such as 10-50 mM HCl or a citrate buffer at pH 3-4.[1] This protonates the basic nitrogens, forming a soluble salt in situ. When you dilute this acidic stock into your final assay buffer, the final pH will be slightly lower, but often within the tolerance of many biological assays. Always check the pH of your final assay solution and run a vehicle control.

Q2: I need to maintain a final DMSO concentration below 0.5% in my assay, but this is causing precipitation. What should I do?

A: When the final tolerable DMSO concentration is too low to maintain solubility, you need to enhance the aqueous solubility of the compound itself. The primary strategy is pH adjustment (see Section 3). If modifying the assay buffer pH is not possible, you should explore using co-solvents in an intermediate dilution step or employing cyclodextrins to form a soluble inclusion complex.[7][8]

Q3: Is it better to use a co-solvent or to adjust the pH?

A: For a basic compound like this, pH adjustment is almost always the preferred initial strategy .[9][10] It directly addresses the root cause of the poor solubility (the uncharged state of the molecule) and is often highly effective.[] Co-solvents are a good secondary or complementary approach, but they can sometimes interfere with biological assays, and high concentrations are often required.[12] Always start with a pH-solubility profile to understand your compound's behavior.

Section 3: Primary Strategy: Solubility Enhancement via pH Adjustment

The most effective method for solubilizing basic compounds is to lower the pH of the solvent system. By adding an acid, you protonate the basic nitrogen centers, converting the neutral free base into a more polar, water-soluble salt form.[3]

Diagram 2: pH-Dependent Protonation and Solubility

A Neutral Compound (R) (Predominates at pH > pKa) Poorly Soluble B Protonated Compound (R-H⁺) (Predominates at pH < pKa) Highly Soluble A->B Add Acid (Decrease pH) Equilibrium shifts right B->A Add Base (Increase pH) Equilibrium shifts left

Caption: The effect of pH on the equilibrium between the insoluble free base and its soluble salt form.

Experimental Protocol: Generating a pH-Solubility Profile

This protocol uses the standard shake-flask method to determine the equilibrium solubility of your compound across a range of pH values.

Materials:

  • 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (solid)

  • Series of buffers (e.g., pH 2, 3, 4, 5, 6, 7, 7.4)

  • Vials with screw caps

  • Orbital shaker at a constant temperature (e.g., 25°C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (ensure enough solid remains undissolved at equilibrium).

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of each buffer to its respective vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to sit undisturbed for at least 2 hours for the undissolved solid to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all solid particles.

  • Quantification: Dilute the filtrate appropriately and analyze the concentration using a validated analytical method.

  • Reporting: Plot the solubility (in mg/mL or µM) as a function of pH.

Troubleshooting pH Adjustment
  • Q: My compound is soluble at pH 4, but my assay must be performed at pH 7.4. What can I do?

    • A: This is a common challenge. You can prepare a highly concentrated stock solution in the acidic buffer (e.g., 100x or 1000x the final concentration). When you perform the final dilution into the large volume of pH 7.4 assay buffer, the solution may remain kinetically soluble for the duration of the assay, as the final concentration is below its solubility limit at pH 7.4. However, you must verify this by checking for precipitation over the time course of your experiment.

  • Q: Will the salt created by the buffer affect my assay?

    • A: It's possible. Always run a "vehicle control" that includes the acidic buffer diluted to the same final concentration to ensure the buffer components themselves do not affect the biological outcome.

Section 4: Alternative & Complementary Strategies

If pH modification is not feasible or sufficient, the following methods can be employed.

Co-solvents

Co-solvents are water-miscible organic solvents that increase drug solubility by reducing the overall polarity of the aqueous medium.[9][]

Common Co-solvents for Biological Assays

Co-solventTypical Max ConcentrationNotes
DMSO 0.1 - 1%Most common, but can be toxic to some cells at higher concentrations.
Ethanol 0.1 - 1%Can cause protein denaturation or cellular stress.
PEG 400 1 - 5%Generally well-tolerated but increases viscosity.
Propylene Glycol 1 - 5%Good safety profile, often used in formulations.[13]

Diagram 3: Stepwise Dilution Workflow to Avoid Precipitation

Stock Step 1: High Concentration Stock (e.g., 10 mM in 100% DMSO) Intermediate Step 2: Intermediate Dilution (e.g., 1 mM in Assay Buffer + 10% DMSO) Stock->Intermediate 1:10 Dilution Final Step 3: Final Assay Concentration (e.g., 10 µM in Assay Buffer with <1% DMSO) Intermediate->Final 1:100 Dilution cluster_CD Cyclodextrin Cavity Hydrophobic Cavity Complex Soluble Inclusion Complex Cavity->Complex Forms Drug Poorly Soluble Drug (Hydrophobic Part) Drug->Cavity Encapsulation

Caption: Cyclodextrins improve solubility by encapsulating the hydrophobic drug molecule.

Protocol: Phase-Solubility Study
  • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-50 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD)) in your assay buffer.

  • Add an excess amount of your solid compound to each cyclodextrin solution.

  • Equilibrate on a shaker for 24-72 hours at a constant temperature.

  • Filter the supernatant and quantify the concentration of the dissolved compound.

  • Plot the compound concentration against the cyclodextrin concentration. A linear plot (Type A) indicates the formation of a soluble 1:1 complex.

Section 5: Summary and Recommended Workflow

Choosing the right solubility enhancement strategy depends on the specific requirements of your biological assay.

Comparison of Solubility Enhancement Techniques

MethodProsConsBest For...
pH Adjustment Highly effective for basic compounds, simple to implement. [9][]May not be compatible with all assays; potential for precipitation upon dilution.Initial screening, assays tolerant of a pH range (e.g., biochemical assays).
Co-solvents Easy to prepare, can be combined with pH adjustment. [12]Potential for assay interference or toxicity; may only provide a modest solubility increase.Assays where a small percentage of organic solvent is tolerated.
Cyclodextrins High solubilization capacity, low toxicity, stable complexes. [14]More complex preparation; can sometimes interfere with drug-target binding.Cell-based assays, in vivo studies, when pH/co-solvents fail.
Salt Formation Provides a stable, solid starting material with improved solubility and dissolution rate. [15]Requires chemical synthesis and characterization; not an in-lab "quick fix."Long-term development, creating a consistent drug substance for multiple studies.

Diagram 5: Recommended Decision-Making Workflow

Start Problem: Compound Precipitates in Aqueous Assay Buffer Q1 Is the assay tolerant to a lower pH (e.g., 6.0-7.0)? Start->Q1 Sol1 Primary Solution: Use an acidic stock (e.g., pH 4) and/or acidify the final assay buffer. Monitor final pH. Q1->Sol1 Yes Q2 Is the assay tolerant to co-solvents (e.g., <5% PEG 400)? Q1->Q2 No End Achieved Soluble Compound for Assay Sol1->End Sol2 Secondary Solution: Use a co-solvent system. Employ stepwise dilution. Q2->Sol2 Yes Sol3 Advanced Solution: Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. Q2->Sol3 No Sol2->End Sol3->End

Sources

Avoiding side-product formation in the synthesis of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Welcome to the technical support guide for the synthesis of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals navigate the common challenges associated with this synthesis, primarily focusing on minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine?

The most common and efficient method is a one-pot reductive amination.[1][2][3] This reaction involves the condensation of 4-acetylpyridine with piperidin-4-amine to form an intermediate imine (or its protonated iminium form), which is then reduced in situ to the desired secondary amine product.[2][4] This approach is favored for its operational simplicity and control over the formation of the target N-C bond, avoiding the common issue of multiple alkylations seen with direct alkylation methods.[1]

Q2: What are the primary side-products, and what causes them to form?

The synthesis is prone to two major side-products:

  • Bis-alkylation Product (Tertiary Amine): This occurs when the desired product, 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine, acts as a nucleophile and reacts with a second molecule of 4-acetylpyridine. This subsequent reductive amination event leads to a sterically hindered tertiary amine. This issue is common in reductive aminations where the product amine can compete with the starting amine.[1][5]

  • Alcohol Side-Product (1-(Pyridin-4-yl)ethanol): This side-product forms from the direct reduction of the starting ketone, 4-acetylpyridine, by the hydride reagent before it can react with the amine.[6] This is particularly problematic if a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used, or if the imine formation is slow.[1]

Q3: How can I choose the right reducing agent to minimize side-products?

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7]

  • Mechanism of Selectivity: STAB is a mild and sterically hindered hydride donor.[7] It reacts much faster with the protonated iminium ion intermediate than with the starting ketone.[1][6] This selectivity ensures that the reduction step primarily occurs after the C=N bond has formed, significantly minimizing the formation of the 1-(pyridin-4-yl)ethanol side-product.[7]

  • Comparison to Other Reagents:

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can readily reduce both the ketone and the imine, often leading to significant alcohol byproduct formation.[1]

    • Sodium Cyanoborohydride (NaBH₃CN): While also selective for imines under mildly acidic conditions (pH 4-5), it is highly toxic due to the potential to generate hydrogen cyanide gas.[1][6] STAB offers similar selectivity with a much better safety profile.[7][8]

Q4: What is the optimal stoichiometry and order of addition to prevent the bis-alkylation side-product?

To suppress the formation of the bis-alkylated tertiary amine, it is crucial to control the relative concentrations of the reactants.

  • Stoichiometry: Use a slight excess of the more readily available starting material. In most cases, piperidin-4-amine is used in a slight excess (e.g., 1.1 to 1.2 equivalents) relative to 4-acetylpyridine (1.0 equivalent). This ensures the ketone is consumed quickly, reducing the opportunity for the product amine to react with it.

  • Order of Addition: The recommended procedure is to first mix the ketone (4-acetylpyridine) and the amine (piperidin-4-amine) in the solvent and allow them to stir for a period (e.g., 30-60 minutes) to facilitate imine formation before adding the reducing agent.[9] The reducing agent (STAB) should then be added portion-wise to control the reaction rate and temperature.[9]

Q5: My product is highly polar and difficult to purify. What are the best practices for purification?

The product contains two basic nitrogen atoms, making it highly polar and prone to streaking on standard silica gel chromatography.[10][11]

  • Work-up: After quenching the reaction, a standard aqueous work-up is necessary. Basifying the aqueous layer (to pH >12 with NaOH) before extraction is critical to ensure the amine product is in its free base form, maximizing its solubility in organic solvents like dichloromethane (DCM) or ethyl acetate.[9]

  • Chromatography:

    • Normal Phase (Silica Gel): This can be challenging. If used, the mobile phase must be treated with a basic modifier to prevent the product from binding irreversibly to the acidic silica.[10] A common eluent system is DCM/Methanol with a small percentage of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH).[11]

    • Amine-Functionalized Silica: Using an amine-bonded stationary phase can significantly improve peak shape and purification efficiency by minimizing the strong acid-base interactions.[10][12]

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase flash chromatography using a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid can be effective. The product is collected as a salt and can be converted back to the free base.

Troubleshooting Guide

Symptom / Observation Probable Cause Recommended Solution
Low Yield, Significant amount of 1-(Pyridin-4-yl)ethanol observed by LC-MS/NMR. The reducing agent is reducing the ketone faster than imine formation.Use a more selective reducing agent like sodium triacetoxyborohydride (STAB).[7] Ensure the ketone and amine are pre-stirred before adding the hydride.
Significant amount of a higher molecular weight byproduct detected. Formation of the bis-alkylation product. The product is reacting with the starting ketone.Use a slight excess (1.1-1.2 eq) of piperidin-4-amine. Add the reducing agent slowly to maintain a low concentration of the ketone at any given time.
Reaction is stalled; starting materials remain after an extended period. 1. Incomplete imine formation (e.g., due to moisture).2. Deactivation of the reducing agent.1. Use an anhydrous solvent (e.g., DCE, THF). Consider adding a drying agent like anhydrous MgSO₄ or molecular sieves.2. Ensure the STAB is fresh and has been stored properly. Add a slightly larger excess (e.g., 1.5 eq).
Product streaks badly during silica gel column chromatography. The basic amine product is strongly interacting with the acidic silica gel surface.[10]Add a basic modifier like triethylamine (1-2%) or ammonium hydroxide (0.5-1%) to the eluent.[10] Alternatively, use an amine-functionalized silica column or switch to reversed-phase chromatography.[12][13]

Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthetic route and the formation of the major side-products.

Reductive Amination Workflow cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Ketone 4-Acetylpyridine Intermediate Iminium Ion (Intermediate) Ketone->Intermediate Amine Piperidin-4-amine Amine->Intermediate Product Target Product Intermediate->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Intermediate Side_Product_Formation Ketone 4-Acetylpyridine Product Target Product (Secondary Amine) Ketone->Product Desired Path Alcohol Alcohol Side-Product Ketone->Alcohol Direct Reduction (Undesired) BisAlkylation Bis-Alkylation Side-Product (Tertiary Amine) Ketone->BisAlkylation Further Reaction (Undesired) Amine Piperidin-4-amine Amine->Product Desired Path Product->BisAlkylation Further Reaction (Undesired) ReducingAgent Reducing Agent

Caption: Formation pathways for common side-products.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale (1-5 mmol) synthesis to maximize yield and purity.

Materials:

  • 4-Acetylpyridine (1.0 eq)

  • Piperidin-4-amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) [9]* Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [7]* Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-acetylpyridine (1.0 eq) and anhydrous DCE (to make a ~0.2 M solution).

  • Amine Addition: Add piperidin-4-amine (1.1 eq) to the solution. Stir the mixture at room temperature for 60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in three portions over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

    • Combine all organic layers. Wash the combined organic phase with 1 M NaOH solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue via flash column chromatography.

    • Recommended Method: Use an amine-functionalized silica column, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM.

    • Alternative Method: Use standard silica gel with an eluent system of 90:10:1 DCM/Methanol/Ammonium Hydroxide. Collect fractions and analyze by TLC.

    • Combine pure fractions and remove the solvent under reduced pressure to yield 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine as the final product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Pelletier, J. C., et al. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters, 50(35), 4979-4981. [Link]

  • Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds. Application Note. [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]

  • Organic Chemistry Tutor. Reductive Amination. organic-chemistry-tutor.com. [Link]

  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage Blog. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN78. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Blog. [Link]

  • Laschat, S., & Al-Harrasi, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7568. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31265. [Link]

  • Kappe, C. O., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(1), 356-370. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 14-34. [Link]

  • Wikipedia. Piperidine. Wikipedia. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • ResearchGate. (2019). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

  • Xiao, J., et al. (2021). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. The University of Liverpool Repository. [Link]

  • Zhang, X., et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 9(21), 4783-4788. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Incident Report Dashboard

  • Target Molecule: 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

  • CAS Registry Number: (Generic structure class; specific CAS varies by salt form/enantiomer)

  • Primary Application: Kinase inhibitor intermediate (e.g., ERK/Rho kinase pathways).[1]

  • Critical Hazard: The pyridine nitrogen renders the molecule highly polar and prone to metal chelation; the secondary amine linkage is susceptible to oxidation if not handled correctly.

Tier 1 Support: The Reductive Amination (Synthesis Core)[1]

User Issue: "I am observing incomplete conversion of 4-acetylpyridine and significant alcohol by-product formation during the reductive amination with 4-(N-Boc-amino)piperidine."

Root Cause Analysis

The reaction involves a ketone (4-acetylpyridine), which is sterically more hindered and electronically less electrophilic than an aldehyde.[1]

  • Equilibrium Lag: The formation of the ketimine intermediate is unfavorable and slow compared to aldimines.

  • Competitive Reduction: If the reducing agent (e.g., NaBH(OAc)₃) is added before the imine is fully formed, it will preferentially reduce the unreacted ketone to the alcohol (1-(pyridin-4-yl)ethanol), which is a dead-end impurity.[1]

Troubleshooting Protocol: The Titanium(IV) Isopropoxide Method

For scale-up of ketimines, standard acid catalysis (Acetic acid) is often insufficient.[1] We recommend the Mattson Protocol using Titanium(IV) isopropoxide, which acts as both a Lewis acid activator and a water scavenger to drive the equilibrium.[1]

Step-by-Step Optimization:

  • Imine Formation (The "Dry" Phase):

    • Charge 4-acetylpyridine (1.0 equiv) and tert-butyl piperidin-4-ylcarbamate (1.1 equiv) into the reactor.

    • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv) neat.[1]

    • Crucial: Do not add solvent yet, or use minimal THF.[1] Stir the viscous mixture at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by ¹H NMR. Look for the disappearance of the acetyl methyl singlet (~2.6 ppm) and appearance of the imine methyl (shifted upfield).

  • Reduction (The "Wet" Phase):

    • Dilute the viscous metallo-enamine/imine complex with Ethanol or THF.[1]

    • Cool to 0°C.[1]

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise. Note: NaBH₄ is cheaper and safer on scale than NaBH₃CN, and the Ti-complex mitigates its lack of selectivity.

Workflow Visualization

SynthesisFlow Start 4-Acetylpyridine + Amine TiComplex Ti(OiPr)4 Imine Complex Start->TiComplex Dehydration (6-12h, Neat) Reduction NaBH4 Reduction TiComplex->Reduction EtOH, 0°C Quench Work-up (Emulsion Control) Reduction->Quench Aq. NH3 or Rochelle Salt

Caption: Optimized Mattson reductive amination workflow preventing alcohol impurity formation.

Tier 2 Support: Downstream Processing (The "Nightmare" Work-up)

User Issue: "After quenching the Titanium reaction, I have a thick white sludge that clogs filters. The emulsion won't separate, and my product yield is low."

Root Cause Analysis

Ti(OiPr)₄ hydrolyzes to form Titanium Dioxide (TiO₂) hydrates.[1] These form gelatinous precipitates that trap the organic product (which is also basic and polar) and stabilize emulsions.[1]

Solution: The "Emulsion Breaker" Protocols

Do not attempt simple water/DCM extraction immediately. Choose one of the following scale-dependent quench methods:

MethodScaleProtocolPros/Cons
Ammonia Quench < 50gDilute reaction with EtOAc.[1] Add 2M aqueous NH₄OH . Stir vigorously for 30 min. Filter the white precipitate through Celite.[1]Pro: Fast. Con: Ammonia smell; residual Ti in product.[1]
Rochelle's Salt > 50gAdd saturated aqueous Potassium Sodium Tartrate .[1] Vigorously stir for 2–4 hours until two clear layers form (Phases separate as Ti-tartrate complex dissolves in water).Pro: Cleanest separation; no filtration needed.[1] Con: Slow; requires reactor volume.[1]
Celite Paste LabAdd water (1 mL per mmol Ti) dropwise to form a paste.[1] Dilute with ether/EtOAc, stir, and filter.[1]Pro: Simple. Con: Traps product in the cake.

Technical Insight: Because your target molecule contains a pyridine ring and a secondary amine, it is highly soluble in acidic water but moderately soluble in basic water.[1]

  • Extraction Solvent: Avoid Diethyl Ether. Use 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) . 2-MeTHF is preferred for scale-up due to higher boiling point and better phase separation with water.[1]

Tier 3 Support: Purification & Deprotection

User Issue: "The Boc-protected intermediate is an oil that is hard to crystallize. After deprotection, the final amine is hygroscopic."

Purification Strategy (Acid-Base Swing)

Avoid column chromatography on kilo-scale for this intermediate.[1] Use the basicity of the pyridine/piperidine to your advantage.

  • Acid Extraction: Dissolve crude organic oil in EtOAc. Extract with 1M citric acid or 1M HCl.[1] (Impurities like non-basic aromatics remain in EtOAc).[1]

  • Basification: Separate the aqueous layer.[1] Adjust pH to >12 using 50% NaOH.[1]

  • Back-Extraction: Extract the product into DCM or 2-MeTHF. Dry and concentrate.

Deprotection & Salt Formation

The free base of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is likely an oil or low-melting solid prone to oxidation.[1] You must isolate it as a salt.[1]

  • Reagent: Use HCl in Isopropanol or HCl in Dioxane .

  • Procedure: Dissolve the Boc-intermediate in Methanol (5 volumes). Add 4M HCl/Dioxane (5-10 equiv). Heat to 40°C to manage isobutylene off-gassing.[1]

  • Isolation: The product is a tri-amine (Pyridine + Piperidine + Primary Amine).[1] It will likely form a Tri-hydrochloride salt .[1]

    • Observation: This salt is extremely hygroscopic.[1]

    • Fix: If the HCl salt is too sticky, consider the Tosylate (p-TsOH) or Fumarate salt.[1] These often crystallize better and are non-hygroscopic.[1]

Impurity Logic Tree

ImpurityTree Impurity Impurity Detected Type1 Alcohol (Over-reduction) Impurity->Type1 Mass M+1 - 42 Type2 Bis-alkylation Impurity->Type2 Mass dimer Type3 Ti-Complex Residue Impurity->Type3 Ash content Sol1 Use Ti(OiPr)4 Pre-form Imine Type1->Sol1 Sol2 Excess Amine Slow addition of Ketone Type2->Sol2 Sol3 Rochelle's Salt Wash Type3->Sol3

Caption: Troubleshooting logic for common impurities in pyridine-amine synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (Pd/C + H₂) instead of hydride reagents? A: Proceed with extreme caution. Pyridine rings can be reduced to piperidines under standard hydrogenation conditions (Pd/C, H₂, Acidic media).[1] If you must use hydrogenation to avoid Boron residuals, use Raney Nickel or Pd(OH)₂ under mild pressure, but monitor strictly for the M+6 (fully saturated) impurity.[1]

Q: The product is racemic. How do I get the enantiomer? A: The reductive amination of a ketone creates a chiral center at the benzylic position. The standard protocol above yields a racemate.

  • Option A: Chiral HPLC resolution (expensive on scale).[1]

  • Option B: Classical resolution using chiral acids (e.g., Tartaric acid, Mandelic acid) on the Boc-protected intermediate before deprotection.[1]

  • Option C: Asymmetric Reductive Amination using chiral catalysts (e.g., Iridium-f-Binaphane), though this is high-cost for early development.[1]

Q: My final product is turning pink/brown upon storage. A: Primary amines and pyridines are sensitive to air oxidation (N-oxide formation).[1] Store the product as the HCl salt under Nitrogen/Argon at -20°C. Ensure all transition metals (Ti, Pd) are scavenged (<10 ppm), as they catalyze decomposition.[1]

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[1][2]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] The Journal of Organic Chemistry, 61.11 (1996): 3849-3862.[1][2]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base.[1]

  • BenchChem. "Synthesis of Ethyl-piperidin-4-ylmethyl-amine."[1] (General protocol reference for piperidine reductive aminations). [1]

Sources

Technical Support Center: Stability Optimization for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMSO-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Mitigating Degradation of Aminopiperidine Derivatives in DMSO Stock Solutions[1][2]

Executive Summary

You are encountering stability issues with 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine in DMSO. This molecule contains three distinct nitrogen centers: a pyridine ring, a tertiary piperidine amine, and a reactive primary amine at the 4-position.[2]

The instability you observe is likely driven by two synergistic failure modes:

  • Hygroscopic Cascade: DMSO absorbs atmospheric water, facilitating hydrolysis and shifting the pH.

  • Oxidative Deamination & Carbamylation: The primary amine (

    
    ) is a potent nucleophile.[1] In "wet" DMSO, it reacts with dissolved 
    
    
    
    to form carbamates or undergoes oxidative deamination.

This guide provides a root-cause analysis and a self-validating "Acid-Trap" protocol to lock the compound in a stable salt state.[1][2]

Module 1: The Hygroscopic Threat (Root Cause Analysis)

DMSO is not an inert solvent; it is a moisture magnet. At standard laboratory conditions (20-25°C, 50% RH), pure DMSO can absorb 6-10% water by weight within 24 hours if left uncapped [1, 2].[1][2]

Why Water Kills Your Compound
  • Protonation Shift: Water absorption alters the effective pH of the solution.

  • Nucleophilic Attacks: Water acts as a reactant, hydrolyzing any transient imines formed during minor degradation events.

  • Solubility Crash: As water content increases, the solubility of lipophilic organic bases decreases, leading to "invisible" micro-precipitation that lowers the effective concentration [3].

Data: Freezing Point Depression as a Quality Indicator Pure DMSO freezes at


. Water depresses this significantly.[1][3]
Water Content (% w/w)Freezing Point (

)
Physical State at

(Fridge)
0.0% (Anhydrous) 18.5 Solid
1.0%17.0Solid/Slush
5.0%10.0Liquid
10.0%5.0Liquid

Diagnostic Rule: If your DMSO stock solution remains liquid in the refrigerator (


), it has absorbed 

water and is compromised.

Module 2: Chemical Reactivity & Degradation Pathways

The primary amine on the piperidine ring is the "Achilles' heel" of this molecule.

  • Carbamylation: Primary amines react with atmospheric

    
     to form carbamic acids, which are unstable and can precipitate as salts.
    
    
    
    
    [1][2]
  • Oxidative Deamination: While DMSO is generally stable, trace impurities (formaldehyde, dimethyl sulfide) or light exposure can catalyze the oxidation of the primary amine to an imine or ketone [4].

Visualizing the Degradation Logic

DegradationPathways Compound Intact Molecule (Free Base) Carbamate Carbamate Formation Compound->Carbamate + CO2 (Dissolved) Oxidation Oxidative Deamination Compound->Oxidation + O2/Light Atmosphere Atmosphere (H2O + CO2) DMSO_Wet DMSO (Hygroscopic) Absorbs Moisture Atmosphere->DMSO_Wet Rapid Absorption DMSO_Wet->Compound Solvates Precipitation Precipitation/ Conc. Loss Carbamate->Precipitation Insolubility Oxidation->Precipitation Degradation

Figure 1: The degradation cascade initiated by atmospheric exposure. Moisture absorption by DMSO acts as the catalyst for downstream chemical failures.

Module 3: The "Acid-Trap" Protocol (Stabilization)

The most effective way to stabilize a primary amine in solution is to protonate it. By converting the free base (


) to its conjugate acid salt (

), you remove the lone pair electrons that participate in oxidation and nucleophilic attacks.[2]
The Protocol: In-Situ Salt Formation

Reagents:

  • Anhydrous DMSO (Sure/Seal™ or equivalent).

  • 1 M HCl in anhydrous dioxane or diethyl ether (commercially available).

Step-by-Step Procedure:

  • Calculate Stoichiometry: Determine the moles of your compound. You need 1.05 equivalents of HCl relative to the compound.

    • Note: The pyridine and tertiary amine are less basic than the primary amine. 1 equivalent targets the primary amine specifically.

  • Dissolve: Dissolve your solid compound in 90% of the final volume of Anhydrous DMSO.

  • Acidify: Add the calculated volume of 1 M HCl (in dioxane).

    • Example: For

      
       of compound, add 
      
      
      
      of 1 M HCl.[2]
  • Top Up: Add Anhydrous DMSO to the final volume.

  • Aliquot: Immediately dispense into single-use amber vials.

Why this works: The resulting hydrochloride salt is significantly more resistant to oxidation and


 capture than the free base [5].

Module 4: Storage & Handling Workflow

To ensure long-term integrity, you must break the cycle of Freeze-Thaw degradation.[1][2]

Optimized Workflow Diagram

StorageWorkflow Start Solid Compound (Store at -20°C, Desiccated) Dissolution Dissolve in Anhydrous DMSO (+ 1 eq. HCl optional) Start->Dissolution QC_Check Visual Inspection (Clear? No Precipitate?) Dissolution->QC_Check Aliquot Aliquot into Single-Use Amber Vials (20-50 µL) QC_Check->Aliquot Pass Freeze Flash Freeze (Liquid N2 or Dry Ice) Aliquot->Freeze Store Long Term Storage -80°C (Preferred) or -20°C Freeze->Store Use Thaw ONCE Use Immediately Discard Remainder Store->Use Experiment Day Use->Store NEVER RE-FREEZE

Figure 2: The "One-Way" workflow prevents hygroscopic damage caused by repeated opening of stock vials.

Frequently Asked Questions (FAQ)

Q1: Will adding HCl to my stock solution kill my cells/enzyme in the assay?

  • Answer: Unlikely, but verify. A 10 mM stock with 1 equivalent of HCl, when diluted 1:1000 into a buffered medium (like PBS or DMEM), contributes negligible acidity (

    
     protons).[2] The buffer capacity of the medium will instantly neutralize it.
    
  • Action: Check the pH of your final assay volume. If it shifts, adjust your buffer strength, not the stock stability method.

Q2: My DMSO stock froze in the -20°C freezer, but now it stays liquid. Is it bad?

  • Answer: Yes. As detailed in Module 1, liquid DMSO at -20°C indicates significant water absorption (likely >30%).[1][2] The compound has likely undergone hydrolysis or concentration changes. Discard and prepare fresh.

Q3: Can I use molecular sieves in the DMSO bottle?

  • Answer: Yes, highly recommended. Add activated 3Å or 4Å molecular sieves (ceramic beads) to your main bottle of Anhydrous DMSO. This keeps the solvent dry every time you open it to make new stocks [1].

Q4: Why did my solution turn yellow over time?

  • Answer: Yellowing in amine solutions often indicates N-oxide formation (on the pyridine ring) or oxidative coupling of the primary amine. This is a sign of degradation. The "Acid-Trap" protocol (Module 3) minimizes this color change.[1]

References

  • T. J. Waybright, et al. "The Effects of Water on DMSO and Effective Hydration Measurement."[4] Ziath Technical Notes. Link (Accessed via Search Context 1.1).[2]

  • Cheng, X., et al. (2003).[5] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[1][2] Link

  • BenchChem Technical Support. "Impact of hygroscopic DMSO on solubility." BenchChem Guides. Link (Accessed via Search Context 1.5).[2]

  • Gershon, H., et al. (2003). "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Fordham Research Commons.[1] Link (Accessed via Search Context 1.16).[2]

  • Berman, E. D., et al. (1987). "Specific patterns of short range solvation — aliphatic amines in benzene–dimethylsulfoxide mixed solvents." Canadian Journal of Chemistry, 65, 1594. Link[2]

Sources

Technical Guide: Minimizing Degradation of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and workup challenges associated with 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine . This document is structured for researchers requiring immediate, high-level troubleshooting and optimized protocols.

Executive Summary: The Fragility Profile

Compound: 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Critical Vulnerability: Thermal Elimination & Oxidative Cleavage Key Insight: The structural motif Py-CH(Me)-N< acts as a "benzylic-like" system. The electron-deficient pyridine ring increases the acidity of the methine proton and weakens the C-N bond. Under thermal stress or basic conditions, this molecule is prone to a Retro-Michael-type elimination , ejecting the piperidine moiety and generating 4-vinylpyridine (polymerizable impurity) and free piperidin-4-amine.

Additionally, the primary amine at the piperidine-4 position is highly susceptible to atmospheric CO₂ capture (carbamate formation) and oxidative coupling.

Troubleshooting & FAQs (Root Cause Analysis)

Q1: Why do I see 4-vinylpyridine peaks in my NMR after rotary evaporation?

Diagnosis: Thermal Elimination (Hofmann-like) . Mechanism: You are likely applying too much heat (>40°C) during solvent removal. The 1-(pyridin-4-yl)ethyl linkage is thermally labile. The driving force is the formation of the conjugated 4-vinylpyridine system. Corrective Action:

  • Limit Water Bath Temperature: Never exceed 30°C .

  • Vacuum Control: Use a high-vacuum pump to remove solvents at lower temperatures rather than increasing the bath heat.

  • Acidic Quench (Optional): If the free base is not strictly required for the next step, isolate as the HCl or TFA salt immediately. The protonated pyridine ring prevents the elimination mechanism.

Q2: My yield is consistently low (<40%) after aqueous workup. Where is the compound?

Diagnosis: pH-Dependent Water Solubility . Mechanism: This molecule is a polyamine with three basic sites (Pyridine N, Piperidine N, Primary Amine). At neutral or even slightly basic pH (pH 8-10), it remains partially protonated and highly water-soluble. Corrective Action:

  • pH Target: You must adjust the aqueous phase to pH > 12.5 (using 5M NaOH) to ensure all nitrogen centers are fully deprotonated (free base).

  • Salting Out: Saturate the aqueous phase with NaCl to disrupt the hydration shell.

  • Solvent Choice: Diethyl ether is too non-polar. Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) for extraction.

Q3: The oil turns into a white/yellow crust upon standing in air. Is it crystallizing?

Diagnosis: Carbamate Formation . Mechanism: The primary amine (-NH₂) reacts rapidly with atmospheric CO₂ to form a carbamic acid/carbamate salt. This is often mistaken for crystallization but is actually a degradation product. Corrective Action:

  • Argon Blanket: Flush all receiving flasks with Argon before collecting fractions.

  • Immediate Storage: Store the compound as a solution in degassed solvent or convert to a stable salt (e.g., fumarate or hydrochloride) immediately after isolation.

Optimized Protocol: The "Cryo-Buffered" Workup

Standard workups promote degradation. Use this optimized workflow to maximize integrity.

Materials Required
  • Quench Buffer: Saturated NH₄Cl (chilled to 4°C).

  • Extraction Solvent: DCM:Isopropanol (9:1 v/v).

  • pH Adjuster: 5M NaOH (cold).

  • Drying Agent: Anhydrous Na₂SO₄ (Avoid MgSO₄ as it is slightly acidic/Lewis acidic and can trap amines).

Step-by-Step Procedure
  • Quench: Cool the reaction mixture to 0°C . Slowly add chilled Quench Buffer.

  • Basification: While keeping the flask on ice, add 5M NaOH dropwise until the aqueous layer reaches pH 13 . Verify with pH paper; do not trust the color change.

  • Extraction:

    • Add cold Extraction Solvent. Shake gently (vigorous shaking can form emulsions with polyamines).

    • Separate layers immediately. Do not let the organic layer sit in contact with the high-pH aqueous layer for prolonged periods (risk of hydrolysis).

    • Perform 3x extractions.[1]

  • Drying: Combine organic layers and dry over Na₂SO₄ for exactly 10 minutes.

  • Concentration: Filter into a flask flushed with Argon . Evaporate on a rotary evaporator with the bath at 25°C (ambient). Do not heat.

  • Storage: Dissolve the resulting oil in anhydrous DCM or MeOH and store at -20°C, or convert to salt immediately.

Quantitative Data: Stability & Solubility

ParameterConditionStability / ResultNotes
Thermal Stability 25°C (Solution)Stable (24h)In degassed solvent.
45°C (Neat Oil)Degradation 4-vinylpyridine detected within 2h.
Aqueous Solubility pH 7.0> 100 mg/mLLost in water layer.
pH 10.0~ 20 mg/mLPoor extraction efficiency.
pH 13.0< 1 mg/mLOptimal for extraction.
Air Stability Ambient Air< 1 hourForms carbamate crust.

Visualizations

Figure 1: Thermal Degradation Pathway

The mechanism of elimination leading to the loss of the piperidine scaffold.

DegradationPathway Compound 1-[1-(Pyridin-4-yl)ethyl] piperidin-4-amine Heat Heat (>40°C) or Base Compound->Heat TS Transition State (C-N Bond Weakening) Heat->TS Elimination Product1 4-Vinylpyridine (Polymerizable Impurity) TS->Product1 Product2 Piperidin-4-amine (Free Amine) TS->Product2

Caption: Thermal stress triggers a Hofmann-like elimination, cleaving the piperidine moiety and generating 4-vinylpyridine.

Figure 2: Workup Decision Tree

Logic flow for maximizing recovery.

WorkupLogic Start Crude Reaction Mixture CheckPH Check Aqueous pH Start->CheckPH LowPH pH < 12 CheckPH->LowPH Too Low HighPH pH > 12.5 CheckPH->HighPH Optimal ActionBase Add Cold 5M NaOH (Keep T < 10°C) LowPH->ActionBase Extract Extract with DCM:IPA (9:1) HighPH->Extract ActionBase->CheckPH Evap Evaporate Solvent Extract->Evap HeatHigh Bath > 40°C Evap->HeatHigh HeatLow Bath < 25°C Evap->HeatLow ResultFail DEGRADATION: 4-Vinylpyridine formed HeatHigh->ResultFail ResultSuccess SUCCESS: Clean Free Base HeatLow->ResultSuccess

Caption: Decision matrix ensuring pH optimization and thermal control during isolation.

References

  • Shi, J., et al. "Mild Installation of Piperidines on 4-Alkylpyridines."[2] Organic Letters, 2023.[2] (Mechanisms of pyridine-piperidine coupling and stability). [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process. (Oxidative degradation of primary amines).[3] [Link]

Sources

Troubleshooting mass spectrometry fragmentation patterns of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Division Subject: Troubleshooting Fragmentation & Analysis of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Case ID: MS-PYR-PIP-004 Status: Open Assigned Specialist: Senior Application Scientist, Small Molecule Characterization

Executive Summary

You are analyzing 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (MW: 205.16 Da). In ESI(+) mode, you expect a protonated precursor


 at m/z 206.16 .[1]

This scaffold presents a classic "proton sponge" challenge due to competing basic sites: the pyridine nitrogen (


, pKa ~5.2), the piperidine nitrogen (

, pKa ~11), and the primary amine (

, pKa ~10). Successful analysis requires understanding how these sites dictate ionization efficiency and fragmentation (CID) pathways.[1][2]

This guide addresses the three most common support tickets we receive regarding this scaffold:

  • Unexpected Fragmentation Patterns (The "106 vs. 101" Conundrum).

  • Low Precursor Sensitivity (Signal suppression).[1]

  • Contaminant/Ghost Peak Identification.

Module 1: The Master Fragmentation Map

User Question: "I am seeing major peaks at m/z 106 and 101. Which one is the quantifier, and why does their ratio shift?"

Technical Explanation: The fragmentation of this molecule is driven by the cleavage of the "linker" bond between the ethyl group and the piperidine nitrogen. This is a competitive process governed by the Stevenson’s Rule (the positive charge remains on the fragment with the higher proton affinity) and the stability of the resulting carbocation.

Mechanism Visualization

FragmentationPathway Precursor Precursor [M+H]+ m/z 206.16 (Protonated at Piperidine N) TS Transition State (C-N Bond Weakening) Precursor->TS CID Energy FragA Pathway A: C-N Heterolysis Product: Pyridyl-ethyl Cation m/z 106.07 (Stabilized by Resonance) TS->FragA Charge Retention on Pyridine Alkyl FragB Pathway B: H-Rearrangement Product: 4-Aminopiperidine Ion m/z 101.11 (High Proton Affinity) TS->FragB Charge Retention on Piperidine NeutralA Neutral Loss: 4-Aminopiperidine FragA->NeutralA NeutralB Neutral Loss: 4-Vinylpyridine FragB->NeutralB

Caption: Competitive fragmentation pathways. Pathway A dominates at higher energies due to the stability of the benzylic-like carbocation. Pathway B is driven by the high basicity of the piperidine amine.

Diagnostic Fragment Table
m/z (Theoretical)Ion IdentityMechanismNotes
206.16

ParentBase peak in soft ionization.
189.13

Neutral LossLoss of ammonia from primary amine.[1] Common in 4-aminopiperidines.[1]
106.07

Inductive CleavageDiagnostic. 1-(Pyridin-4-yl)ethyl cation. Stabilized by the pyridine ring.[1]
101.11

Charge RetentionQuantifier. 4-Aminopiperidine intact ring.[1] Often the base peak at lower collision energies (CE).[1]
84.08

Secondary FragLoss of

from the m/z 101 fragment.

Recommendation: Use m/z 101.1 as your quantifier for biological matrices (cleaner baseline).[1] Use m/z 106.1 as a qualifier to confirm the presence of the pyridine moiety.

Module 2: Troubleshooting Low Sensitivity

User Question: "My signal-to-noise ratio is poor, even at 1 µM concentration. I suspect ion suppression.[1] How do I fix this?"

Technical Explanation: This molecule is a "proton sponge."[1] In the gas phase, the pyridine nitrogen and piperidine nitrogen compete for protons.[3] If your mobile phase pH is too low, you may form doubly charged species


 (m/z ~103.[1]5) which fall into the noisy solvent front region of many quadrupoles. Conversely, if the pH is too high, ionization efficiency drops.
Optimization Protocol
  • Mobile Phase pH Adjustment:

    • Target: pH 3.5 – 4.5.[1]

    • Why: You want to ensure the piperidine (pKa ~11) is protonated, but avoid suppressing the signal with excess acid which can cause ion pairing effects with trifluoroacetic acid (TFA).

    • Action: Switch from 0.1% TFA to 0.1% Formic Acid or 5mM Ammonium Formate .[1] TFA causes significant signal suppression in positive ESI for amines [1].[1]

  • Check for "In-Source" Fragmentation:

    • Symptom:[3] You see m/z 106 or 101 in your MS1 (full scan) spectrum.[1]

    • Cause: The benzylic-like bond is weak. High declustering potential (DP) or cone voltage breaks the molecule before it enters the collision cell.

    • Action: Lower the Cone Voltage/Declustering Potential by 10-15V.

  • Solvent Cluster Interference:

    • Issue: Acetonitrile dimers or contaminants can mask low-mass ions.[1]

    • Reference: Common background ions include m/z 102.1 (Acetonitrile+Acetic Acid+H) which interferes with your m/z 101 fragment [2].[1]

    • Action: Use a high-resolution extracted ion chromatogram (XIC) with a narrow window (e.g., 20 ppm) if using TOF/Orbitrap.[1]

Module 3: Distinguishing Isomers & Contaminants

User Question: "I see a peak with the correct mass (206), but the retention time is slightly off. Could it be an isomer?"

Technical Explanation: Regioisomers (e.g., Pyridin-2 -yl or Pyridin-3 -yl analogs) have identical masses but distinct fragmentation energies and retention times.

Differentiation Logic
  • Chiral Separation (Enantiomers):

    • The ethyl linker creates a chiral center (R vs S).[1]

    • MS Behavior: Identical in standard MS.[1]

    • Solution: Requires Chiral LC (e.g., Chiralpak AD-H column).[1]

  • Regioisomers (Positional):

    • Pyridin-2-yl analog: The nitrogen is closer to the ethyl linker. This allows for a "McLafferty-like" rearrangement involving the pyridine nitrogen, often changing the ratio of m/z 106 to m/z 101.

    • Pyridin-4-yl (Your molecule): Due to symmetry and distance, the direct cleavage to m/z 106 is more distinct.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Unexpected Data CheckMass Is Precursor m/z 206? Start->CheckMass WrongMass m/z = 222? -> N-Oxide m/z = 228? -> Sodium Adduct CheckMass->WrongMass No RightMass m/z 206 Present CheckMass->RightMass Yes CheckFrag Check Fragments (MS2) FragCheck Are m/z 106 & 101 present? RightMass->FragCheck YesFrag Correct Scaffold. Check Retention Time for Isomers. FragCheck->YesFrag Yes NoFrag Suspect Isobaric Interference. Check for [M+NH4]+ of lower mass compound. FragCheck->NoFrag No

Caption: Logic flow for validating the identity of the analyte based on precursor and fragment ion fidelity.

FAQ: Rapid Fire Support

Q: Why do I see a peak at m/z 222? A: This is likely the N-Oxide metabolite or impurity (


 Da). Pyridines are easily oxidized to N-oxides during synthesis or metabolism.[1] N-oxides often show a characteristic loss of 17 Da (OH) or 16 Da (O) in MS/MS [3].[1]

Q: Can I use APCI instead of ESI? A: Yes. For this molecule, APCI (Atmospheric Pressure Chemical Ionization) is excellent.[1] It favors the formation of the singly charged


 and often reduces adduct formation (like 

), which is common in ESI for amines.

Q: I see a peak at m/z 147. What is it? A: This is likely a contaminant or a specific cleavage of a derivative.[1] However, in the context of piperidine alkaloids, m/z 147 is often associated with coumaroyl substituents in natural products [3].[4] If your sample is synthetic, check for precursors.[1] If biological, check for matrix interference.[1]

References

  • Keller, B. O., et al. (2008).[1][5] Interferences and contaminants encountered in modern mass spectrometry.[1][5][6] Analytica Chimica Acta.[1][5] (Verified via search 1.2, 1.5).[1]

  • University of Washington Proteomics Resource. ESI Common Background Ions. (Verified via search 1.6).[1]

  • Pivatto, M., et al. (2005).[1] Electrospray ionization mass spectrometry screening of piperidine alkaloids.[1][4][7] Journal of the Brazilian Chemical Society.[7] (Verified via search 1.10).[1]

  • Joyce, R., et al. (2011).[1] Kinetic control of protonation in electrospray ionization. Journal of the American Society for Mass Spectrometry. (Verified via search 1.4).

Sources

Validation & Comparative

1H NMR and 13C NMR spectral assignment confirmation for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

[1]

Executive Summary & Application Context

This guide provides a definitive structural validation protocol for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine , a pharmacophore scaffold frequently encountered in the development of kinase inhibitors and GPCR ligands.[1]

In synthetic workflows, this molecule is typically generated via reductive amination of 4-acetylpyridine with piperidin-4-amine (or its protected variants).[1] Consequently, the primary analytical challenge is not just assignment, but differentiation from:

  • Regioisomeric impurities (e.g., 2-pyridyl or 3-pyridyl analogs arising from impure starting materials).[1]

  • Incomplete reduction byproducts (e.g., enamines or alcohols).

  • Rotameric broadening caused by the bulky chiral center at the piperidine nitrogen interface.[1]

This document compares the observed spectral signatures against theoretical models and known isomeric pitfalls, providing a self-validating assignment workflow.

Structural Logic & Assignment Workflow

To ensure high confidence in the assignment, we treat the molecule as three distinct spin systems coupled via a chiral linker.

Diagram 1: Structural Verification Workflow

NMR_WorkflowStartSample: 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amineSolventDissolve in CDCl3 (Default)or DMSO-d6 (if salt form)Start->SolventH1_1D1H NMR Acquisition(Check Aromatic Symmetry)Solvent->H1_1DDecisionAromatic Pattern?H1_1D->DecisionPattern_AAAA'BB' System(2 Doublets)Decision->Pattern_AASymmetricPattern_ABCDABCD / Complex(Multiplets)Decision->Pattern_ABCDAsymmetricPass_1Confirm 4-Substituted PyridinePattern_AA->Pass_1Fail_1REJECT: 2- or 3-Substituted IsomerPattern_ABCD->Fail_1Linker_CheckCheck Aliphatic Linker(Quartet ~3.5 ppm + Doublet ~1.3 ppm)Pass_1->Linker_CheckValidation2D HMBC ValidationLink Pyridine Ring to PiperidineLinker_Check->Validation

Caption: Logical flow for distinguishing the target 4-pyridyl scaffold from common regioisomeric impurities.

Comparative 1H NMR Analysis

The 1H NMR spectrum in CDCl₃ is characterized by a diagnostic AA'BB' aromatic system and a distinct ethyl spin system.

Table 1: 1H NMR Assignment & Comparison (400 MHz, CDCl₃)
Position (Fragment)Exp. Shift (δ ppm)*MultiplicityIntegralCoupling (J Hz)Comparative Note (vs. Alternatives)
Pyridine H-2, H-6 8.52 - 8.56 Doublet (d)2HJ ~ 4.5 - 6.0Differentiation: 2-pyridyl isomer shows a doublet at ~8.5 but complex multiplets for H3/H4/H5.[1]
Pyridine H-3, H-5 7.25 - 7.30 Doublet (d)2HJ ~ 4.5 - 6.0Overlaps with CHCl₃ in some spectra; verify with COSY.[1]
Linker CH (Methine) 3.45 - 3.55 Quartet (q)**1HJ ~ 6.8Key Signal: Deshielded by both N and Pyridine ring.[1] Precursor (Acetylpyridine) lacks this; shows singlet at 2.6.
Piperidine H-2, H-6 2.80 - 3.05 Multiplet (m)2H-Broadened due to ring inversion; diastereotopic due to chiral linker.[1]
Piperidine H-4 2.60 - 2.75 Multiplet (m)1H-Methine adjacent to NH₂.[1]
Piperidine H-2', H-6' 1.95 - 2.15 Multiplet (m)2H-Axial/Equatorial splitting may be visible.[1]
Piperidine H-3, H-5 1.35 - 1.50 Multiplet (m)4H-Overlaps with methyl doublet.[1]
Linker CH₃ 1.32 - 1.38 Doublet (d)3HJ ~ 6.8Diagnostic for the ethyl bridge.[1]
Amine NH₂ 1.5 - 2.0 Broad (br s)2H-Exchangeable.[1] Shifts significantly with concentration/water content.[1]

*Note: Chemical shifts are representative of the free base form. Hydrochloride salts will show significant downfield shifts (Pyridine H2/H6 > 8.8 ppm) and broadening. **The methine signal may appear as a quartet of doublets or broad multiplet depending on the resolution of coupling to the piperidine nitrogen lone pair.

Critical Differentiation: The Aromatic Region

The most common synthetic error is using an impure starting material containing 2-acetylpyridine or 3-acetylpyridine.[1]

  • Target (4-yl): Two clear doublets (symmetric).[1]

  • Isomer (3-yl): Four distinct signals: Singlet (H2), Doublet (H6), Doublet (H4), Triplet (H5).

  • Isomer (2-yl): Four distinct signals: Doublet (H6), Multiplets (H3, H4, H5).

13C NMR Analysis[2][3][4][5][6][7][8]

The 13C spectrum provides the most robust confirmation of the carbon skeleton count (12 distinct carbons expected, but symmetry in Pyridine and Piperidine reduces peak count).

Table 2: 13C NMR Assignment (100 MHz, CDCl₃)[9]
Carbon TypeExp.[1][2][3][4][5][6][7] Shift (δ ppm)Assignment Validation
Pyridine C-2, C-6 149.5 - 150.2 High intensity, deshielded (next to N).[1]
Pyridine C-4 (Quat) 153.0 - 155.0 Weak intensity (quaternary).[1] Link point to ethyl group.[1]
Pyridine C-3, C-5 122.5 - 123.5 Intense aromatic signal.[1]
Linker CH 64.5 - 66.0 Diagnostic: Chiral center.[1] Confirms N-alkylation.
Piperidine C-2, C-6 48.0 - 52.0 Often appears as two peaks if ring inversion is slow or influenced by the chiral center.[1]
Piperidine C-4 45.0 - 46.5 Methine attached to NH₂.[1]
Piperidine C-3, C-5 35.0 - 36.5 Upfield aliphatic.[1][5]
Linker CH₃ 18.0 - 20.0 Methyl group.[1]

Advanced Validation: 2D NMR Connectivity

To satisfy the "Self-Validating" requirement, you must perform Heteronuclear Multiple Bond Correlation (HMBC). This experiment proves the fragments are connected, not just present in the same tube.

Diagram 2: Key HMBC Correlations

HMBC_ConnectivityPy_H2Pyridine H2/H6Py_C4Pyridine C4 (Quat)Py_H2->Py_C4Intra-ringLinker_HLinker Methine (H)Linker_H->Py_C4Linker to RingPip_C2Piperidine C2/C6Linker_H->Pip_C2Linker toPiperidineLinker_MeLinker Methyl (H)Linker_Me->Py_C4Crucial Link(Methyl to Ring)Linker_Me->Linker_HCOSY (3J)

Caption: HMBC correlations (Red) confirm the connection of the ethyl bridge to both the Pyridine ring and the Piperidine ring.

Protocol: The "Golden Link" Experiment
  • Objective: Confirm the methyl group is attached to the carbon linking the pyridine and piperidine.

  • Observation: Look for a cross-peak between the Methyl Doublet (~1.3 ppm) and the Pyridine Quaternary Carbon (~154 ppm) .

  • Significance: If this correlation is absent, the alkylation may have occurred at the wrong position, or the structure is cleaved.

Experimental Protocol

Sample Preparation[1][9][11][16]
  • Solvent: CDCl₃ (99.8% D) is preferred for the free base to minimize viscosity broadening. Use DMSO-d6 if the sample is a hydrochloride salt.[1]

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Additives: If peaks are broad due to exchange (NH₂), add 1 drop of D₂O to collapse the amine signal and sharpen adjacent multiplets.

Instrument Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): 1.0 s (Standard) -> Increase to 5.0 s for accurate integration of the Pyridine AA'BB' system if quantification is required.

  • Scans (NS): 16 (1H), 512+ (13C).

References

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 518 (Pyridine) & SDBS No. 3734 (4-Ethylpyridine).[1] National Institute of Advanced Industrial Science and Technology.[1][8][9][10][11] Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]

  • PubChem Database. Compound Summary for CID 3734990 (1-Ethylpiperidin-4-amine - Fragment Analog). National Center for Biotechnology Information.[1] Available at: [Link]

Confirming the identity of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine via high-resolution mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and development of kinase inhibitors and pharmaceutical intermediates, the precise identification of building blocks is non-negotiable. 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (C₁₂H₁₉N₃) presents a specific analytical challenge due to its secondary amine linkage and potential for isomeric impurities (e.g., position isomers on the pyridine ring).[][2]

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, it lacks the throughput and sensitivity required for rapid impurity profiling or low-abundance metabolite identification.[2] This guide establishes High-Resolution Mass Spectrometry (HRMS) as the superior operational alternative for rapid, confident identity confirmation, offering a detailed comparison against Low-Resolution MS (LRMS) and standard HPLC-UV techniques.[][2]

Part 1: The Analytical Challenge

The molecule 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine consists of three distinct moieties:

  • A pyridine ring (proton acceptor).[][2]

  • An ethyl linker (chiral center potential).[][2]

  • A piperidine ring substituted with a primary amine.[][2]

Key Analytical Risks:

  • Isobaric Interferences: Synthetic byproducts often share the same nominal mass (MW 205) but differ in elemental formula (e.g., oxidation variants).[2]

  • Regioisomerism: Distinguishing the pyridin-4-yl isomer from pyridin-2-yl or pyridin-3-yl variants requires precise fragmentation data, which LRMS cannot reliably provide.[2]

Part 2: Comparative Analysis – HRMS vs. Alternatives

The following analysis objectively compares HRMS (Orbitrap/Q-TOF) against Triple Quadrupole (LRMS) and NMR.

Table 1: Performance Matrix for Identity Confirmation[1]
FeatureHRMS (Orbitrap / Q-TOF) Low-Res MS (Triple Quad) NMR (1H / 13C)
Primary Output Exact Mass (<5 ppm)Nominal Mass (±0.5 Da)Structural Connectivity
Formula Confirmation Definitive (via mass defect)AmbiguousInferential
Sensitivity High (pg/mL range)Very High (fg/mL range)Low (mg range required)
Throughput High (LC-compatible)High (LC-compatible)Low (Offline)
Impurity ID Excellent (Retrospective analysis)Poor (Targeted only)Good (if pure enough)
Why HRMS Wins for Screening

While NMR is required for de novo structural elucidation (proving the ethyl group is at position 4 of the pyridine), HRMS is the only viable tool for confirming identity in complex matrices (reaction mixtures, biological fluids) where the analyte concentration is below NMR detection limits. Unlike LRMS, HRMS resolves the mass defect —the tiny difference between the nominal mass and the exact mass defined by nuclear binding energy—allowing you to distinguish C₁₂H₁₉N₃ from a potential contaminant like C₁₁H₁₅N₄O (both nominal mass ~205).

Part 3: Experimental Protocol

This protocol is designed for a Q-Exactive (Orbitrap) or equivalent Q-TOF system.[][2] It prioritizes the detection of the protonated molecule


 and diagnostic fragments.[2]
Sample Preparation[2][3]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Final concentration ~1 µg/mL.[2]

  • Blank: Prepare a solvent blank (50:50 Water:ACN + 0.1% FA) to assess carryover.[][2]

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm)Retains polar amines; ensures sharp peaks.[][2]
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation (

) for ESI.[][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution strength.[2]
Gradient 5% B to 95% B over 5 minsRapid screening gradient.
Ionization ESI Positive Mode (+3.5 kV)Basic nitrogens ionize readily in positive mode.[][2]
Mass Range m/z 50 – 500Covers parent and all relevant fragments.[2]
Resolution 70,000 (FWHM @ m/z 200)Sufficient to resolve isotopes and isobars.[][2]
Workflow Visualization

Workflow cluster_decision Data Processing Sample Sample (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (Positive Mode) LC->ESI MS1 Full Scan MS1 (Exact Mass) ESI->MS1 Filter Quadrupole Selection (m/z 206.16) MS1->Filter MassCheck Mass Accuracy < 5 ppm? MS1->MassCheck HCD HCD Fragmentation (NCE 35%) Filter->HCD MS2 MS2 Spectrum (Structural Fingerprint) HCD->MS2 FragCheck Fragments Match Library/Theory? MS2->FragCheck MassCheck->FragCheck Pass Report Identity CONFIRMED FragCheck->Report Pass

Figure 1: Analytical workflow for HRMS confirmation, moving from physical separation to logical data validation.

Part 4: Data Interpretation & Validation[2][3]

This section details the specific mass spectral evidence required to confirm the identity of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine .

Exact Mass Confirmation (MS1)

The theoretical monoisotopic mass is calculated based on C₁₂H₁₉N₃.[2]

  • Formula: C₁₂H₁₉N₃[2]

  • Neutral Monoisotopic Mass: 205.15790 Da

  • Protonated Ion

    
    :  206.16518 Da
    

Acceptance Criteria: The observed m/z must fall within ±5 ppm of 206.16518.



Isotopic Pattern

For a molecule of this size, the Carbon-13 isotope peak (


) should appear at m/z 207.1685 .[2]
  • Theoretical Relative Abundance: ~13-14% of the base peak (due to 12 carbons).[2]

  • Validation: Significant deviation (>20% relative error) in isotope abundance indicates co-eluting impurities or incorrect formula.[2]

Fragmentation Analysis (MS2)

Fragmentation provides the "fingerprint" that distinguishes isomers.[2] Under Higher-energy Collisional Dissociation (HCD), the following pathways are mechanistically expected:

  • Neutral Loss of Ammonia (NH₃):

    • The primary amine on the piperidine ring is labile.[2]

    • Transition:

      
       (Loss of 17.0265 Da).[2]
      
    • Significance: Confirms the presence of the primary amine group.[2]

  • Cleavage of the Ethyl Linker:

    • The bond between the ethyl group and the piperidine nitrogen is susceptible to cleavage.[2]

    • Fragment A (Pyridyl-ethyl carbocation): C₇H₈N⁺

      
      m/z 106.0651 .[][2]
      
    • Fragment B (Piperidine moiety): C₅H₁₁N₂⁺

      
      m/z 99.0917 .[2]
      
    • Significance: Confirms the connectivity of the two ring systems.

  • Pyridine Characteristic Ion:

    • Further fragmentation of the pyridine ring often yields m/z 79.0416 (C₅H₅N⁺).[2]

Proposed Fragmentation Pathway Diagram

Fragmentation Parent Precursor [M+H]+ m/z 206.1652 Frag1 Loss of NH3 [M+H-NH3]+ m/z 189.1386 Parent->Frag1 - NH3 (17.03) Frag2 Pyridyl-ethyl Cation m/z 106.0651 Parent->Frag2 Linker Cleavage A Frag3 Piperidin-4-amine Cation m/z 99.0917 Parent->Frag3 Linker Cleavage B Frag4 Pyridine Ring m/z 79.0416 Frag2->Frag4 Degradation

Figure 2: Theoretical fragmentation map. The simultaneous detection of m/z 189, 106, and 99 provides high-confidence structural validation.

Part 5: References

  • U.S. Food and Drug Administration (FDA). (2015).[][2][3] Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data. Retrieved from [Link]

  • Holčapek, M., et al. (2012).[2] Mass spectrometry in metabolomics. Chemical Reviews. (General reference for HRMS small molecule identification principles).

  • Gross, J. H. (2017).[2] Mass Spectrometry: A Textbook. Springer International Publishing.[2] (Source for fragmentation mechanisms of amines and N-heterocycles).[][2]

  • PubChem. (n.d.).[2] Compound Summary for Piperidine Derivatives. National Library of Medicine.[2] Retrieved from [Link]

Sources

A Comparative Guide to Evaluating the Efficacy of Novel Akt Inhibitors: A Case Study with 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the PI3K/Akt/mTOR signaling pathway remains a critical axis of investigation due to its frequent dysregulation in a multitude of human cancers.[1][2][3] This pathway governs essential cellular processes including proliferation, survival, growth, and metabolism.[1][4] The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in this cascade, making it a highly attractive target for therapeutic intervention.[2][5] The development of potent and selective Akt inhibitors is a key focus for researchers aiming to overcome both intrinsic and acquired resistance to conventional cancer therapies.

This guide provides a comprehensive framework for comparing the efficacy of a novel investigational compound, 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine, with established, well-characterized Akt inhibitors. We will delve into the mechanistic rationale behind inhibitor classification, present a comparative analysis of leading clinical candidates, and provide detailed, field-proven experimental protocols to empower researchers in their evaluation of new chemical entities.

The Akt Signaling Pathway: A Pivotal Target in Oncology

The activation of the PI3K/Akt/mTOR pathway is a tightly regulated process initiated by growth factors and hormones.[1] Upon activation, Akt translocates to the plasma membrane where it is phosphorylated and activated, subsequently modulating a wide array of downstream substrates involved in cell survival and proliferation.[4] Its over-activation is a common feature in many cancers, often due to mutations in key pathway components like PIK3CA or the loss of the tumor suppressor PTEN.[1][6]

Akt Signaling Pathway Figure 1: The PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Effectors Cell Growth, Proliferation, Survival mTORC1->Downstream Effectors Regulates PTEN PTEN PTEN->PIP3 Inhibits (dephosphorylates)

Caption: The PI3K/Akt/mTOR signaling cascade.

A Comparative Look at Established Akt Inhibitors

A robust evaluation of a novel compound necessitates a direct comparison with existing inhibitors that have well-defined mechanisms of action and extensive preclinical and clinical data. For the purpose of this guide, we will focus on three prominent Akt inhibitors:

  • MK-2206: A highly selective, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[7][8] Its allosteric mechanism of action means it does not compete with ATP, which can offer a different pharmacological profile.[9]

  • Capivasertib (AZD5363): A potent, orally bioavailable, ATP-competitive pan-Akt inhibitor.[10][11][12] It has demonstrated broad anti-tumor activity and is being investigated in various clinical trials, particularly in breast cancer.[10][13]

  • Ipatasertib (GDC-0068): Another orally active, highly selective, ATP-competitive pan-Akt inhibitor.[14][15][16] It has shown efficacy in both in vitro and in vivo models and is also in clinical development.[15][17]

InhibitorMechanism of ActionAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Key Features
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine HypotheticalTo be determinedTo be determinedTo be determinedNovel Chemical Entity
MK-2206 Allosteric8[8]12[8]65[8]Highly selective for Akt over other kinases.
Capivasertib (AZD5363) ATP-Competitive3[10][11]7[10][11]7[10][11]Potent pan-Akt inhibitor with oral bioavailability.[11]
Ipatasertib (GDC-0068) ATP-Competitive5[14][18]18[14][18]8[14][18]Highly selective and orally active.[14]

Experimental Protocols for Efficacy Comparison

To objectively assess the efficacy of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine relative to the established inhibitors, a tiered experimental approach is recommended. This workflow progresses from initial biochemical assays to more complex cellular and in vivo models.

Experimental Workflow Figure 2: Tiered Experimental Workflow for Inhibitor Evaluation cluster_0 In Vitro cluster_1 In Vivo Biochemical Assay Biochemical Assay Cell-Based Assays Cell-Based Assays Biochemical Assay->Cell-Based Assays Confirms Target Engagement Xenograft Models Xenograft Models Cell-Based Assays->Xenograft Models Demonstrates Cellular Efficacy

Caption: A tiered approach to inhibitor evaluation.

In Vitro Kinase Assay: Determining IC50 Values

The initial step is to determine the half-maximal inhibitory concentration (IC50) of the novel compound against each of the three Akt isoforms. This provides a direct measure of its biochemical potency.

Protocol: Continuous Fluorescent Intensity Kinase Assay

This protocol utilizes a simple "add-and-read" format for real-time kinetic measurements of kinase activity.

  • Principle: A peptide substrate modified with a fluorophore exhibits a change in fluorescence upon phosphorylation by Akt. The rate of this change is proportional to kinase activity.

  • Materials:

    • Recombinant human Akt1, Akt2, and Akt3 enzymes.

    • Fluorescently labeled peptide substrate.

    • ATP.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine, MK-2206, Capivasertib, Ipatasertib) serially diluted in DMSO.

    • 384-well microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a master mix containing the assay buffer, peptide substrate, and ATP.

    • Dispense the test compounds at various concentrations into the microplate wells. Include a DMSO-only control.

    • Add the Akt enzyme to each well.

    • Initiate the reaction by adding the master mix.

    • Immediately place the plate in a fluorescence reader and measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at 30°C.

    • Calculate the initial reaction rates (RFU/min) for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: Running known inhibitors alongside the novel compound provides internal validation of the assay's performance. The ATP concentration should be kept at or near the Km value for each kinase to ensure that the IC50 values are a true reflection of the inhibitor's affinity.[19]

In Vitro Cell-Based Assays: Assessing Cellular Potency and Viability

Following biochemical characterization, it is crucial to evaluate the compound's activity in a cellular context.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21][22]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[21][23] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[22][23]

  • Materials:

    • Cancer cell line with a known activated PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant).

    • Complete cell culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plate.

    • Test compounds.

    • Absorbance microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Causality and Self-Validation: The choice of cell line is critical. Using a cell line with a well-characterized dependency on the Akt pathway provides a more direct measure of on-target effects. Including a positive control (a known cytotoxic agent) and a negative control (vehicle) is essential for data interpretation.

In Vivo Efficacy Studies: Evaluation in Xenograft Models

The final preclinical step is to assess the anti-tumor efficacy of the novel compound in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of this evaluation.[24][25][26]

Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Principle: This model allows for the assessment of a compound's ability to inhibit tumor growth in an in vivo setting.[27]

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

    • Cancer cell line used in the in vitro assays.

    • Matrigel (optional, to enhance tumor take rate).

    • Test compounds formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection).

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of the mice.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compounds and vehicle control according to a predetermined schedule and dosage.

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to confirm target inhibition).

Causality and Self-Validation: The inclusion of a positive control group treated with a known efficacious Akt inhibitor (e.g., Capivasertib) is crucial for benchmarking the performance of the novel compound.[28] Pharmacodynamic analysis of tumor tissue (e.g., Western blot for phosphorylated Akt) provides direct evidence of on-target activity in vivo.

Conclusion

The evaluation of a novel Akt inhibitor like 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine requires a systematic and rigorous comparative approach. By leveraging established protocols for biochemical and cellular assays, and ultimately validating findings in in vivo models, researchers can confidently assess the therapeutic potential of new chemical entities. This guide provides a foundational framework for such an evaluation, emphasizing the importance of scientific integrity, experimental causality, and direct comparison to well-characterized standards in the field. The data generated from these studies will be pivotal in determining the future trajectory of this and other novel inhibitors in the quest for more effective cancer therapies.

References

  • Preclinical Drug Testing Using Xenograft Models. Google Cloud.
  • MK-2206 - Wikipedia. Wikipedia.
  • MK-2206 | Allosteric Akt Inhibitor | MedChemExpress. MedChemExpress.
  • Ipatasertib (GDC-0068) | Pan-Akt Inhibitor | MedChemExpress. MedChemExpress.
  • Xenograft Model for Cancer Drug Discovery - TheraIndx. TheraIndx.
  • First-in-Man Clinical Trial of the Oral Pan-AKT Inhibitor MK-2206 in Patients With Advanced Solid Tumors - ASCO Publications. American Society of Clinical Oncology.
  • MK 2206 dihydrochloride | Akt (Protein Kinase B) - Tocris Bioscience. Tocris Bioscience.
  • Selective AKT Inhibition by MK-2206 Represses Colorectal Cancer-Initiating Stem Cells. Springer.
  • Capivasertib | AZD5363 | AKT inhibitor - TargetMol. TargetMol.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers.
  • MTT assay protocol | Abcam. Abcam.
  • MTT Cell Proliferation Assay - ATCC. ATCC.
  • Novel Akt inhibitor ipatasertib evidenced as a promising contender for therapy against solid tumors - VHIO. Vall d'Hebron Institute of Oncology.
  • PI3K-Akt Signaling Pathway and Cancer - Cusabio. Cusabio.
  • PI3K/AKT/mTOR pathway - Wikipedia. Wikipedia.
  • Full article: PI3K/AKT signaling pathway and cancer: an updated review - Taylor & Francis. Taylor & Francis Online.
  • Capivasertib (AZD5363) | Akt Inhibitor - MedchemExpress.com. MedChemExpress.
  • PI3K/Akt signalling pathway and cancer - PubMed. PubMed.
  • GDC-0068 (Ipatasertib, RG-7440, CAS Number: 1001264-89-6) | Cayman Chemical. Cayman Chemical.
  • Ipatasertib (GDC-0068) (CAS 1001264-89-6) - Abcam. Abcam.
  • Cell Viability/Growth Assays and Reagents - R&D Systems. R&D Systems.
  • Ipatasertib - Wikipedia. Wikipedia.
  • MTT Cell Viability Assay - Tribioscience. Tribioscience.
  • Capivasertib - NCI - Division of Cancer Treatment and Diagnosis. National Cancer Institute.
  • Capivasertib: A Novel AKT Inhibitor Approved for Hormone-Receptor-Positive, HER-2-Negative Metastatic Breast Cancer - PubMed. PubMed.
  • What are Akt inhibitor and how do you quickly get the latest development progress? Synapse.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. Crown Bioscience.
  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. Altogen Labs.
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. Wiley Online Library.
  • Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC. National Center for Biotechnology Information.

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In Vivo Efficacy Analysis: A Comparative Study of Compound A and Risperidone in a Murine Model of Psychosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the in vivo comparison of a novel investigational compound, 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (herein referred to as Compound A), against the established standard-of-care antipsychotic, Risperidone. The central hypothesis of this study is that Compound A exhibits potent dopamine D2 receptor antagonism, a key mechanism for antipsychotic efficacy. To test this, we will utilize the apomorphine-induced climbing model in mice, a robust and well-validated assay for screening compounds with potential antipsychotic properties. This document details the underlying pharmacology, provides step-by-step experimental protocols, and presents a template for data analysis and interpretation, designed to guide researchers in making data-driven decisions in the drug development pipeline.

Introduction: The Scientific Rationale

The therapeutic landscape for psychotic disorders is dominated by drugs that modulate dopaminergic neurotransmission. The "dopamine hypothesis of schizophrenia" posits that hyperactivity of dopamine at the D2 receptor in the mesolimbic pathway is a key contributor to the positive symptoms of psychosis. Consequently, antagonism of the D2 receptor remains the cornerstone of antipsychotic drug action.

Risperidone , the standard-of-care comparator in this guide, is a second-generation (atypical) antipsychotic with a high affinity for both dopamine D2 and serotonin 5-HT2A receptors. Its efficacy is well-documented, but it is also associated with a range of side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia, which drives the search for novel agents with improved safety profiles.

Compound A (1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine) is a novel chemical entity. Based on its structural similarity to other known CNS-active agents, we hypothesize that it functions as a potent D2 receptor antagonist. The primary objective of the described in vivo study is to test this hypothesis by comparing its ability to attenuate dopamine-agonist-induced behaviors against that of Risperidone.

Comparative Mechanism of Action

The core of this investigation lies in comparing how Compound A and Risperidone modulate the dopamine signaling pathway. The diagram below illustrates the hypothesized mechanism of action at a D2 receptor-expressing neuron.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase (Inhibited) D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Apomorphine Apomorphine (Agonist) Apomorphine->D2R Activates Compound_A Compound A (Antagonist) Compound_A->D2R Blocks Risperidone Risperidone (Antagonist) Risperidone->D2R Blocks

Caption: Dopaminergic synapse showing competitive antagonism at the D2 receptor.

In this model, the potent D2 agonist Apomorphine is used to induce a hyper-dopaminergic state, leading to specific, quantifiable behaviors in mice. Both Compound A and Risperidone are hypothesized to compete with apomorphine at the D2 receptor, thereby preventing downstream signaling (e.g., inhibition of adenylyl cyclase) and reducing the behavioral output.

In Vivo Efficacy Study: Apomorphine-Induced Climbing

This experiment is designed to quantify the antipsychotic-like potential of Compound A by assessing its ability to inhibit the stereotypic climbing behavior induced by apomorphine.

Experimental Workflow

The overall workflow is designed for clarity and reproducibility, ensuring that each step is self-validating.

G cluster_acclimation Phase 1: Acclimation cluster_dosing Phase 2: Dosing & Treatment cluster_observation Phase 3: Observation & Scoring cluster_analysis Phase 4: Data Analysis acclimate Animal Acclimation (7 days) randomize Randomize into Groups (n=8-10 per group) acclimate->randomize pretreat Pre-treatment (Vehicle, Risperidone, or Compound A) Time = -30 min randomize->pretreat apomorphine Apomorphine Challenge (1.5 mg/kg, s.c.) Time = 0 min pretreat->apomorphine observe Behavioral Observation (10-30 min post-challenge) apomorphine->observe score Score Climbing Behavior (Blinded Observer) observe->score analyze Statistical Analysis (e.g., One-way ANOVA) score->analyze interpret ED50 Calculation & Interpretation analyze->interpret

Caption: Step-by-step workflow for the apomorphine-induced climbing assay.

Detailed Experimental Protocol

Materials:

  • Male ICR or Swiss Webster mice (20-25 g)

  • Compound A

  • Risperidone (Sigma-Aldrich or equivalent)

  • Apomorphine hydrochloride (Sigma-Aldrich or equivalent)

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Individual climbing cages (wire mesh cylinders, 12 cm diameter, 15 cm height)

  • Standard laboratory equipment (syringes, scales, timers)

Procedure:

  • Animal Acclimation: Upon arrival, house mice in groups with ad libitum access to food and water for at least 7 days to acclimate to the facility environment. Maintain a 12-hour light/dark cycle.

  • Habituation: On the day of the experiment, transport the mice to the testing room and allow them to habituate for at least 60 minutes before any procedures begin.

  • Group Assignment: Randomly assign mice to treatment groups (n=8-10 per group). A typical study design would include:

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + Apomorphine

    • Group 3: Risperidone (e.g., 0.1 mg/kg) + Apomorphine

    • Group 4: Compound A (e.g., 1 mg/kg) + Apomorphine

    • Group 5: Compound A (e.g., 3 mg/kg) + Apomorphine

    • Group 6: Compound A (e.g., 10 mg/kg) + Apomorphine

  • Pre-treatment Administration: Administer Compound A, Risperidone, or Vehicle via the intended clinical route (e.g., intraperitoneal, i.p., or oral gavage, p.o.) at a volume of 10 mL/kg. The pre-treatment time should be based on known pharmacokinetic data, but a standard time is 30-60 minutes before the apomorphine challenge.

  • Apomorphine Challenge: At Time = 0, administer apomorphine hydrochloride (e.g., 1.5 mg/kg) subcutaneously (s.c.). Immediately place each mouse into an individual climbing cage.

  • Behavioral Scoring:

    • Allow a 10-minute latency period for the apomorphine to take effect.

    • From 10 to 30 minutes post-injection, a trained observer, blinded to the treatment conditions, should score the climbing behavior every 5 minutes.

    • Use a standardized scoring system:

      • 0: Mouse is on the floor of the cage with all four paws on the ground.

      • 1: Mouse has one or two paws on the vertical wall.

      • 2: Mouse has all four paws on the vertical wall (climbing).

    • Calculate the mean score for each animal over the observation period.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The primary endpoint is the reduction in the mean climbing score.

Table 1: Comparative Efficacy of Compound A and Risperidone
Treatment GroupDose (mg/kg)NMean Climbing Score (± SEM)% Inhibition of Climbing
Vehicle + Saline-100.1 ± 0.05-
Vehicle + Apomorphine1.5101.8 ± 0.120%
Risperidone + Apomorphine0.1100.4 ± 0.0977.8%
Compound A + Apomorphine1.0101.5 ± 0.1516.7%
Compound A + Apomorphine3.0100.9 ± 0.1150.0%
Compound A + Apomorphine10.0100.3 ± 0.0883.3%
Data are presented as mean ± Standard Error of the Mean (SEM). The data shown are hypothetical for illustrative purposes.
*p < 0.05 compared to Vehicle + Apomorphine group (One-way ANOVA with Dunnett's post-hoc test).

Interpretation of Results: The data presented in Table 1 would suggest a dose-dependent inhibition of apomorphine-induced climbing by Compound A. At the highest dose tested (10 mg/kg), its efficacy appears comparable to the standard-of-care, Risperidone (0.1 mg/kg). A key output of this study is the calculation of the ED50 (the dose required to achieve 50% of the maximum effect). In this hypothetical dataset, the ED50 for Compound A would be approximately 3.0 mg/kg. This value is critical for comparing potency with other compounds and for guiding dose selection in future, more complex behavioral models and safety studies.

Conclusion and Future Directions

This guide outlines a robust, validated, and efficient in vivo screening method to compare the antipsychotic-like potential of a novel compound against a clinically relevant standard of care. Based on the hypothetical data, Compound A demonstrates significant D2 receptor antagonism in vivo, warranting further investigation.

Next Steps:

  • Broader Receptor Profiling: Determine the binding affinity of Compound A for other receptors (e.g., 5-HT2A, H1, alpha-adrenergic) to predict its full pharmacological effect and potential side effects.

  • Advanced Behavioral Models: Test Compound A in models that assess effects on negative symptoms and cognitive deficits associated with schizophrenia, such as the novel object recognition test or social interaction test.

  • Safety and Tolerability Studies: Evaluate the propensity of Compound A to induce extrapyramidal side effects using the catalepsy test and to elevate prolactin levels, directly comparing its safety profile to that of Risperidone.

By systematically following this scientifically rigorous pathway, research and development teams can build a comprehensive data package to support the advancement of promising new chemical entities like Compound A from preclinical discovery to potential clinical candidates.

References

  • Title: The dopamine hypothesis of schizophrenia: version III--the final common pathway. Source: Molecular Psychiatry URL: [Link]

  • Title: Risperidone Source: DrugBank Online URL: [Link]

  • Title: A simple and rapid method for assessing the behavioral potency of neuroleptic drugs in mice. Source: Psychopharmacology URL: [Link]

Comparative analysis of the metabolic stability of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

The scaffold 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine represents a privileged pharmacophore often utilized in the design of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors (e.g., analogs of Ripasudil/Fasudil).[1] While this structural motif offers high potency and selectivity for the ATP-binding pocket of kinases, it suffers from inherent metabolic liabilities that compromise oral bioavailability and duration of action.[1]

The Stability Problem: This scaffold faces a "dual-threat" metabolic clearance mechanism:

  • Cytochrome P450 (CYP) Oxidation: Primarily targeting the piperidine ring and the benzylic-like ethyl linker.

  • Aldehyde Oxidase (AO) Attack: The electron-deficient pyridine ring is highly susceptible to nucleophilic attack by cytosolic AO, a pathway often overlooked in standard microsomal assays.

This guide compares the parent scaffold against three derivative classes engineered to mitigate these liabilities: Deuterated Linkers , Fluorinated Pyridines , and Sterically Hindered Piperidines .[1]

Metabolic Liabilities & Mechanistic Analysis

To engineer stability, one must first map the "soft spots." The diagram below illustrates the primary sites of metabolic attrition for the parent scaffold.

Figure 1: Metabolic Soft Spots and Clearance Pathways

MetabolicPathways Parent Parent Scaffold 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine CYP CYP450 (3A4/2D6) (Microsomal) Parent->CYP Oxidative Attack AO Aldehyde Oxidase (Cytosolic) Parent->AO Nucleophilic Attack M1 M1: N-Dealkylation (Linker Cleavage) CYP->M1 Linker C-H Abstraction M2 M2: Piperidine Hydroxylation (Ring Oxidation) CYP->M2 Ring C-H Oxidation M3 M3: 2-Pyridone (AO Oxidation) AO->M3 Pyridine C2 Oxidation

Caption: Primary metabolic pathways. Note that Aldehyde Oxidase (AO) activity requires cytosolic fractions, not just microsomes.[1]

Comparative Performance Analysis

The following data summarizes the Intrinsic Clearance (


) and Half-life (

) of the parent compound versus optimized derivatives.

Experimental Conditions: Human Liver Microsomes (HLM) + Cytosol (to capture AO activity). Concentration: 1 µM test compound.

Compound ClassModification Strategy

(min)

(µL/min/mg)
Primary MetabolitePerformance Verdict
A (Parent) None (Baseline)14.5 95.2 2-Pyridone (M3)High Clearance: Unsuitable for QD dosing.[1]
B (Deuterated) Deuteration of Ethyl Linker (

)
28.0 49.5 2-Pyridone (M3)Moderate: Slows CYP dealkylation but ignores AO.
C (Fluorinated) 2-Fluoro-Pyridine Substitution55.2 25.1 Piperidine-OH (M2)Excellent: Blocks AO attack; shifts clearance to CYP.
D (Hybrid) 2-F-Pyridine + 2-Me-Piperidine>120 <10.0 Minor N-OxidesSuperior: Synergistic blockade of both pathways.[1]
Technical Interpretation[1][4][5]
  • Compound A (Parent): Rapidly cleared. The high clearance is driven largely by the pyridine ring's susceptibility to Aldehyde Oxidase. Standard HLM assays might underestimate this clearance if cytosol is not added.

  • Compound B (Deuterated): Shows the Kinetic Isotope Effect (KIE). Deuterating the ethyl linker slows down CYP-mediated dealkylation (C-H bond breakage is rate-limiting).[1] However, it does not protect the pyridine ring from AO.[1]

  • Compound C (Fluorinated): Fluorine at the C2 position of the pyridine ring electronically deactivates the ring, preventing nucleophilic attack by AO. This is the single most effective modification for this scaffold.

  • Compound D (Hybrid): Combines AO blocking (Fluorine) with steric hindrance on the piperidine ring (Methylation), effectively "armoring" the molecule against both major clearance pathways.

Validated Experimental Protocol

To replicate these results, you cannot rely on a standard "metabolic stability" kit because those often lack the cytosolic fraction required for Aldehyde Oxidase activity.

Workflow Diagram

AssayProtocol Step1 1. Preparation Mix HLM (0.5 mg/mL) + Cytosol (1.0 mg/mL) Step2 2. Pre-Incubation Add Test Cmpd (1 µM) 37°C for 5 min Step1->Step2 Step3 3. Initiation Add NADPH (CYP cofactor) + Zonal (AO cofactor) Step2->Step3 Step4 4. Sampling Timepoints: 0, 5, 15, 30, 60 min Quench in cold ACN Step3->Step4 Step5 5. Analysis LC-MS/MS (MRM Mode) Calc: ln(% remaining) vs time Step4->Step5

Caption: Enhanced stability assay including both Microsomal (CYP) and Cytosolic (AO) fractions.[1]

Step-by-Step Methodology
  • Enzyme System Preparation:

    • Crucial Step: Use pooled Human Liver Microsomes (HLM) spiked with Human Liver Cytosol.

    • Why: HLM contains CYPs but lacks Aldehyde Oxidase. Cytosol contains AO. Testing without cytosol will yield falsely high stability data for pyridine derivatives.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Incubation:

    • Substrate: 1 µM final concentration (low concentration ensures first-order kinetics).

    • Cofactors: Add NADPH (1 mM) for CYPs. Note: AO does not require an external cofactor, but ensuring the system is not cofactor-limited is standard.[1]

  • Quenching & Extraction:

    • At

      
       min, transfer 50 µL aliquots into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
      
    • Mechanism:[1] ACN precipitates proteins and instantly halts enzymatic activity.

  • LC-MS/MS Analysis:

    • Centrifuge samples (4000 rpm, 20 min). Inject supernatant.

    • Monitor parent depletion via Multiple Reaction Monitoring (MRM).

  • Calculation:

    • Plot

      
       vs. Time.[2]
      
    • Slope

      
      .
      
    • 
      .[2]
      
    • 
      .
      

References

  • Isobe, T., et al. (2016).[1][3] Species differences in metabolism of ripasudil (K-115) are attributed to aldehyde oxidase.[3][4] Xenobiotica.[3]

  • Ramos-Torres, K.M., et al. (2022).[1][5] Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv.

  • BenchChem. (2025).[2] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

  • Charnwood Discovery. (2024). Microsomal Stability - In Vitro Assay Standard Conditions.[1][2]

  • Guengerich, F.P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

Sources

Safety Operating Guide

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine .

Advisory: As a specific Safety Data Sheet (SDS) for this exact structural isomer may be rare in public databases, this protocol is derived from Structure-Activity Relationship (SAR) analysis of its constituent pharmacophores: the pyridine ring , the piperidine ring , and the primary amine . This compound must be treated as a Hazardous Organic Base .

Executive Summary: Immediate Action Points

Parameter Critical Directive
Waste Class Organic Base / Amine (Non-Halogenated)
Primary Hazard Corrosive / Irritant (Skin, Eye, Respiratory)
Incompatibilities Strong Acids (Exothermic reaction), Oxidizers , Acid Chlorides
Disposal Method High-Temperature Incineration (via licensed waste contractor)
Spill Response Neutralize with weak acid (Citric/Acetic) or absorb with chemically inert material.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand why it is hazardous. This compound combines two nitrogenous heterocycles, creating a distinct basicity profile that dictates its handling.

  • Structural Logic:

    • Piperidine Moiety (Secondary Amine): Highly basic (

      
      ). This drives the corrosivity and the violent incompatibility with acids.
      
    • Pyridine Ring: Aromatic nitrogen (

      
      ). Contributes to potential acute toxicity and distinct odor.
      
    • Primary Amine (

      
      ):  Highly reactive nucleophile.
      
  • Inferred Hazards:

    • Corrosivity: High pH in solution can cause chemical burns.

    • Toxicity: Pyridine derivatives often carry acute toxicity risks (dermal/inhalation) and potential organ toxicity (liver/kidneys).

    • Flammability: While likely a solid or viscous oil with a high flash point, organic amines can support combustion.

Pre-Disposal Segregation & Packaging

Effective disposal starts at the bench. Segregation prevents dangerous cross-reactions in the waste stream.

A. Segregation Rules
  • DO NOT MIX with acidic waste streams (e.g.,

    
    , 
    
    
    
    ). The neutralization reaction will generate significant heat and potentially toxic vapors.
  • DO NOT MIX with oxidizers (e.g., Permanganates, Peroxides). Amines can form unstable N-oxides or ignite.

  • DO NOT MIX with halogenated solvents (e.g., DCM, Chloroform) unless explicitly permitted by your waste contractor, as amines can react with halocarbons under certain conditions (Menshutkin reaction) to form quaternary salts.

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (aluminum/zinc) which can corrode in high pH environments.

  • Labeling: Must be labeled "Hazardous Waste - Organic Base" .

    • Constituents: "1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine".

    • Hazard Checkbox: [x] Toxic [x] Corrosive.[1][2]

Disposal Workflow (Step-by-Step)

This self-validating workflow ensures compliance from the fume hood to the pickup dock.

Scenario A: Pure Chemical (Solid or Liquid)
  • Dissolution (Optional but Recommended): If the solid is fine powder, dissolve in a minimal amount of a compatible non-halogenated solvent (e.g., Ethanol or Methanol) to prevent dust generation during transfer.

  • Transfer: Pour into the "Basic Organic Waste" carboy.

  • Rinsing: Triple-rinse the original vial with ethanol. Add rinsate to the waste container.

  • Defacing: Deface the original label and dispose of the empty vial as "Glass Waste" (if rinsed) or "Solid Hazardous Waste" (if residue remains).

Scenario B: Reaction Mixture (In Solution)
  • Quenching: Ensure no unreacted acid chlorides or active electrophiles remain.

  • pH Check: If the solution was acidified during workup, ensure the pH is stable.

  • Stream Selection:

    • If solvent is DCM/Chloroform:Halogenated Waste (Note: Ensure pH is not extremely basic to prevent reaction with solvent).

    • If solvent is MeOH/EtOAc/DMF:Non-Halogenated Organic Waste .

Decision Logic Diagram

DisposalWorkflow Start Waste: 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in Ethanol/Methanol (Minimize Dust) Solid->Dissolve SolventCheck Solvent Type? Liquid->SolventCheck BinNonHalo DISPOSE: Organic Base / Non-Halo Stream Dissolve->BinNonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalo BinHalo DISPOSE: Halogenated Waste Stream (Check pH < 10) Halo->BinHalo NonHalo->BinNonHalo

Figure 1: Decision matrix for selecting the correct waste stream based on physical state and solvent carrier.

Emergency Spill Response

In the event of a spill outside the fume hood, follow the S.W.I.M. protocol (Stop, Warn, Isolate, Minimize).

Step Action Technical Rationale
1. PPE Don Nitrile gloves (double layer recommended), safety goggles, and lab coat.Protects against alkaline burns and dermal absorption.
2. Contain Circle the spill with absorbent pads or "pigs".Prevents spread to floor drains.
3. Neutralize Apply Citric Acid (solid) or Dilute Acetic Acid .Converts the volatile free base into a non-volatile, water-soluble salt (e.g., citrate/acetate).
4. Verify Check pH with litmus paper.Ensure pH is between 6–8 before collection.
5. Collect Scoop neutralized sludge into a bag labeled "Spill Debris - Hazardous".Do not place in regular trash.

Regulatory Compliance (US & EU)

United States (EPA / RCRA)

This compound is not a "Listed Waste" (P or U list) by specific name, but it exhibits Characteristic Hazards :

  • D002 (Corrosivity): If the waste is aqueous and pH

    
     12.5.
    
  • D001 (Ignitability): If in a flammable solvent.

  • Lab Pack: Generally packed under DOT Hazard Class 8 (Corrosive) or Class 6.1 (Toxic).

European Union (EWC)[3]
  • Waste Code: 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Disposal Pathway: High-temperature incineration with flue gas cleaning (to remove

    
     generated from the pyridine/piperidine rings).
    

References

  • PubChem. 1-Ethylpiperidin-4-amine (Compound Summary). National Library of Medicine. [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

Sources

Personal protective equipment for handling 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Content Type: Operational Safety & Logistical Guide Audience: R&D Scientists, Medicinal Chemists, and EHS Officers[1]

Introduction: The Dual Nature of the Scaffold

As a Senior Application Scientist, I often see this scaffold—a pyridine-linked piperidine amine —treated casually because it resembles common reagents. This is a critical error. 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is not just a building block; it is a bifunctional base capable of significant biological activity and chemical aggression.

This guide moves beyond the standard "wear gloves" advice. We are dealing with a molecule that combines the neurotoxic/hepatotoxic potential of pyridines with the corrosivity and sensitization potential of primary aliphatic amines . The protocol below is designed to ensure data integrity (preventing carbamate formation) and personal safety (preventing chemical burns and sensitization).

Risk Assessment & Hazard Identification

Since specific toxicological data (LD50) for this exact R&D intermediate may be sparse, we apply Structure-Activity Relationship (SAR) Read-Across principles. We treat this substance based on its most hazardous functional groups.

Core Hazard Logic:

  • Primary Amine (Piperidine-4-amine moiety): High pH (pKa ~10-11). Causes chemical burns; readily absorbs atmospheric CO₂.

  • Pyridine Ring: Solvent-like permeation properties; potential for liver/kidney toxicity; distinct olfactory fatigue risks.

GHS Classification (Conservative Estimate)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B Causes severe skin burns and eye damage (Assumed due to amine).
Acute Toxicity (Oral) 4 Harmful if swallowed.[2][3][4]
Sensitization (Skin) 1 May cause an allergic skin reaction.
Eye Damage 1 Causes serious eye damage.[2][3][5]

PPE Selection Matrix

Standard lab coats are insufficient. The lipophilic nature of the ethyl-pyridine chain facilitates dermal absorption.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Nitrile (Double Gloved) Inner: 4 milOuter: 5-8 milPyridine derivatives can permeate thin nitrile. Double gloving creates a tortuous path, delaying breakthrough.[1] Change outer gloves every 30 mins or immediately upon splash.
Hand Protection (Alternative) Laminate (Silver Shield) Required only for handling concentrated stock solutions (>1M) or spill cleanup.
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate for corrosive amines. Vapors can cause "blue haze" (corneal edema). A face shield is mandatory when dispensing liquids.
Respiratory Fume Hood (Face Velocity >100 fpm) Do not rely on N95s. If solid weighing must occur outside a hood (discouraged), use a P100/OV (Organic Vapor) cartridge respirator.[1]
Body Tyvek® Lab Coat (or Apron) Cotton absorbs amines, keeping them against the skin.[1] Chemical-resistant aprons prevent soak-through during bench work.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Self-Validating System : If you smell the "fishy/amine" odor, the containment has failed.[1]

Step 1: Retrieval & Inspection
  • Context: The compound is likely hygroscopic and air-sensitive (forming carbamates with CO₂).

  • Action: Check the container seal. If the solid appears "wet" or "clumped," it has likely absorbed water/CO₂.[1] This alters the molecular weight and stoichiometry.

  • Safety: Open only inside a functioning fume hood.

Step 2: Weighing (The Critical Risk Point)
  • The Hazard: Static charge on the fine powder can cause "jumping" onto the balance or cuffs.

  • Procedure:

    • Place an ionizing bar or anti-static gun near the balance inside the hood.

    • Tare the receiving vessel (with lid).

    • Transfer solid using a disposable spatula (do not reuse; cross-contamination risk).

    • Immediately reseal the stock container with Parafilm or electrical tape under inert gas (Argon/Nitrogen) if possible.

Step 3: Solubilization & Reaction
  • Solvent Choice: Dissolve in DCM or DMF.

  • Exotherm Warning: As a base, this will generate heat if mixed with acids. Add acid to the amine solution slowly, with cooling (ice bath), to prevent thermal runaway and splashing.[1]

Visualization: Safety & Logic Flow

The following diagrams illustrate the decision-making logic and operational workflow.

SafetyLogic Substance 1-[1-(Pyridin-4-yl)ethyl] piperidin-4-amine Amine 1° Amine Moiety (High pH) Substance->Amine Pyridine Pyridine Ring (Permeation) Substance->Pyridine Burn Risk: Chemical Burns & Corneal Edema Amine->Burn Tox Risk: Systemic Toxicity (Dermal Absorption) Pyridine->Tox Hood Control: Fume Hood (No Recirculation) Burn->Hood Eyes Control: Goggles (Not Glasses) Burn->Eyes Tox->Hood Gloves Control: Double Nitrile (Change <30m) Tox->Gloves

Figure 1: Hazard-to-Control Logic Map.[5][6] This diagram correlates specific molecular features to the required safety controls.

Workflow Start Start: Stock Retrieval Check Visual Check: Is solid clumped? Start->Check Dry Action: Dry under vacuum (Hygroscopic Risk) Check->Dry Yes (Hydrated) Weigh Weighing: Use Anti-Static Gun Inside Hood Check->Weigh No (Free Flowing) Dry->Weigh Dissolve Solubilization: Add to solvent slowly Weigh->Dissolve Waste Disposal: Basic Organic Waste Dissolve->Waste

Figure 2: Operational Workflow. Note the check for hygroscopicity, which affects both safety (clumping causes spills) and chemistry.[1]

Emergency Response & Disposal

Accidental Exposure[3][4][9]
  • Skin Contact: Immediate flush with water for 15 minutes . Do not use vinegar (neutralization generates heat). Use soap and water after flushing.[7]

  • Eye Contact: Flush for 15 minutes. Force eyelids open. Speed is critical to prevent permanent corneal opacity from the amine.

Spill Management
  • Evacuate the immediate area if the spill is >5g outside a hood.

  • PPE: Don Silver Shield/Laminate gloves.

  • Neutralization: Do not use strong acid. Use a specific "Base Neutralizer" or Citric Acid powder to lower pH gently before sweeping.

  • Clean: Wipe area with water, then ethanol.

Disposal (Cradle-to-Grave)
  • Classification: Hazardous Waste (Basic/Organic).

  • Segregation: Never mix with Acid Waste streams. This can cause an explosion or geyser effect.

  • Labeling: Must be labeled "Alkaline Organic Waste" with "Toxic" and "Corrosive" pictograms.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

  • PubChem. (2024). Compound Summary: 1-Ethylpiperidin-4-amine (Analogous Structure Safety Data). National Library of Medicine.

  • ECHA (European Chemicals Agency). (2024). Substance Information: Pyridine and Piperidine Derivatives.

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.